3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride
Description
BenchChem offers high-quality 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(1H-imidazol-5-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZBZRMHZMZNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695988 | |
| Record name | 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918811-94-6 | |
| Record name | 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride: A Putative Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unveiling a Potential Modulator of Histaminergic Neurotransmission
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is a small molecule featuring a key imidazole heterocycle linked to a benzylamine moiety. While specific literature on this exact compound is sparse, its structural components strongly suggest its classification as a histamine H3 receptor antagonist. The imidazole ring is a cornerstone of many endogenous biological molecules, including the amino acid histidine and the neurotransmitter histamine. Its presence in a vast array of pharmacologically active compounds underscores its importance as a privileged scaffold in medicinal chemistry. This guide will provide a comprehensive technical overview of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, postulating its synthesis, physicochemical properties, biological activity, and the experimental protocols necessary for its investigation, all within the context of its likely role as a modulator of the central nervous system through antagonism of the histamine H3 receptor.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale and Significance |
| Molecular Formula | C₁₀H₁₃Cl₂N₃ | Derived from the chemical structure. |
| Molecular Weight | 249.14 g/mol | Calculated from the molecular formula. This moderate molecular weight is favorable for drug-likeness. |
| Appearance | White to off-white crystalline solid | Typical for dihydrochloride salts of small organic molecules. |
| Solubility | Soluble in water and polar organic solvents | The dihydrochloride salt form significantly increases aqueous solubility, which is advantageous for in vitro assays and potential formulation. |
| pKa | Imidazole N-H: ~6-7; Benzylamine -NH₂: ~9-10 | The imidazole ring has a pKa that makes it partially protonated at physiological pH, a key feature for interaction with the histamine H3 receptor. The benzylamine group will be predominantly protonated. |
| LogP (Octanol/Water) | 1.5 - 2.5 (for the free base) | A balanced lipophilicity is expected, which is critical for cell membrane permeability and crossing the blood-brain barrier. The dihydrochloride salt will have a lower LogP. |
Synthesis and Purification: A Plausible Synthetic Route
While a specific, published synthesis for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride has not been identified, a logical and efficient synthetic pathway can be proposed based on established methods for the synthesis of 4-substituted imidazoles and benzylamines. The following multi-step synthesis is a representative and feasible approach.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(1-Trityl-1H-imidazol-4-yl)benzonitrile (Stille Coupling)
-
To a solution of 3-bromobenzonitrile (1.0 eq) in anhydrous toluene, add 4-(tributylstannyl)-1-trityl-1H-imidazole (1.1 eq).
-
Degas the solution with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture to reflux under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous KF solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(1-trityl-1H-imidazol-4-yl)benzonitrile.
Step 2: Deprotection to 3-(1H-imidazol-4-yl)benzonitrile
-
Dissolve 3-(1-trityl-1H-imidazol-4-yl)benzonitrile (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 9:1 v/v).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-(1H-imidazol-4-yl)benzonitrile.
Step 3: Reduction to 3-(1H-imidazol-4-yl)benzylamine
-
Dissolve 3-(1H-imidazol-4-yl)benzonitrile (1.0 eq) in methanolic ammonia (7N).
-
Add a catalytic amount of Raney nickel.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(1H-imidazol-4-yl)benzylamine free base.
Step 4: Formation of the Dihydrochloride Salt
-
Dissolve the crude 3-(1H-imidazol-4-yl)benzylamine in a minimal amount of methanol.
-
Add a solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
Biological Activity and Mechanism of Action: Targeting the Histamine H3 Receptor
The structural features of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride strongly suggest that it functions as a histamine H3 receptor antagonist or inverse agonist. The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.
By antagonizing the H3 receptor, 3-(1H-imidazol-4-yl)-benzylamine would block the inhibitory effect of histamine on its own release, thereby increasing histaminergic neurotransmission in the brain. This, in turn, can lead to the enhanced release of other neurotransmitters, resulting in pro-cognitive, wake-promoting, and other potential therapeutic effects.[2]
Signaling Pathway of Histamine H3 Receptor Antagonism
Caption: Proposed mechanism of action of 3-(1H-imidazol-4-yl)-benzylamine as a histamine H3 receptor antagonist.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activity of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a series of in vitro assays are essential. The following protocols describe a radioligand binding assay to determine its affinity for the histamine H3 receptor and a functional assay to assess its antagonist activity.
Experimental Workflow for Biological Characterization
Caption: Experimental workflow for the biological evaluation of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
This assay determines the affinity (Ki) of the test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a stable cell line expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Radioligand: [³H]-Nα-methylhistamine.[3]
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).[1]
-
Test Compound: 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, serially diluted.
-
96-well filter plates (GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes (15-20 µg protein/well), [³H]-Nα-methylhistamine (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound in the assay buffer.
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at 25°C for 2 hours with gentle agitation.[1]
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total binding - Non-specific binding) and determine the Ki value of the test compound using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Protocol 2: Functional Assay - cAMP Accumulation Assay
This assay measures the ability of the test compound to antagonize the agonist-induced inhibition of cAMP production, a downstream effect of H3 receptor activation.[1]
Materials:
-
A stable cell line expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
H3 Receptor Agonist: (R)-α-methylhistamine or histamine.
-
Forskolin (to stimulate cAMP production).
-
Test Compound: 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, serially diluted.
-
A commercial cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Add the H3 receptor agonist at a concentration that gives a submaximal response (e.g., EC₈₀) in the presence of a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Generate concentration-response curves for the test compound's ability to reverse the agonist-induced inhibition of cAMP accumulation and calculate its pA₂ or IC₅₀ value.
Safety and Handling
As with any novel chemical entity, 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride represents a promising, yet under-investigated, molecule with a high likelihood of acting as a histamine H3 receptor antagonist. Its structural features align well with the known pharmacophore for this class of compounds. The synthetic and experimental protocols outlined in this guide provide a solid framework for its synthesis, characterization, and biological evaluation.
Further research should focus on confirming its affinity and functional activity at the histamine H3 receptor, as well as assessing its selectivity against other histamine receptor subtypes and other CNS targets. In vivo studies in animal models of cognitive disorders, sleep-wake regulation, and other CNS conditions would be the next logical step to explore its therapeutic potential. The insights gained from such studies will be invaluable for the drug development community and could pave the way for novel therapeutics targeting the histaminergic system.
References
-
Leurs, R., et al. "Pharmacological characterization of seven human histamine H3 receptor isoforms." bioRxiv, 2023. [Link].
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Medhurst, A. D., et al. "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology, vol. 157, no. 1, 2009, pp. 23-41. [Link].
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Aslanian, R., et al. "4-[(1H-imidazol-4-yl) methyl] benzamidines and benzylamidines: novel antagonists of the histamine H3 receptor." Bioorganic & Medicinal Chemistry Letters, vol. 10, no. 13, 2000, pp. 1435-1438. [Link].
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Shabalin, D. A., and Camp, J. E. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, vol. 18, no. 21, 2020, pp. 3973-3988. [Link].
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Ravi, R., et al. "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium." International Journal of Chemical Kinetics, vol. 47, no. 1, 2014, pp. 36-41. [Link].
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Schlicker, E., et al. "Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models." Naunyn-Schmiedeberg's Archives of Pharmacology, vol. 353, no. 4, 1996, pp. 387-394. [Link].
-
Stark, H. "Progress in the development of histamine H3 receptor antagonists/inverse agonists: a patent review (2013-2017)." Expert Opinion on Therapeutic Patents, vol. 28, no. 5, 2018, pp. 387-402. [Link].
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A Multi-technique Spectroscopic Approach to the Definitive Structure Elucidation of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research and development in chemistry and pharmacology is built. For novel small molecules like 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a compound of interest in medicinal chemistry, a rigorous and systematic approach to structure elucidation is paramount. This guide provides an in-depth, technically-focused walkthrough of the core analytical techniques employed for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. More than a mere listing of procedures, this document delves into the causality behind experimental choices and data interpretation, presenting a holistic, self-validating workflow designed for researchers, scientists, and drug development professionals.
The Strategic Imperative: Why a Multi-technique Approach?
The logical workflow for elucidating the structure of an unknown compound like 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is a systematic process of gathering and integrating this complementary data.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
2.1. Expertise & Rationale
The first step in identifying an unknown molecule is to determine its mass and, by extension, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[1] For a polar molecule presented as a hydrochloride salt, Electrospray Ionization (ESI) is the ionization method of choice. This is a "soft" ionization technique that imparts a charge onto the analyte molecule in solution with minimal fragmentation, allowing for the clear observation of the molecular ion.[1] We expect to observe the protonated free base, [M+H]⁺, where M is C₁₀H₁₁N₃.
2.2. Predicted Mass Data
The expected mass data provides a critical benchmark for experimental results. The calculations below are based on the most abundant isotopes (¹H, ¹²C, ¹⁴N).
| Parameter | Formula | Calculated Monoisotopic Mass (Da) |
| Free Base (M) | C₁₀H₁₁N₃ | 173.0953 |
| Protonated Molecule [M+H]⁺ | [C₁₀H₁₂N₃]⁺ | 174.1031 |
| Dihydrochloride Salt | C₁₀H₁₃Cl₂N₃ | 248.0486 |
2.3. Tandem MS (MS/MS): Deconstructing the Molecule
Beyond the molecular formula, MS/MS provides structural information by inducing fragmentation of the isolated molecular ion. The resulting fragments are diagnostic of the molecule's underlying structure. For the [M+H]⁺ ion of 3-(1H-imidazol-4-yl)-benzylamine, key fragmentations are predictable. The C-N bond of the benzylamine is labile, and a characteristic loss of ammonia (NH₃) is expected.[2][3] Additionally, cleavage of the benzylic C-C bond can lead to the formation of a stable tropylium ion or related structures.[4][5]
Caption: Predicted MS/MS fragmentation pathway.
2.4. Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~1 mg of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures the analyte remains protonated.
-
Instrumentation: Utilize an ESI source coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500. Verify the presence of the [M+H]⁺ ion at m/z 174.1031 ± 5 ppm.
-
MS/MS Scan: Perform a product ion scan by mass-selecting the [M+H]⁺ ion (m/z 174.1) in the quadrupole and inducing fragmentation in the collision cell with nitrogen or argon gas. Record the fragment ion spectrum.
-
Data Analysis: Compare the accurate mass measurement with the calculated value to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.
NMR Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful tool for the complete structure elucidation of organic molecules in solution.[6] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular skeleton.
3.1. ¹H NMR Spectroscopy: Probing the Proton Environment
Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups or aromatic rings "deshield" a proton, moving its signal downfield (higher ppm). The signal's integral (area) is proportional to the number of protons it represents, and spin-spin coupling (splitting pattern) reveals the number of neighboring protons.
Predicted Spectrum: For the dihydrochloride salt in a solvent like D₂O or DMSO-d₆, the amine and imidazole moieties will be protonated. This has a significant downfielding effect on adjacent protons.[7][8]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Imidazole H-2 | ~8.8 - 9.2 | Singlet (s) | 1H | Highly deshielded proton between two nitrogen atoms in the protonated imidazolium ring. |
| Imidazole H-5 | ~7.6 - 7.9 | Singlet (s) | 1H | Aromatic proton on the imidazole ring.[9][10] |
| Benzene Ring | ~7.4 - 7.8 | Complex Multiplets (m) | 4H | Protons on a meta-substituted aromatic ring. |
| Benzylic CH₂ | ~4.2 - 4.5 | Singlet (s) | 2H | Adjacent to the aromatic ring and the electron-withdrawing -NH₃⁺ group.[8] |
| Ammonium NH₃⁺ | ~8.5 - 9.5 | Broad Singlet (br s) | 3H | Acidic protons on the protonated amine, often broad due to exchange. |
| Imidazole NH | ~13.0 - 15.0 | Broad Singlet (br s) | 2H | Acidic protons on the protonated imidazole ring, often very broad and may exchange with solvent. |
3.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality: ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. The chemical shifts are sensitive to hybridization (sp², sp³) and the electronegativity of attached atoms.
Predicted Spectrum: The molecule possesses 10 distinct carbon atoms.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Imidazole C-2 | ~135 - 140 | Carbon between two nitrogens in the imidazolium ring. |
| Imidazole C-4/C-5 | ~118 - 130 | Aromatic carbons of the imidazole ring. |
| Benzene C-ipso (C-CH₂) | ~132 - 136 | Quaternary carbon attached to the benzylic group. |
| Benzene C-ipso (C-Im) | ~130 - 134 | Quaternary carbon attached to the imidazole ring. |
| Benzene CH | ~125 - 132 | Four distinct aromatic CH carbons.[11] |
| Benzylic CH₂ | ~42 - 45 | sp³ carbon adjacent to the aromatic ring and nitrogen.[8] |
3.3. NMR Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a ≥400 MHz spectrometer.
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate all signals and analyze chemical shifts and coupling patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Caption: Logical flow for NMR data analysis.
FTIR Spectroscopy: Identifying Functional Groups
4.1. Expertise & Rationale
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Molecular bonds vibrate at specific quantized frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.[12] For this molecule, we are looking for definitive evidence of N-H bonds (from both the amine salt and imidazole), aromatic C-H and C=C bonds, and aliphatic C-H bonds.
4.2. Predicted Characteristic Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 2500 (broad) | N-H Stretch | -NH₃⁺ and Imidazolium N-H | The broadness is characteristic of hydrogen bonding and salt formation.[13] |
| 3150 - 3000 | C-H Stretch | Aromatic & Imidazole | Stretching of sp² C-H bonds.[14] |
| < 3000 | C-H Stretch | Aliphatic (Benzylic CH₂) | Stretching of sp³ C-H bonds. |
| ~1610, ~1580, ~1500 | C=C & C=N Stretch | Aromatic & Imidazole Rings | Characteristic ring "breathing" modes.[14] |
| 1600 - 1500 | N-H Bend | -NH₃⁺ | Asymmetric and symmetric bending of the primary ammonium group.[13] |
4.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Analyze the resulting absorbance or transmittance spectrum to identify the key functional group vibrations.
Conclusion: A Self-Validating Structural Assignment
The definitive structure of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is established by synthesizing the evidence from all three analytical techniques.
-
HRMS confirms the elemental formula is C₁₀H₁₁N₃ by providing an accurate mass for the [M+H]⁺ ion, and MS/MS fragmentation patterns are fully consistent with the proposed structure.
-
FTIR confirms the presence of the required functional groups: a primary amine salt, an imidazole ring, a benzene ring, and a methylene bridge.
-
¹H and ¹³C NMR provide the final, irrefutable proof. They map the complete carbon-hydrogen framework, confirming the 3,4-substitution pattern of the core structure and the precise location of each atom relative to the others.
This integrated, multi-technique workflow ensures the highest level of scientific rigor and trustworthiness, providing an unshakeable foundation for any subsequent research or development involving this compound.
References
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved from [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 23-35. Retrieved from [Link]
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Augusti, R., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(8), 879-887. Retrieved from [Link]
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FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. ResearchGate. Retrieved from [Link]
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1-benzyl-1h-imidazol-4-amine dihydrochloride (C10H11N3). PubChem. Retrieved from [Link]
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FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Retrieved from [Link]
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13C NMR spectrums for the reaction of benzylamine (4) with... ResearchGate. Retrieved from [Link]
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SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
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Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Benzylamine - Mass Spectrum. MassBank. Retrieved from [Link]
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Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Retrieved from [Link]
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1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Retrieved from [Link]
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Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis of N-Benzyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide. PrepChem.com. Retrieved from [Link]
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A-Methyl-benzylamine - 13C NMR Chemical Shifts. SpectraBase. Retrieved from [Link]
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Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Retrieved from [Link]
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STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. Retrieved from [Link]
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IR: amines. University of Calgary. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
This guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a molecule of significant interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering not just a compilation of data, but a framework for understanding, determining, and applying these critical parameters. The narrative emphasizes the causality behind experimental choices and provides actionable protocols for in-house validation.
Introduction: The Strategic Importance of Physicochemical Profiling
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with a deep understanding of its fundamental physical and chemical characteristics. These properties are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing everything from its absorption and distribution to its interaction with biological targets.[1][2][3] For 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a compound featuring a benzylamine moiety and an imidazole ring, a thorough physicochemical characterization is paramount for unlocking its therapeutic potential.[4] The presence of the imidazole group, a common motif in medicinal chemistry, and the benzylamine structure suggests a versatile scaffold for interacting with various biological targets.[5][6]
This guide will delve into the key physicochemical attributes of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, providing both theoretical context and practical methodologies for their assessment. The dihydrochloride salt form of this compound is designed to enhance aqueous solubility, a critical factor for bioavailability.[4]
Molecular Structure and Core Properties
A foundational understanding of the molecule's structure is essential before exploring its macroscopic properties. 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is characterized by an imidazole ring attached to the 3-position of a benzylamine core. In its dihydrochloride salt form, both the primary amine of the benzylamine and one of the nitrogen atoms of the imidazole ring are protonated, forming ionic interactions with chloride ions.
Table 1: Core Molecular Properties of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride and Related Compounds
| Property | 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride (Estimated) | (1H-Imidazol-4-yl)methanamine Dihydrochloride | 4-(Imidazol-1-yl)benzylamine |
| Molecular Formula | C₁₀H₁₅Cl₂N₃ | C₄H₉Cl₂N₃ | C₁₀H₁₁N₃ |
| Molecular Weight | 248.16 g/mol | 169.04 g/mol | 173.21 g/mol |
| General Structure | Imidazole at the 3-position of benzylamine; dihydrochloride salt[4] | Imidazole with an aminomethyl group; dihydrochloride salt[4] | Imidazole at the 1-position of benzylamine[4] |
Solubility: The Gateway to Bioavailability
A drug's ability to dissolve in aqueous environments is a critical prerequisite for its absorption and subsequent distribution throughout the body.[7] The dihydrochloride salt form of the title compound is intentionally designed to improve its water solubility compared to the free base.[4]
Factors Influencing Solubility
The solubility of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is governed by a complex interplay of factors:
-
pH: The protonation state of the imidazole ring and the primary amine is pH-dependent. At physiological pH, the molecule is expected to be largely ionized, contributing to its aqueous solubility.
-
Crystal Lattice Energy: The strength of the interactions within the crystal structure of the solid salt will influence the energy required to dissolve it. Thermal analysis can provide insights into the crystal lattice energy.[8]
-
Solvent: While highly soluble in aqueous solutions, its solubility in organic solvents will be significantly lower due to its ionic nature.
Experimental Protocol for Solubility Determination
A robust method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in various aqueous buffers and relevant organic solvents.
Materials:
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Deionized water
-
Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator shaker
-
Centrifuge
-
pH meter
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to each solvent in separate vials.
-
Equilibrate the vials in an incubator shaker at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.
-
The resulting concentration represents the equilibrium solubility in that specific solvent at that temperature.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
Ionization Constant (pKa): A Predictor of In Vivo Behavior
The pKa values of a drug molecule are critical for predicting its behavior in different biological compartments with varying pH, such as the stomach, intestines, and bloodstream. The imidazole ring has two nitrogen atoms, and the benzylamine moiety has a primary amine, all of which can be protonated.
-
Imidazole Ring: The imidazole ring can exist in neutral and cationic forms. The pKa of the imidazole ring is typically around 7, meaning it can act as both a proton donor and acceptor at physiological pH.
-
Benzylamine Moiety: The primary amine of the benzylamine is basic and will be protonated at physiological pH.
Understanding the pKa values is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Experimental Protocol for pKa Determination
Potentiometric titration is a classic and reliable method for determining pKa values.
Objective: To determine the pKa values of the ionizable groups in 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
Materials:
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
High-precision pH meter and electrode
-
Automated titrator
-
Constant temperature bath
Procedure:
-
Dissolve a precisely weighed amount of the compound in deionized water.
-
Place the solution in a jacketed beaker connected to a constant temperature bath (e.g., 25°C).
-
Titrate the solution with a standardized solution of NaOH, recording the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values can be determined from the midpoints of the buffer regions of the titration curve. For more accurate results, use specialized software to analyze the titration data and calculate the pKa values.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the benzene and imidazole rings.
-
Methylene Protons: A signal corresponding to the -CH₂- group of the benzylamine moiety.
-
Amine and Imidazole N-H Protons: These signals may be broad and their chemical shifts can be concentration and solvent-dependent.
Expected ¹³C NMR Features:
-
Signals corresponding to the carbon atoms of the benzene and imidazole rings.
-
A signal for the methylene carbon of the benzylamine.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Expected IR Absorption Bands:
-
N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the amine and protonated imidazole groups.
-
C-H Stretching: Signals for aromatic and aliphatic C-H bonds.
-
C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the aromatic and imidazole rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of imidazole-containing compounds.[13]
Stability Assessment
The chemical stability of a drug candidate under various conditions is a critical parameter that influences its shelf-life, formulation, and storage requirements.
pH-Dependent Stability
The stability of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride should be assessed across a range of pH values to mimic physiological conditions and potential formulation environments. Hydrolysis can be a potential degradation pathway for benzylamine derivatives.[14]
Experimental Protocol for pH-Dependent Stability Study
Objective: To evaluate the stability of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in aqueous solutions at different pH values over time.
Materials:
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
-
A series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 2, 5, 7.4, 9).
-
HPLC system with a stability-indicating method.
-
Temperature-controlled chambers.
Procedure:
-
Prepare solutions of the compound in each of the different pH buffers.
-
Store the solutions in temperature-controlled chambers at specified temperatures (e.g., 25°C and 40°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.
-
Analyze the aliquots using a validated, stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics and half-life.
Diagram 2: Logical Flow of a Stability Study
Caption: Overview of a pH-Dependent Stability Assessment.
Conclusion and Future Directions
The physicochemical properties of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride outlined in this guide provide a critical foundation for its development as a potential therapeutic agent. While some properties can be estimated from related structures, a comprehensive experimental evaluation as detailed in the provided protocols is essential for a complete understanding. The interplay of its structural features—the ionizable imidazole and benzylamine groups and its dihydrochloride salt form—dictates its behavior in biological systems. A thorough characterization of its solubility, pKa, spectroscopic profile, and stability will empower researchers to optimize formulation strategies, interpret biological data with greater accuracy, and ultimately accelerate its journey through the drug development pipeline.
References
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An In-depth Technical Guide to 3-(1H-imidazol-4-yl)-benzylamine Dihydrochloride: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a novel heterocyclic compound with potential applications in pharmaceutical research and drug development. Due to its structural similarity to known biologically active molecules, particularly histamine H3 receptor antagonists, this compound represents a promising scaffold for the discovery of new therapeutic agents. This document details a proposed synthetic pathway, including step-by-step experimental protocols, and discusses the rationale behind the chosen synthetic strategy. Furthermore, it explores the potential biological significance of this molecule, drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering insights into the synthesis and potential utility of this and similar imidazole-containing compounds.
Introduction: The Significance of the Imidazole Scaffold in Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions make it a privileged scaffold for interacting with various biological targets.[1] The 4-substituted imidazole motif, in particular, is a key pharmacophore in many histamine H3 receptor antagonists, which are being investigated for the treatment of neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[1][2]
The title compound, 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, combines this critical imidazole moiety with a benzylamine group. This structural combination suggests potential interactions with aminergic receptors and transporters, further highlighting its promise as a lead compound for drug discovery programs. To date, a specific CAS number for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride has not been found in major chemical databases, suggesting its novelty and the need for a detailed synthetic exploration.
Proposed Synthetic Pathway
The synthesis of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride can be strategically approached through a multi-step sequence. The core of this strategy involves the formation of the carbon-carbon bond between the imidazole and phenyl rings, followed by the elaboration of the benzylamine functionality. A plausible and efficient route is outlined below, starting from commercially available precursors.
Caption: Proposed synthetic pathway for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
Step 1: Synthesis of 3-(1H-imidazol-4-yl)benzonitrile via Stille Coupling
The crucial C-C bond formation between the phenyl and imidazole rings can be effectively achieved using a palladium-catalyzed cross-coupling reaction. The Stille coupling, which utilizes an organotin reagent, is a robust choice for this transformation due to its tolerance of a wide range of functional groups.
Protocol: Stille Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzonitrile (1.0 eq), 4-(tributylstannyl)imidazole (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous and degassed toluene as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 1-2 hours.
-
Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(1H-imidazol-4-yl)benzonitrile.
Causality of Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle. Degassing removes dissolved oxygen.
-
Potassium Fluoride Work-up: KF is highly effective in removing the tin byproducts, which are often difficult to separate by chromatography alone.
Step 2: Reduction of the Nitrile to the Benzylamine
The conversion of the benzonitrile intermediate to the corresponding benzylamine is a standard reduction reaction. Several reagents can accomplish this transformation, with lithium aluminum hydride (LiAlH₄) being a powerful and common choice. Catalytic hydrogenation offers a milder alternative.
Protocol: Nitrile Reduction with LiAlH₄
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-(1H-imidazol-4-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Extraction: Stir the resulting granular precipitate vigorously for 1 hour. Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude 3-(1H-imidazol-4-yl)benzylamine can be purified by column chromatography if necessary, although it is often carried forward to the next step without further purification.
Causality of Experimental Choices:
-
Excess LiAlH₄: Ensures complete reduction of the nitrile.
-
Controlled Addition at 0 °C: The reaction is highly exothermic and potentially hazardous. Slow addition at low temperature controls the reaction rate.
-
Fieser Work-up: This specific quenching procedure results in the formation of a granular, easily filterable solid, simplifying the isolation of the product.
Step 3: Formation of the Dihydrochloride Salt
The final step involves the conversion of the free base to its dihydrochloride salt to improve its stability, crystallinity, and aqueous solubility, which is often desirable for pharmaceutical applications.
Protocol: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the crude or purified 3-(1H-imidazol-4-yl)benzylamine in a minimal amount of a suitable solvent such as methanol or isopropanol.
-
Acidification: Add a solution of hydrochloric acid in diethyl ether or isopropanol (typically 1 M or 2 M) dropwise with stirring until the solution becomes acidic (check with pH paper) and a precipitate forms. An excess of the HCl solution is typically used.
-
Precipitation and Isolation: Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any non-polar impurities and residual acid. Dry the product under vacuum to yield 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride as a solid.
Causality of Experimental Choices:
-
Anhydrous HCl Solution: Prevents the introduction of water, which can affect the crystallinity and handling of the final salt.
-
Washing with Diethyl Ether: Diethyl ether is a good solvent for many organic impurities but has low solubility for the hydrochloride salt, making it an effective washing solvent.
Physicochemical Properties and Characterization
As 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is a novel compound, its physicochemical properties would need to be determined experimentally. The following table outlines the expected data to be collected.
| Property | Expected Value/Method of Determination |
| CAS Number | Not yet assigned |
| Molecular Formula | C₁₀H₁₃Cl₂N₃ |
| Molecular Weight | 246.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined by Differential Scanning Calorimetry (DSC) |
| Solubility | Expected to be soluble in water and polar organic solvents |
| ¹H NMR | Spectrum should show characteristic peaks for the imidazole, phenyl, and benzyl protons. |
| ¹³C NMR | Spectrum should show the corresponding number of carbon signals. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) to confirm the exact mass. |
| Purity | To be determined by High-Performance Liquid Chromatography (HPLC) |
Potential Biological Activity and Therapeutic Applications
The structural features of 3-(1H-imidazol-4-yl)-benzylamine suggest its potential as a modulator of the histaminergic system. The 4-substituted imidazole ring is a well-established pharmacophore for histamine H3 receptor antagonists.[3] These antagonists have shown promise in preclinical and clinical studies for a variety of central nervous system disorders.[1]
Caption: Potential mechanism of action of 3-(1H-imidazol-4-yl)-benzylamine as a histamine H3 receptor antagonist.
The benzylamine moiety could also contribute to its biological activity profile, potentially interacting with other receptors or transporters. Therefore, this compound warrants investigation in a panel of biological assays, including:
-
Receptor Binding Assays: To determine its affinity and selectivity for histamine receptors (H1, H2, H3, and H4) and other relevant CNS targets.
-
In vitro Functional Assays: To assess its antagonist or agonist activity at the identified targets.
-
In vivo Animal Models: To evaluate its efficacy in models of neurological disorders.
Conclusion
References
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An In-Depth Technical Guide to the Synthesis of Novel Imidazole Derivatives
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active molecules.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged structure" in drug discovery.[1] This guide provides an in-depth exploration of the synthetic pathways leading to novel imidazole derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond mere procedural listings to dissect the underlying principles, strategic considerations, and practical execution of both classical and contemporary synthetic methodologies. This document emphasizes the causality behind experimental choices, offering field-proven insights to empower the rational design and efficient synthesis of next-generation imidazole-based therapeutics.
The Enduring Significance of the Imidazole Scaffold
The five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 is more than a simple heterocycle; it is a versatile building block that nature and chemists have extensively utilized.[4] Found in essential biomolecules like the amino acid histidine and histamine, the imidazole ring's amphoteric nature and capacity for hydrogen bonding allow it to interact readily with a multitude of biological targets, including enzymes and receptors.[3][5] This inherent bioactivity is demonstrated by the prevalence of imidazole-containing drugs on the market, such as the antifungal agent ketoconazole, the antibiotic metronidazole, and the anti-ulcer drug cimetidine.[1][4][5] The continued exploration of imidazole derivatives is driven by their proven success and the potential to address a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][6][7]
Foundational Synthetic Strategies: The Classical Approaches
Understanding the classical methods for imidazole synthesis provides a crucial foundation, as many modern techniques are refinements or variations of these original pathways.
The Debus-Radziszewski Synthesis
First reported in 1858, the Debus synthesis, later refined by Radziszewski, is a powerful and versatile multicomponent reaction (MCR) for creating substituted imidazoles.[5][8] The core principle involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and two equivalents of ammonia.[8][9]
Causality and Mechanism: The reaction's efficiency stems from its convergent nature, assembling three distinct components in a single pot. The proposed mechanism, while not definitively certain, is believed to proceed in two main stages.[8][9] First, the 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate.[8][9][10] This intermediate then condenses with the aldehyde, followed by cyclization and subsequent oxidation (aromatization) to yield the final imidazole ring.[10] The driving force is the formation of the highly stable aromatic imidazole core.
Strategic Insight: The substitution pattern of the final product is directly dictated by the choice of starting materials. The R1 and R2 groups originate from the 1,2-dicarbonyl, while the R3 group comes from the aldehyde. This predictability is a key advantage for rational drug design. Replacing ammonia with a primary amine allows for the straightforward synthesis of N-1 substituted imidazoles.[8]
Caption: The Debus-Radziszewski Synthesis Pathway.
Modern Synthetic Methodologies: Enhancing Efficiency and Scope
While classical methods are robust, the demands of modern drug discovery—speed, efficiency, diversity, and sustainability—have spurred the development of advanced synthetic technologies.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has revolutionized imidazole synthesis by dramatically reducing reaction times and often improving yields.[11][12]
The "Why": Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases that are difficult to achieve with conventional oil baths.[12] This efficient energy transfer can overcome activation energy barriers more effectively, accelerating reaction rates from hours to mere minutes.[11] This technique is particularly effective for multicomponent reactions like the Debus-Radziszewski synthesis, enabling high-throughput synthesis of compound libraries.[11][13]
Caption: General workflow for microwave-assisted imidazole synthesis.
Multi-Component Reactions (MCRs)
The principle of combining three or more starting materials in a one-pot reaction to form a product that contains portions of all reactants is the hallmark of MCRs.[10][14] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate structural diversity.[13][15] The Debus-Radziszewski synthesis is itself a classic MCR, but many modern variations have been developed using novel catalysts and starting materials to access highly substituted and complex imidazoles.[7][15] For instance, four-component reactions involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4-trisubstituted imidazoles under solvent-free conditions.[15]
Catalysis in Imidazole Synthesis
The use of catalysts—both metal-based and organocatalysts—has significantly broadened the scope and improved the conditions for imidazole synthesis.
-
Lewis Acid Catalysis: Catalysts like ZnFe₂O₄ nanoparticles, ZnCl₂, and erbium triflate can activate carbonyl groups towards nucleophilic attack, facilitating the condensation steps in MCRs under milder conditions.[16] The use of reusable magnetic nanoparticles also aligns with green chemistry principles.[16][17]
-
Copper-Mediated Reactions: Copper catalysts have been employed for oxidative C-H functionalization, allowing for the construction of highly substituted imidazoles from readily available starting materials like benzylamines and β-enamino esters under mild conditions.[18]
-
Green Catalysts: In line with sustainable chemistry, researchers have explored the use of biodegradable and non-toxic catalysts. For example, citric acid from lemon juice has been successfully used as a biocatalyst for the three-component synthesis of triaryl-imidazoles.[19]
Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Typical Conditions | Limitations |
| Classical (Debus) | Robust, versatile, predictable substitution | High temperature, long reaction times (hours) | Often harsh conditions, moderate yields |
| Microwave-Assisted | Drastically reduced reaction times (minutes), often higher yields, high-throughput capability | Sealed vessel, 100-150°C, 5-30 min | Requires specialized equipment, pressure build-up can be a concern |
| Catalytic MCRs | High atom economy, operational simplicity, mild conditions, diverse products | Often room temp to moderate heat, catalytic loading | Catalyst cost, removal, and sensitivity can be issues |
| Green Chemistry | Environmentally benign, uses renewable resources, safer solvents | Varies (e.g., aqueous media, solvent-free) | Substrate scope may be limited, catalyst efficiency can vary |
Detailed Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. Below are representative procedures for key methodologies.
Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from a general, high-yielding method for synthesizing a variety of substituted imidazoles.[11][13]
-
Reagents & Equipment:
-
1,2-Dicarbonyl (e.g., Benzil, 1.0 mmol)
-
Aldehyde (e.g., Anisaldehyde, 1.0 mmol)
-
Ammonium Acetate (NH₄OAc, 5.0 mmol)
-
Ethanol (3 mL)
-
Microwave synthesis reactor with a 10 mL microwave process vial
-
Magnetic stir bar
-
-
Step-by-Step Methodology:
-
To the microwave process vial, add the 1,2-dicarbonyl (1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (5.0 mmol), and a magnetic stir bar.
-
Add ethanol (3 mL) to the vial.
-
Seal the vial with a cap and place it in the cavity of the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100°C for 10-15 minutes with an initial microwave power of 150 W.[13]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a beaker and add 20 mL of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2,4,5-trisubstituted imidazole.
-
Protocol: Green Synthesis of 2,4,5-Triaryl-1H-imidazole using a Biocatalyst
This protocol demonstrates an environmentally friendly approach using a natural acid catalyst.[19]
-
Reagents & Equipment:
-
Benzil (1.0 mmol)
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 mmol)
-
Ammonium Acetate (2.0 mmol)
-
Ethanol (5 mL)
-
Fresh Lemon Juice (0.5 mL)
-
Round-bottom flask with reflux condenser
-
-
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, combine benzil (1.0 mmol), the aromatic aldehyde (1.0 mmol), ammonium acetate (2.0 mmol), and ethanol (5 mL).
-
Add fresh lemon juice (0.5 mL) to the mixture as the catalyst.
-
Attach a reflux condenser and heat the mixture at 70-80°C with constant stirring for 30-45 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring. The solid product will precipitate.
-
Filter the solid, wash thoroughly with water to remove any catalyst residue, and dry.
-
Recrystallize from ethanol to obtain the pure triaryl-imidazole.[19]
-
Characterization of Novel Imidazole Derivatives
The synthesis of a novel compound is incomplete without rigorous structural verification. A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure, confirming the connectivity of atoms and the substitution pattern on the imidazole ring.[13][20]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.[13][20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups in the molecule.[20]
Conclusion and Future Outlook
The synthesis of novel imidazole derivatives remains a vibrant and strategically important area of chemical research. While classical methods laid the groundwork, modern innovations in microwave-assisted synthesis, multi-component reactions, and green catalysis have empowered chemists to build molecular complexity with unprecedented efficiency, speed, and environmental consciousness.[16][17] The future of imidazole synthesis will likely focus on further refining these techniques, exploring novel catalytic systems, and integrating flow chemistry and automation to accelerate the discovery of new therapeutic agents.[16] A deep understanding of these diverse synthetic pathways is indispensable for any researcher aiming to harness the immense therapeutic potential of the imidazole scaffold.
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mechanism of action of imidazole-based compounds
An In-Depth Technical Guide to the Mechanisms of Action of Imidazole-Based Compounds
Executive Summary
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions allow it to interact with a vast array of biological targets.[1][2] This versatility has led to the development of imidazole-containing drugs across a wide spectrum of therapeutic areas, including antifungal, anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This technical guide provides a detailed exploration of the core mechanisms of action employed by imidazole-based compounds. We will dissect the molecular interactions, signaling pathways, and cellular consequences that underpin their therapeutic effects, offering field-proven insights for researchers, scientists, and drug development professionals. The guide is structured to elucidate the primary mechanisms in each major therapeutic class, supported by experimental protocols and data to provide a comprehensive and actionable resource.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole moiety is not only a synthetic pharmacophore but also a fundamental component of nature's biochemical machinery, most notably as the side chain of the amino acid histidine.[3] Its presence in proteins and enzymes is critical for functions ranging from catalytic activity to metal ion binding in molecules like hemoglobin.[3] In drug design, the imidazole ring's properties are harnessed to achieve specific therapeutic outcomes. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, and the unprotonated nitrogen is an excellent ligand for metal ions, such as the iron in heme proteins or zinc in metalloenzymes.[1][5] This ability to engage in diverse, high-affinity interactions with biological macromolecules is the foundation of its widespread success as a therapeutic scaffold.
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The most classic and well-elucidated mechanism of action for imidazole-based compounds is their antifungal activity. Drugs like ketoconazole, miconazole, and clotrimazole are mainstays in the treatment of fungal infections.[3][6]
Molecular Target: Lanosterol 14α-Demethylase (CYP51)
The primary target for azole antifungals, including imidazoles, is a fungal cytochrome P450 enzyme called lanosterol 14α-demethylase, or CYP51.[6][7][8] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane.[9] Ergosterol plays a crucial role analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[9][10]
Mechanism of Inhibition
Imidazole-based antifungals function as potent and specific inhibitors of CYP51. The mechanism hinges on the interaction between the imidazole ring and the enzyme's active site. The N3 atom of the imidazole ring coordinates directly with the heme iron atom at the catalytic center of the cytochrome P450 enzyme.[3] This binding event physically obstructs the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process.[11]
The inhibition of CYP51 leads to two critical downstream consequences:
-
Depletion of Ergosterol: The fungal cell is unable to produce sufficient ergosterol to build and maintain a healthy cell membrane.[6]
-
Accumulation of Toxic Intermediates: The blockage of the pathway causes a buildup of methylated sterol precursors, such as lanosterol.[6] These abnormal sterols become incorporated into the fungal membrane, disrupting its structure and leading to increased permeability and malfunction of membrane-associated proteins.[6][10]
This dual-pronged assault on the fungal cell membrane ultimately inhibits fungal growth and replication, leading to a fungistatic or, at higher concentrations, fungicidal effect.[6]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole compounds.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Determining the in vitro efficacy of an imidazole compound is a critical step. The broth microdilution method, standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), is a gold-standard protocol to determine the Minimum Inhibitory Concentration (MIC).
Principle: This assay exposes a standardized inoculum of a fungal isolate to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest drug concentration that prevents visible fungal growth.
Step-by-Step Methodology:
-
Preparation of Drug Dilutions: Serially dilute the imidazole compound in RPMI 1640 medium in a 96-well microtiter plate. A typical concentration range might be 0.015 to 16 µg/mL. Include a drug-free well as a positive growth control.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture, adjusting the concentration to approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours. The duration depends on the specific fungal species being tested.[12]
-
Endpoint Reading: Read the plate visually or with a spectrophotometer. The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control well.
Self-Validation and Causality: The inclusion of a growth control is essential to ensure the fungus is viable and the medium supports growth. The serial dilution allows for the precise determination of the minimum concentration required for inhibition, directly linking the compound's presence to its bioactivity.
Anticancer Mechanisms of Action: A Multi-Targeted Approach
Unlike their antifungal counterparts, imidazole-based anticancer agents do not converge on a single, universal mechanism. Instead, the imidazole scaffold has been ingeniously adapted to interact with a variety of targets crucial for cancer cell proliferation, survival, and metastasis.[4][13]
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin dimers that form the mitotic spindle, a structure essential for chromosome segregation during cell division.[14] Disruption of microtubule dynamics is a clinically validated anticancer strategy.
Mechanism: Certain imidazole derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[13][15] This interaction prevents the polymerization of tubulin dimers into microtubules.[14][15] The failure to form a functional mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent induction of apoptosis.[13] Nocodazole is a well-known example of an imidazole-based compound that inhibits microtubule polymerization.[16]
Caption: Workflow for an in vitro tubulin polymerization assay.
Enzyme Inhibition in Cancer Signaling
The imidazole ring is adept at targeting the active sites of enzymes, particularly kinases and metalloenzymes, that drive oncogenic signaling.
-
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Imidazole derivatives have been developed to inhibit key kinases:
-
p38 MAP Kinase: These enzymes are involved in inflammatory responses that can promote tumor growth. Imidazole-based inhibitors can block this signaling.[17]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a central role in cell migration, invasion, and angiogenesis.[13] Imidazole compounds can act as ATP-competitive inhibitors of FAK, blocking downstream signaling.[4][13]
-
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. In cancer, HDACs are often dysregulated. The imidazole core can chelate the zinc ion essential for catalysis in the HDAC active site, leading to altered gene expression, cell cycle arrest, and apoptosis.[1]
Quantitative Data: Enzyme Inhibition by Imidazole Derivatives
The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to reduce enzyme activity by 50%.
| Compound ID | Target Enzyme | IC50 | Assay Method |
| IMD-B1 | p38α MAP Kinase | 15 nM | Radiometric filter binding assay |
| IMD-B2 | p38α MAP Kinase | 50 nM | TR-FRET assay |
| IMD-A1 | Cyclooxygenase-2 (COX-2) | 0.25 µM | In vitro fluorescence-based assay |
| Celecoxib | Cyclooxygenase-2 (COX-2) | 0.04 µM | In vitro fluorescence-based assay |
| (Data presented is illustrative, based on typical values found in literature such as BenchChem application notes)[17] |
Experimental Protocol: Kinase-Glo® Luminescence Assay
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction. A luminescent signal is generated by luciferase, which is directly proportional to the ATP concentration. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add the kinase, its specific substrate, and varying concentrations of the imidazole inhibitor (dissolved in DMSO). Include a "no kinase" control (background) and a "DMSO vehicle" control (100% activity).
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[17]
-
Signal Generation: Add the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.[17]
-
Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[17]
-
Measurement: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Causality Explained: The choice of a luminescence-based ATP detection method provides high sensitivity. By measuring the depletion of a key substrate (ATP), we directly infer the activity of the kinase. Comparing the inhibitor-treated wells to the vehicle control isolates the effect of the compound, establishing a clear cause-and-effect relationship between the imidazole derivative and kinase inhibition.
Broader Antimicrobial and Anti-inflammatory Mechanisms
Antibacterial Activity
While less uniformly defined than their antifungal action, imidazole derivatives possess significant antibacterial properties.[18] The mechanisms are diverse and can include:
-
Inhibition of Nucleic Acid Synthesis: Some nitroimidazoles, like metronidazole, undergo reductive activation within anaerobic bacteria to produce radical species that damage DNA and other macromolecules, leading to cell death.[4]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some imidazole compounds allows them to interfere with the bacterial cell membrane, disrupting its structure and function.[19]
-
Protein Kinase Inhibition: Some compounds have been shown to inhibit bacterial protein kinases, disrupting essential signaling pathways.[4]
Anti-inflammatory Activity
Certain imidazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[4][19]
Mechanism: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[19] Imidazole compounds can bind to the active site of COX-2, blocking this conversion and thereby reducing inflammation. Some derivatives also contribute to anti-inflammatory effects by inhibiting neutrophil degranulation and the generation of reactive oxygen species.[4]
Caption: Inhibition of the COX-2 enzyme by imidazole compounds.
Conclusion
The imidazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its ability to engage in a multitude of specific, high-affinity interactions has enabled the development of drugs that operate through remarkably diverse mechanisms of action. From the well-defined inhibition of fungal CYP51 to the multi-pronged assault on cancer through tubulin disruption and enzyme inhibition, imidazole-based compounds are critical tools in the therapeutic arsenal. The continued exploration of this versatile core, guided by a deep understanding of its mechanistic possibilities, promises to yield a new generation of innovative and effective therapies for a wide range of human diseases.
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Title: Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed Source: National Center for Biotechnology Information URL: [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity, 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride. Based on a detailed structural and pharmacophoric evaluation, we hypothesize two primary target classes: Histamine Receptors and Monoamine Oxidases (MAOs) . This guide elucidates the scientific rationale behind these hypotheses, outlines detailed, field-proven experimental protocols for target validation, and presents a logical framework for advancing this compound through the early stages of drug discovery. Our analysis is grounded in established pharmacological principles and supported by authoritative references, providing a self-validating system for researchers to explore the therapeutic potential of this molecule.
Introduction: A Structure-Based Approach to Target Identification
The journey of a novel chemical entity from laboratory synthesis to clinical application begins with the critical step of target identification. For 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a compound with no established biological profile, a structure-based hypothesis provides the most logical and efficient starting point. The molecule's architecture is defined by two key pharmacophores: an imidazole ring and a benzylamine moiety .
-
The imidazole ring is a heterocyclic aromatic structure fundamental to the endogenous biogenic amine, histamine. Its presence immediately suggests a potential interaction with the family of histamine receptors (H1, H2, H3, H4), which are pivotal in mediating allergic responses, gastric acid secretion, and immune modulation.[1][2][3] The electron-rich nature of the imidazole ring allows it to readily bind with a variety of enzymes and receptors.[4]
-
The benzylamine scaffold is a well-established structural motif in a class of enzymes known as monoamine oxidases (MAOs).[5][6] These enzymes are crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.[7] Consequently, inhibitors of MAOs are therapeutically significant in the management of neurological and psychiatric disorders.[8][9]
This guide will systematically explore these two primary target classes, providing the scientific rationale and detailed experimental workflows necessary to validate these hypotheses.
Potential Target Class 1: Histamine Receptors
Scientific Rationale
The structural analogy between the imidazole moiety of 3-(1H-imidazol-4-yl)-benzylamine and the endogenous ligand histamine forms the primary basis for hypothesizing an interaction with histamine receptors (HRs). All four subtypes of histamine receptors (H1R, H2R, H3R, and H4R) are G-protein-coupled receptors (GPCRs) and represent validated drug targets for a range of conditions.[3][10]
-
H1 Receptor (H1R): Primarily involved in allergic reactions. Antagonists are widely used to treat conditions like allergic rhinitis and urticaria.[11] Some H1R antagonists also possess immunomodulating activities.[12]
-
H2 Receptor (H2R): Mainly located in the stomach and involved in gastric acid secretion. H2R antagonists are used to treat peptic ulcers and acid reflux.[11]
-
H3 Receptor (H3R): Acts as an autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. H3R antagonists are being investigated for neurological disorders.[13][14]
-
H4 Receptor (H4R): Predominantly expressed on immune cells, such as mast cells and eosinophils, and is a promising target for inflammatory and allergic diseases like asthma and atopic dermatitis.[1][15]
Given the compound's structure, it could act as either an agonist or an antagonist at any of these receptor subtypes, each with distinct therapeutic implications.
Experimental Validation Workflow: Receptor Binding and Functional Assays
A tiered approach is recommended to determine the affinity and functional activity of 3-(1H-imidazol-4-yl)-benzylamine at histamine receptors.
Caption: Workflow for characterizing MAO inhibitory activity.
This commercially available, luminescence-based assay is a robust and high-throughput method for measuring MAO activity.
-
Materials: Recombinant human MAO-A and MAO-B enzymes, MAO substrate (a luminogenic derivative), and Luciferin Detection Reagent.
-
Assay Setup:
-
In a 96-well plate, add the appropriate MAO enzyme (A or B) to buffer.
-
Add varying concentrations of 3-(1H-imidazol-4-yl)-benzylamine. Include a no-inhibitor control.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction: Initiate the reaction by adding the MAO substrate. The MAO enzyme converts the substrate into a luciferin precursor.
-
Detection: Stop the reaction and measure the generated signal by adding the Luciferin Detection Reagent. The conversion of the precursor to luciferin by a thermostable luciferase produces light, which is quantified using a luminometer.
-
Data Analysis: The amount of light produced is proportional to MAO activity. Calculate the percent inhibition for each concentration of the test compound and plot the results to determine the IC50 value for both MAO-A and MAO-B.
It is crucial to determine if the inhibition is reversible or irreversible, as this has significant implications for the drug's safety profile. [7]
-
Pre-incubation: Incubate a concentrated solution of the MAO enzyme with a high concentration (e.g., 10x IC50) of 3-(1H-imidazol-4-yl)-benzylamine for a set period (e.g., 30 minutes).
-
Dialysis: Subject the enzyme-inhibitor mixture to rapid dialysis against a large volume of buffer to remove any unbound inhibitor.
-
Activity Measurement: Measure the enzymatic activity of the dialyzed sample using the MAO-Glo™ assay.
-
Interpretation:
-
Reversible Inhibition: If enzymatic activity is restored after dialysis, the inhibition is reversible.
-
Irreversible Inhibition: If enzymatic activity is not restored, the inhibition is irreversible.
-
Data Interpretation
The MAO inhibition profile will guide the potential therapeutic application of the compound.
| Parameter | Description | Therapeutic Implication Example |
| Potent MAO-B Inhibition (Low IC50) | Strong inhibition of MAO-B. | Potential treatment for Parkinson's disease. [9][16] |
| Potent MAO-A Inhibition (Low IC50) | Strong inhibition of MAO-A. | Potential treatment for depression. [17][18] |
| Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | A high SI (>10) indicates MAO-B selectivity. A low SI (<0.1) indicates MAO-A selectivity. | High MAO-B selectivity is desirable for Parkinson's disease to avoid the "cheese effect" associated with MAO-A inhibition. [7] |
| Reversibility | Reversible inhibitors generally have a better safety profile than irreversible ones. [7] | A reversible MAO-A inhibitor (RIMA) would be a safer antidepressant. |
Summary and Future Directions
This guide has established a robust, structure-based rationale for investigating 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride as a modulator of Histamine Receptors and Monoamine Oxidases . The provided experimental workflows offer a clear and validated path for confirming these hypotheses and characterizing the compound's pharmacological profile.
The initial screening cascade should focus on determining the compound's potency (Ki and IC50) at these primary target classes. Positive results should be followed by selectivity profiling against a broader panel of related receptors and enzymes to ensure a clean pharmacological profile. Subsequent lead optimization efforts can then focus on enhancing potency and selectivity for the most promising identified target, paving the way for preclinical development. The multifaceted biological activities associated with both imidazole and benzylamine scaffolds suggest that this compound is a promising candidate for further investigation. [19][20][21]
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Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., ... & Saluja, R. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. Retrieved from [Link]
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The Emerging Therapeutic Potential of 3-Substituted-1H-Imidazol-5-yl-1H-Indoles: A Technical Guide for Drug Discovery
Introduction: The Strategic Fusion of Two Privileged Heterocycles
In the landscape of medicinal chemistry, the indole and imidazole scaffolds are cornerstones, each contributing to a multitude of FDA-approved drugs and clinical candidates.[1] The indole ring, a key component of neurotransmitters like serotonin and essential amino acids like tryptophan, offers a versatile template for designing agents targeting a wide array of biological systems, with applications ranging from anticancer and anti-inflammatory to antimicrobial and antidepressant therapies.[1][2] Similarly, the imidazole ring is a fundamental component of biologically crucial molecules like histidine and purines, and its derivatives are known for a broad spectrum of pharmacological activities, including antifungal, antihypertensive, and anticancer effects.[3][4][5]
The strategic hybridization of these two "privileged" heterocyclic systems into a single molecular entity, the 3-substituted-1H-imidazol-5-yl-1H-indole scaffold, has unlocked a new frontier in drug discovery. This fusion is not merely an additive combination of properties but a synergistic enhancement that modulates physicochemical characteristics, improves binding affinities to biological targets, and provides rich structural diversity for chemical exploration.[1] This guide offers an in-depth exploration of this promising chemical space, detailing synthetic methodologies, diverse biological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential.
Synthetic Strategies: Assembling the Indole-Imidazole Core
The efficient construction of the 3-substituted-1H-imidazol-5-yl-1H-indole core is paramount for extensive biological evaluation. Several synthetic methodologies have been developed, with multicomponent reactions being particularly prominent due to their atom economy and ability to generate structural diversity in a single step.
The Van Leusen Three-Component Reaction: A Workhorse Methodology
A widely utilized and robust method for synthesizing this scaffold is the Van Leusen three-component reaction.[6] This one-pot synthesis offers a straightforward and efficient route to a diverse library of analogues.
The reaction proceeds through the in situ formation of an imine from the condensation of an indole-3-carbaldehyde with a primary amine. This is followed by the addition of p-toluenesulfonylmethyl isocyanide (TosMIC), which, in the presence of a base like potassium carbonate, undergoes cyclization to form the desired 1,3-disubstituted-5-(1H-indol-3-yl)-1H-imidazole.
Experimental Protocol: Van Leusen Synthesis of 3-Substituted-1H-imidazol-5-yl-1H-indoles [6]
-
Imine Formation: To a solution of the desired indole-3-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add the selected primary amine (1.1 eq). Stir the mixture at room temperature for 3 hours to facilitate the formation of the corresponding imine.
-
Cyclization: To the reaction mixture, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heating and Reaction Completion: Heat the mixture to 60 °C and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 3-substituted-1H-imidazol-5-yl-1H-indole.
Caption: Van Leusen three-component reaction workflow.
Alternative Synthetic Routes
While the Van Leusen reaction is highly effective, other methods provide alternative pathways to the indole-imidazole scaffold:
-
Multicomponent Condensation with Eco-Friendly Catalysts: A one-pot condensation of benzil/benzoin, 1H-indole-3-carbaldehyde, ammonium acetate, and an amine using a heterogeneous catalyst like nitric acid supported on nano silica offers a green chemistry approach, often proceeding under solvent-free conditions with high yields.[1]
-
Base-Promoted Tandem Reactions: A versatile approach involves the base-promoted tandem reaction between N-[2-(1-alkynyl) phenyl] carbodiimides and isocyanides, which proceeds via a [3+2] cyclization to form the indole-imidazole framework.[1]
-
Metal-Free Coupling Methods: Tetra-aryl imidazole-indole derivatives can be synthesized through a multicomponent reaction involving 2-arylindole-3-carbaldehydes, benzil, substituted anilines, and ammonium acetate in acetic acid.[1]
Caption: Key synthetic routes to the core scaffold.
A Spectrum of Biological Activities and Therapeutic Applications
The 3-substituted-1H-imidazol-5-yl-1H-indole scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable template for developing therapeutics for various diseases.
Antimicrobial and Antifungal Activity
A significant area of investigation for this class of compounds has been in combating infectious diseases, particularly against drug-resistant pathogens.
-
Anti-MRSA Activity: Initial screenings identified 3-substituted-1H-imidazol-5-yl-1H-indoles as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) growth.[3][6] Extensive SAR studies led to the identification of analogues with potent anti-MRSA activity (MIC ≤ 0.25 µg/mL) that also lacked cytotoxic or hemolytic properties.[6][7]
-
Antifungal Properties: Certain derivatives have also shown selective antifungal activity against pathogens like Cryptococcus neoformans.[6]
Structure-Activity Relationship (SAR) for Anti-MRSA Activity:
| R¹ (Indole Substitution) | R² (Imidazole N-substituent) | Anti-MRSA Activity (MIC, µg/mL) | Cytotoxicity |
| H | 4-Fluorobenzyl | 16 | Low |
| 5-Br | 4-Fluorobenzyl | 1 | Low |
| 5-Cl | 4-Fluorobenzyl | 0.5 | Low |
| 5-Br | 4-Trifluoromethylbenzyl | ≤ 0.25 | Low |
| 5-Cl | 4-Trifluoromethylbenzyl | ≤ 0.25 | Low |
Data synthesized from literature reports.[6][7]
The data clearly indicates that halogen substitution on the indole ring, particularly at the 5-position with bromine or chlorine, significantly enhances anti-MRSA potency. Furthermore, the presence of an electron-withdrawing group, such as a trifluoromethyl group on the benzyl substituent at the imidazole nitrogen, is crucial for achieving sub-micromolar activity.
Anticancer Potential
The indole-imidazole hybrid scaffold is a promising platform for the development of novel anticancer agents, acting through various mechanisms.[1][8]
-
Mechanism of Action: These compounds can induce cancer cell death through mechanisms such as apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[8] A notable mechanism for some 3-indolyl derivatives is the inhibition of tubulin polymerization, a validated target for cancer chemotherapy.[9]
-
Potent Derivatives: Studies have shown that derivatives bearing a trimethoxybenzoyl imidazole moiety at the 3-position of the indole ring exhibit potent antiproliferative activity, with IC₅₀ values in the low nanomolar range against a panel of cancer cell lines.[9]
SAR for Anticancer Activity:
The antiproliferative activity is sensitive to substitutions on the indole ring. For instance, a methyl group at the 4-position of the indole can markedly increase activity, whereas bulkier groups tend to reduce it.[9] The point of attachment to the indole ring is also critical, with substitution at the 4-, 5-, or 6-positions generally showing superior activity compared to the 7-position.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Neurological and Anti-inflammatory Applications
The structural similarity of the indole nucleus to serotonin has prompted the investigation of these compounds for neurological disorders.
-
Serotonin Receptor Agonism: 3-(1-Alkyl-1H-imidazol-5-yl)-1H-indole derivatives have been identified as potent 5-HT₇ serotonin receptor agonists, a target implicated in depression, cognitive disorders, and sleep regulation.[6][10] SAR studies have explored the impact of fluorination and alkyl chain length on receptor affinity and functional activity.[11]
-
Anti-inflammatory Potential: While direct evidence for the 3-substituted-1H-imidazol-5-yl-1H-indole scaffold is emerging, related indole derivatives have shown significant anti-inflammatory activity.[12] For instance, 3-(indol-5-yl)-indazole derivatives have been identified as potent antagonists of the MD2-TLR4 complex, inhibiting the lipopolysaccharide (LPS)-induced inflammatory response, which is a key pathway in acute lung injury and sepsis.[4] This suggests a plausible and exciting avenue for investigation for the title scaffold.
Caption: Diverse biological applications and molecular targets.
Conclusion and Future Directions
The 3-substituted-1H-imidazol-5-yl-1H-indole scaffold represents a highly versatile and promising platform in modern drug discovery. The convergence of efficient synthetic strategies, particularly multicomponent reactions, with a broad spectrum of potent biological activities underscores its therapeutic potential. The demonstrated efficacy against resistant bacteria, various cancer cell lines, and key neurological targets validates the initial hypothesis of synergistic benefits from the indole-imidazole hybridization.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological effects, particularly for the anticancer and anti-inflammatory activities, will be crucial for rational drug design.
-
Pharmacokinetic Profiling: Systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to translate potent in vitro activity into in vivo efficacy.
-
Expansion of Therapeutic Applications: Given the diverse activities already observed, screening against other targets, such as viral polymerases, kinases, and other CNS receptors, could reveal new therapeutic opportunities.
-
Optimization of Lead Compounds: Continued medicinal chemistry efforts to fine-tune the scaffold based on detailed SAR will be essential to enhance potency, selectivity, and drug-like properties, paving the way for preclinical and clinical development.
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. [Link]
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An In-depth Technical Guide on the Safety, Handling, and Storage of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
Disclaimer: Specific safety, handling, and storage data for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is not extensively available in public literature. The following guide is a synthesis of best practices derived from the chemical properties of its constituent functional groups—benzylamine, imidazole, and amine hydrochloride salts—and established principles of laboratory safety. Researchers must always perform a risk assessment specific to their experimental conditions before use.
Introduction and Structural Hazard Analysis
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is a complex organic molecule. To understand its potential hazards, we must deconstruct its structure into its primary functional components: a benzylamine core, an imidazole ring, and a dihydrochloride salt form.
-
Benzylamine Moiety: Benzylamine itself is a combustible liquid that can cause skin irritation and eye damage.[1][2] Amines, in general, are known respiratory and skin irritants.[3]
-
Imidazole Moiety: Imidazole is a corrosive solid that can cause severe skin burns and eye damage.[4][5] It is also classified as a reproductive toxin, with the potential to harm an unborn child.[5][6]
-
Dihydrochloride Salt: The dihydrochloride form indicates that the two basic nitrogen atoms (one on the benzylamine and one on the imidazole ring) are protonated. This salt form generally increases water solubility and renders the compound as a solid with a higher melting point. While the salt form can reduce the volatility of the free base, it introduces the hazards associated with acidic solutions upon dissolution in water. Hydrochloric acid is corrosive and can cause severe damage to skin, eyes, and internal organs upon contact.[7]
Based on this structural analysis, it is prudent to treat 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride as a hazardous substance with the potential for corrosive, irritant, and reproductive toxicity effects.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, a predicted classification based on its components is presented below.
| Hazard Class | Predicted Hazard Statement | GHS Pictogram | Rationale |
| Acute Toxicity, Oral | Harmful if swallowed | Based on the known toxicity of imidazole and benzylamine.[5] | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Imidazole is a known corrosive.[4][5] Amine hydrochlorides can be irritants.[8] | |
| Serious Eye Damage/Irritation | Causes serious eye damage | Imidazole and benzylamine are known to cause eye damage.[1][4] | |
| Reproductive Toxicity | May damage the unborn child | Imidazole is a known reproductive toxin.[5][6] | |
| Specific Target Organ Toxicity | May cause respiratory irritation | Amines are known to cause respiratory irritation.[3] |
Risk Assessment and Mitigation: A Hierarchical Approach
A thorough risk assessment is mandatory before handling this compound. The hierarchy of controls should be applied to mitigate identified risks.
Caption: Hierarchy of controls for risk mitigation.
Causality Behind Choices:
-
Elimination/Substitution: In a research context, eliminating or substituting the compound is often not possible.
-
Engineering Controls: The primary line of defense is to handle the compound in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9][10]
-
Administrative Controls: Standard Operating Procedures (SOPs) must be developed and all personnel must be trained on them. This includes designating specific areas for handling and storage.[6][9]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[3][11]
Safe Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.[12][13]
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection from splashes and airborne particles.[13] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully-buttoned lab coat, and closed-toe shoes | Prevents skin contact with the corrosive and irritant compound.[10][12] |
| Respiratory Protection | An air-purifying respirator with an appropriate cartridge may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[3][11] | Protects against inhalation of harmful dust or aerosols. |
Handling Procedure
-
Preparation: Before handling, ensure that a chemical fume hood is functioning correctly.[14] Have a spill kit and emergency contact information readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize exposure.[9][10] Avoid generating dust.[5][15]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent. If dissolving in water, be aware that the solution will be acidic.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[1][15] Decontaminate all surfaces and equipment used.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Conditions: Store in a cool, dry, and well-ventilated area.[3][8] Keep the container tightly closed to prevent absorption of moisture.[1][8]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals.[1][7] The hydrochloride salt will react with bases to liberate the free amine.
-
Light and Air Sensitivity: Benzylamine itself can be sensitive to air and light. While the salt form is generally more stable, it is good practice to store the compound in an opaque, airtight container.
Emergency Procedures
Spill Response
In the event of a spill, follow these procedures.[16][17][18]
Caption: Decision workflow for chemical spill response.
Minor Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the immediate area.[17]
-
Don PPE: Wear appropriate PPE as described in section 4.1.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[16]
-
Collection: Carefully sweep the absorbed material into a designated waste container.[16]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Label the waste container and dispose of it as hazardous waste according to institutional guidelines.[16]
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][17] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[17][19] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[8][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink. Seek immediate medical attention.
Waste Disposal
All waste containing 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.[14]
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container.[14]
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6]
Conclusion
While 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is a valuable compound for research, its structural components suggest significant potential hazards. By adhering to the principles of hierarchical risk mitigation, employing rigorous safe handling protocols, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. Always prioritize safety and consult your institution's EHS department for specific guidance.
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An In-Depth Technical Guide to Determining the Solubility Profile of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
Abstract
This technical guide provides a comprehensive framework for establishing the complete solubility profile of the novel compound 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride. As direct solubility data for this specific molecule is not yet publicly available, this document serves as an authoritative guide for researchers, scientists, and drug development professionals on the principles and detailed methodologies required to generate this critical dataset. We will delve into the theoretical underpinnings of solubility for a dibasic hydrochloride salt, provide field-proven, step-by-step protocols for both kinetic and thermodynamic solubility assays, and discuss the interpretation of the resulting data. The protocols are designed to be self-validating, ensuring the generation of robust and reliable results essential for preclinical development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal tract before it can be absorbed into the systemic circulation.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can render an otherwise potent compound therapeutically useless.[1][3][4] Therefore, a thorough understanding of a compound's solubility profile across a range of physiologically relevant pH values and in various solvent systems is paramount during the early stages of drug discovery and development.[5][6]
This guide focuses on 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a compound whose structure suggests it is a weak base. The dihydrochloride salt form is likely utilized to enhance its aqueous solubility. However, the actual solubility will be highly dependent on factors such as pH, temperature, and the ionic strength of the medium.[7] This document provides the necessary protocols to meticulously characterize these dependencies.
Theoretical Framework: Understanding the Solubility of a Dihydrochloride Salt
3-(1H-imidazol-4-yl)-benzylamine possesses two basic nitrogen centers: the primary amine on the benzyl group and a nitrogen on the imidazole ring. As a dihydrochloride salt, both of these sites are protonated. The solubility of this compound is governed by the equilibrium between its solid form and the various ionic and neutral species in solution.
The Influence of pH and pKa
The pH of the solvent is the most critical factor influencing the solubility of an ionizable compound like 3-(1H-imidazol-4-yl)-benzylamine.[4][5] The relationship between pH, pKa (the acid dissociation constant), and the ratio of ionized to un-ionized forms of a drug is described by the Henderson-Hasselbalch equation .[8][9][10]
For a weak base, as the pH of the solution increases above its pKa, the compound will deprotonate, becoming less charged and generally less water-soluble. Since our target compound has two basic centers, it will have two distinct pKa values. The overall solubility (S) can be predicted by the following relationship:
-
S = S₀ (1 + 10^(pKa₁ - pH) + 10^(pKa₁ + pKa₂ - 2pH))
-
Where S₀ is the intrinsic solubility of the neutral, un-ionized form of the molecule.
-
This equation predicts that the compound will be most soluble at low pH (well below both pKa values) where it exists predominantly as the fully protonated, dicationic species. As the pH rises, solubility is expected to decrease, often dramatically, as the compound begins to precipitate in its less soluble, un-ionized form.[11]
Common Ion Effect
It is also important to consider the "common ion effect." In solutions containing a high concentration of chloride ions (such as in the stomach), the solubility of a hydrochloride salt can sometimes be suppressed.[12][13] This occurs because the excess chloride ions in solution can shift the dissolution equilibrium back towards the solid, un-dissolved salt form. While often employed to improve solubility, hydrochloride salts can be less soluble than the free base at gastric pH for certain compounds.[12]
Experimental Determination of Solubility
Two primary types of solubility are measured in preclinical development: kinetic and thermodynamic solubility. Both provide valuable, albeit different, insights.
-
Kinetic Solubility: Measures the concentration of a compound at the moment it precipitates from a solution that was prepared by diluting a high-concentration stock (typically in DMSO) into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential solubility issues.[14][15]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period until a saturated solution is formed.[16][17] This is the "gold standard" method and is critical for later stage development.[18]
Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This protocol is designed for rapid screening of solubility in multiple buffer systems.
Principle: A concentrated DMSO stock of the test compound is added to aqueous buffers. If the compound's solubility limit is exceeded, it will precipitate, causing turbidity which can be measured by a nephelometer or plate reader.
Workflow Diagram:
Caption: Workflow for the Kinetic Solubility Assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in 100% dimethyl sulfoxide (DMSO).
-
Buffer Preparation: Prepare a series of physiologically relevant buffers. Standardized buffers are recommended.[19] Examples include:
-
pH 1.2 (Simulated Gastric Fluid, without enzymes): Dissolve 2.52 g NaCl in 900 mL water, adjust pH to 1.2 with HCl, and dilute to 1000 mL.[20]
-
pH 4.5 Acetate Buffer: Dissolve 2.99 g sodium acetate in 900 mL water, adjust pH to 4.5 with acetic acid, and dilute to 1000 mL.[20]
-
pH 6.8 Phosphate Buffer (PBS): Dissolve 6.9 g sodium dihydrogen phosphate and 0.9 g sodium hydroxide in 800 mL water, adjust pH to 6.8, and dilute to 1000 mL.[20]
-
pH 7.4 Phosphate-Buffered Saline (PBS).
-
-
Assay Plate Setup: Using a 96-well microplate, aliquot 198 µL of each buffer into replicate wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final test concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake for 2 hours at room temperature (e.g., 25°C).[21]
-
Measurement: Measure the turbidity (absorbance) of each well using a plate reader at a wavelength between 600-700 nm.
-
Data Analysis: The solubility is estimated by comparing the turbidity of the test wells to that of positive and negative controls. A sharp increase in absorbance indicates precipitation and insolubility at that concentration.
Protocol 2: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)
This is the definitive method for determining equilibrium solubility, as recommended by international guidelines.[20][22][23]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until the solution is saturated and the concentration of the dissolved compound is in equilibrium with the remaining solid.
Workflow Diagram:
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride (e.g., 2-5 mg) to a series of glass vials. The exact amount should be enough to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each desired solvent to the vials. The solvent panel should include:
-
Aqueous Buffers: pH 1.2, 4.5, 6.8, and 7.4 as described in Protocol 1.
-
Organic Solvents: Methanol, Ethanol, Acetonitrile, DMSO (for establishing maximum solubility).
-
Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) for more advanced studies.
-
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C for physiological relevance).[20] Agitate for a sufficient time to reach equilibrium, generally 24 to 48 hours.[20][21]
-
Phase Separation: After incubation, allow the vials to stand briefly for large particles to settle. Separate the undissolved solid from the saturated solution by either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15 minutes.
-
Filtration: Withdraw an aliquot and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF). Discard the first few drops to avoid adsorptive losses.
-
-
pH Measurement: Measure the pH of the final saturated buffer solutions to ensure the buffer capacity was not exceeded.[20][22]
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
(Optional) Solid Phase Analysis: The remaining solid can be recovered and analyzed by techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the crystal form (e.g., conversion from salt to free base).[11]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Solubility Profile of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
| Solvent / Buffer System | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| Deionized Water | ~5.0 | TBD | 25 | TBD | TBD | Thermodynamic |
| 0.1 M HCl (pH 1.2) | 1.2 | TBD | 37 | TBD | TBD | Thermodynamic |
| Acetate Buffer | 4.5 | TBD | 37 | TBD | TBD | Thermodynamic |
| Phosphate Buffer (PBS) | 6.8 | TBD | 37 | TBD | TBD | Thermodynamic |
| Phosphate Buffer (PBS) | 7.4 | TBD | 37 | TBD | TBD | Thermodynamic |
| Methanol | N/A | N/A | 25 | TBD | TBD | Thermodynamic |
| Ethanol | N/A | N/A | 25 | TBD | TBD | Thermodynamic |
| DMSO | N/A | N/A | 25 | TBD | TBD | Thermodynamic |
| PBS (pH 7.4) | 7.4 | N/A | 25 | TBD | TBD | Kinetic |
| pH of an unbuffered aqueous solution of the salt | ||||||
| TBD: To Be Determined |
Interpretation of Results:
-
pH-Solubility Profile: Plotting the solubility (on a log scale) against pH will provide a visual representation of the compound's behavior. A sharp decrease in solubility as the pH increases above the pKa values is expected for this basic compound.
-
Salt vs. Free Base: A very low solubility at pH 7.4 may indicate that the un-ionized free base is precipitating. This has significant implications for absorption in the lower intestine.
-
Kinetic vs. Thermodynamic: A large discrepancy between kinetic and thermodynamic solubility (with kinetic solubility being higher) often indicates that the compound can form supersaturated solutions that are not stable over time.
-
Solvent Selection: The data will guide the selection of appropriate vehicles for in vitro assays and early in vivo pharmacokinetic studies.[24]
Conclusion
Establishing a comprehensive solubility profile is a non-negotiable step in the de-risking and advancement of any new chemical entity. By diligently applying the standardized kinetic and thermodynamic protocols detailed in this guide, researchers can generate the high-quality, reliable data needed to make informed decisions. This foundational knowledge of how 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride behaves in various chemical environments is essential for successful formulation development and for predicting its ultimate in vivo performance.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. 2019. Available from: [Link]
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Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available from: [Link]
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Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. 2021. Available from: [Link]
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical & Pharmacology Journal, 13(2). Available from: [Link]
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Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 70(6), 594–596. Available from: [Link]
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Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]
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Cristofoletti, R., & Dressman, J. B. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1), 149-158. Available from: [Link]
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Evotec. Thermodynamic Solubility Assay. Available from: [Link]
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Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available from: [Link]
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Singh, A., & Lu, D. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Methods in Pharmacology and Toxicology (pp. 21-39). Springer. Available from: [Link]
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The Imidazole Scaffold: A Privileged Structure in Modern Pharmaceuticals
An In-depth Technical Guide on the Discovery, History, and Impact of Imidazole-Containing Drugs
Foreword
The imidazole ring, a simple five-membered aromatic heterocycle containing two nitrogen atoms, stands as a titan in the field of medicinal chemistry.[1][2] First synthesized in 1858 by the German chemist Heinrich Debus, its journey from a laboratory curiosity to the core of numerous blockbuster drugs is a testament to its remarkable chemical versatility and biological significance.[1][3] This guide, intended for researchers and drug development professionals, eschews a conventional chronological narrative. Instead, it is structured to illuminate the causal links between the unique physicochemical properties of the imidazole scaffold and its successful application across diverse therapeutic areas. We will explore how this "privileged structure" has been rationally exploited to solve complex pharmacological challenges, leading to breakthroughs in antifungal therapy, acid-related disorders, hypertension, and oncology.
Chapter 1: The Imidazole Core - A Foundation of Chemical Versatility
The success of the imidazole ring in drug design is not accidental; it stems from a unique combination of electronic and structural features. As a 6π-electron aromatic system, it is chemically stable.[1] The two nitrogen atoms, one pyrrole-like (N-1) and one pyridine-like (N-3), confer upon it a distinctive amphoteric character. The pyridine-like N-3 atom is basic and serves as a hydrogen bond acceptor, while the N-H group at the N-1 position is weakly acidic, acting as a hydrogen bond donor.[4] This dual capacity allows imidazole-containing molecules to engage in multiple, specific interactions with biological targets like enzymes and receptors, enhancing binding affinity and selectivity.[2][4]
Furthermore, the electron-rich nature of the ring makes it an excellent coordinator of metal ions, a property crucial to its mechanism of action in several drug classes.[1] Its ability to serve as a bioisostere for a carboxamide unit further broadens its utility in molecular design.[3]
Key Synthesis Methodologies
The construction of the imidazole core has been a subject of extensive research, with several named reactions forming the bedrock of its synthetic chemistry.
1. The Debus Synthesis (1858): The historical first synthesis involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde, and ammonia.[5][6] While its yields can be modest, it remains a valuable method for producing C-substituted imidazoles.[5]
2. The Van Leusen Imidazole Synthesis: A more modern and highly versatile method, this reaction utilizes Tosylmethyl isocyanide (TosMIC) as a key reagent. It proceeds via a [3+2] cycloaddition reaction with an aldimine, followed by the elimination of toluenesulfinic acid to form the aromatic imidazole ring.[7][8] This method's adaptability has made it a staple in the synthesis of complex, medicinally relevant imidazole derivatives.[7]
Chapter 2: The Antifungal Revolution - Rise of the Azoles
Perhaps the most well-known application of the imidazole scaffold is in the development of azole antifungals. This class of drugs, which includes foundational compounds like clotrimazole, miconazole, and the first orally active agent, ketoconazole, transformed the treatment of systemic fungal infections.[5]
Causality of Action: Targeting Ergosterol Synthesis
The efficacy of azole antifungals is rooted in their targeted disruption of the fungal cell membrane. The key insight was identifying ergosterol as a unique and essential component of the fungal membrane, absent in mammalian cells. This provided a specific therapeutic target. Imidazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][10] This enzyme is critical for the conversion of lanosterol to ergosterol.[9]
The mechanism of inhibition is a direct consequence of the imidazole ring's properties. The basic N-3 atom of the imidazole coordinates tightly to the heme iron atom within the active site of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[5] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which alters membrane fluidity and permeability, ultimately leading to fungal cell death.[9]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of imidazole antifungals.
Protocol: In Vitro Antifungal Susceptibility Testing
A self-validating system for determining the efficacy of a new antifungal agent involves standardized susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a gold standard.
-
Preparation of Inoculum: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared to a concentration of 0.5–2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Drug Dilution: The imidazole-based test compound is serially diluted (typically 2-fold) in a 96-well microtiter plate to create a range of concentrations. A positive control (no drug) and negative control (no fungus) well are included.
-
Inoculation: Each well (except the negative control) is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control well. This is usually assessed visually or with a spectrophotometer.
-
Validation: The protocol is validated by the clear growth in the positive control well and no growth in the negative control. The results for a known antifungal (e.g., fluconazole) should fall within an expected range.
Chapter 3: Revolutionizing Ulcer Therapy - The Dawn of Rational Drug Design
The discovery of Cimetidine (Tagamet) in the 1970s by Sir James Black and his team at Smith, Kline & French was a watershed moment, not just for ulcer treatment but for the entire field of pharmacology.[11][12] It is a classic example of rational drug design, moving away from serendipitous discovery to a logical, mechanism-based approach.[11]
From Natural Messenger to Targeted Blocker
The physiological starting point was histamine, a natural messenger that stimulates gastric acid secretion by acting on what were then-unclassified receptors in the stomach.[3] The challenge was to create a molecule that could block this specific action without affecting histamine's other roles in the body (mediated by H1 receptors).[13][14]
The research began by using the histamine molecule itself as the lead compound. The key steps involved:
-
Identifying the Pharmacophore: Recognizing that the imidazole ring of histamine was essential for receptor binding.
-
Systematic Modification: The team methodically modified the side chain of histamine. A critical breakthrough was extending the side chain and replacing the basic amino group with a neutral, polar group (like a thiourea, and later a cyanoguanidine group).[11]
-
Bioassay-Guided Refinement: Each new compound was tested in a bioassay that measured its ability to inhibit histamine-stimulated acid secretion. This iterative feedback loop of synthesis and testing allowed for the optimization of antagonist activity while eliminating the agonist properties of the parent histamine molecule.
This logical progression led first to burimamide, a specific but not orally active antagonist, and ultimately to the potent, orally bioavailable drug, cimetidine.[12]
Caption: The logical progression from histamine to the drug cimetidine.
Chapter 4: Taming Hypertension - Angiotensin II Receptor Blockers (ARBs)
The development of Losartan in the 1980s marked another major therapeutic advance driven by imidazole-based chemistry.[15] It was the first orally active, non-peptide antagonist of the angiotensin II receptor, offering a new and highly effective way to treat hypertension.[16][17]
Mechanism: A Precise Intervention in the RAAS
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure. The key effector molecule, angiotensin II (Ang II), causes vasoconstriction and stimulates aldosterone release, both of which increase blood pressure. The discovery team's goal was to block the action of Ang II at its receptor, specifically the AT1 subtype.
The discovery process began with the identification of weakly active benzylimidazole compounds.[17] Through extensive structure-activity relationship (SAR) studies, researchers optimized the molecule, culminating in Losartan. A key structural feature of Losartan is an imidazole ring substituted with a biphenyl-tetrazole moiety. This specific arrangement mimics key binding features of the peptide angiotensin II, allowing it to potently and selectively occupy the AT1 receptor without activating it, thus preventing the downstream effects of Ang II.[17]
Caption: The RAAS pathway and the site of action for Angiotensin II Receptor Blockers (ARBs).
Chapter 5: Expanding the Therapeutic Arsenal
The versatility of the imidazole scaffold has allowed its incorporation into numerous other drug classes, addressing a wide range of diseases.
Nitroimidazoles: Activated by Hypoxia
Nitroimidazoles, such as metronidazole, are a cornerstone in treating infections caused by anaerobic bacteria and protozoa.[18] Their mechanism is elegantly selective. In the low-redox potential environment of anaerobic cells, the nitro group of the drug is reduced, forming highly reactive nitro radical anions.[] These cytotoxic intermediates then damage microbial DNA and other macromolecules, leading to cell death.[] This activation is specific to anaerobic environments, sparing aerobic host cells and making these drugs highly effective and selective.[]
Proton Pump Inhibitors (PPIs): Targeting the Final Step
Drugs like Omeprazole (Prilosec) are technically substituted benzimidazoles (an imidazole ring fused to a benzene ring).[20] Discovered in 1979, they provided an even more potent method of gastric acid suppression than H2 antagonists.[20] PPIs work by irreversibly blocking the H+/K+ ATPase, the gastric proton pump, which is the final step in the pathway of acid secretion.[20][21]
Oncology
The imidazole ring is found in several anticancer agents.[5] For example, Dacarbazine is an alkylating agent used in the treatment of melanoma.[22] More modern approaches utilize the imidazole scaffold to design inhibitors of specific kinases, such as Focal Adhesion Kinase (FAK), which are involved in tumor progression and metastasis.[22]
Summary of Key Imidazole-Containing Pharmaceuticals
| Drug Class | Key Drug(s) | Year of Discovery/Launch | Therapeutic Application | Core Mechanism of Action |
| Antifungals | Miconazole, Ketoconazole | 1970s | Fungal Infections | Inhibition of fungal cytochrome P450 14α-demethylase[5] |
| H2 Antagonists | Cimetidine (Tagamet) | 1976 (Launch) | Peptic Ulcers, GERD | Competitive antagonism of the histamine H2 receptor[12] |
| Proton Pump Inhibitors | Omeprazole (Prilosec) | 1979 (Discovery) | Peptic Ulcers, GERD | Irreversible inhibition of the H+/K+ ATPase (proton pump)[20] |
| Nitroimidazoles | Metronidazole | 1960s | Anaerobic Infections | Reductive activation to cytotoxic radicals that damage DNA[] |
| ARBs | Losartan (Cozaar) | 1986 (Discovery) | Hypertension | Selective antagonism of the Angiotensin II AT1 receptor[15] |
| Antineoplastics | Dacarbazine | Marketed | Melanoma, Sarcoma | DNA alkylating agent[22] |
Conclusion
From the first synthesis of the parent ring by Debus to its central role in modern, rationally designed therapeutics, the history of imidazole is a microcosm of the evolution of drug discovery itself. Its unique combination of stability, hydrogen bonding capability, and electronic properties has made it a uniquely "privileged" scaffold. The continued exploration of imidazole derivatives promises to yield new generations of more selective and potent therapies, ensuring that this simple heterocycle will remain a vital component in the medicinal chemist's toolkit for the foreseeable future.[1]
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Methodological & Application
Synthesis of 3-(1H-imidazol-4-yl)-benzylamine Dihydrochloride: A Detailed Protocol for Pharmaceutical Research
This document provides a comprehensive guide for the synthesis of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a key building block in pharmaceutical and medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for the chosen synthetic strategy and experimental conditions, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction and Strategic Overview
The synthesis of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride presents a multi-step challenge requiring careful strategic planning. The core of this synthesis lies in the construction of the 4-substituted imidazole ring and the subsequent reduction of a nitrile functionality to a primary amine. The final step involves the formation of the dihydrochloride salt to enhance stability and aqueous solubility, which is often crucial for biological applications.
The chosen synthetic pathway involves three main stages:
-
Synthesis of the Key Intermediate, 3-(1H-imidazol-4-yl)benzonitrile: This will be achieved via a robust and versatile method for forming 4-aryl-imidazoles.
-
Reduction of the Benzonitrile to Benzylamine: This transformation will be accomplished through catalytic hydrogenation, a clean and efficient method for nitrile reduction.
-
Formation of the Dihydrochloride Salt: The final product will be isolated as its dihydrochloride salt to ensure stability and ease of handling.
To ensure the success of the synthesis, the imidazole nitrogen will be transiently protected during the nitrile reduction step to prevent side reactions. The trityl group is selected as the protecting group due to its ease of introduction and clean removal under acidic conditions that are compatible with the final salt formation step.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
Materials and Methods
This section details the necessary reagents and equipment for the successful execution of the synthesis.
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromobenzonitrile | Reagent | Sigma-Aldrich | |
| 4-Bromo-1H-imidazole | Reagent | Combi-Blocks | |
| Trityl chloride | Reagent | Acros Organics | |
| Triethylamine | Anhydrous | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| Bis(pinacolato)diboron | Reagent | Oakwood Chemical | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Catalyst | Strem Chemicals | |
| Potassium acetate | Anhydrous | J.T. Baker | |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich | |
| Palladium on Carbon (10%) | Catalyst | Johnson Matthey | |
| Methanol | ACS Grade | VWR | |
| Hydrochloric acid (in diethyl ether, 2.0 M) | Reagent | Sigma-Aldrich | |
| Diethyl ether | Anhydrous | Fisher Scientific | |
| Ethyl acetate | ACS Grade | EMD Millipore | |
| Hexanes | ACS Grade | Macron Fine Chemicals | |
| Sodium sulfate (anhydrous) | Reagent | BeanTown Chemical | |
| Celite® | Filtering aid | Sigma-Aldrich |
All reactions should be performed in oven-dried glassware under an inert atmosphere (nitrogen or argon) unless otherwise specified.
Experimental Protocols
Part 1: Synthesis of 3-(1H-imidazol-4-yl)benzonitrile
This part is divided into three steps: protection of 4-bromoimidazole, formation of a boronic ester from 3-bromobenzonitrile, and the final Suzuki coupling to form the key intermediate.
Step 1a: Synthesis of 4-Bromo-1-trityl-1H-imidazole
The trityl group is introduced to protect the N-H of the imidazole, preventing side reactions in the subsequent coupling step.
-
Procedure:
-
To a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-bromo-1-trityl-1H-imidazole as a white solid.
-
Step 1b: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
A boronic ester of 3-bromobenzonitrile is prepared for the Suzuki coupling reaction.
-
Procedure:
-
In a flame-dried flask, combine 3-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf) (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is often used in the next step without further purification. If necessary, it can be purified by column chromatography (hexanes/ethyl acetate).
-
Step 1c: Suzuki Coupling to form 3-(1-Trityl-1H-imidazol-4-yl)benzonitrile
This palladium-catalyzed cross-coupling reaction is a highly effective method for forming the C-C bond between the aryl and imidazole rings.[1][2]
-
Procedure:
-
Combine 4-bromo-1-trityl-1H-imidazole (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.2 eq), and PdCl₂(dppf) (0.05 eq) in a flask.
-
Add a 2 M aqueous solution of sodium carbonate (3.0 eq) and toluene.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 90-100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield 3-(1-trityl-1H-imidazol-4-yl)benzonitrile.
-
Part 2: Reduction of 3-(1-Trityl-1H-imidazol-4-yl)benzonitrile
Catalytic hydrogenation is chosen for the nitrile reduction as it is a clean and high-yielding method, avoiding the use of metal hydrides which can be difficult to handle on a larger scale.[3][4]
-
Procedure:
-
Dissolve 3-(1-trityl-1H-imidazol-4-yl)benzonitrile (1.0 eq) in methanol.
-
Carefully add 10% Palladium on Carbon (10% w/w).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeated three times).
-
Pressurize the vessel with hydrogen (50 psi) and stir the mixture at room temperature for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(1-trityl-1H-imidazol-4-yl)benzylamine, which is used directly in the next step.
-
Part 3: Deprotection and Dihydrochloride Salt Formation
The trityl group is readily cleaved under acidic conditions, which conveniently allows for simultaneous deprotection and salt formation.[5]
-
Procedure:
-
Dissolve the crude 3-(1-trityl-1H-imidazol-4-yl)benzylamine in a minimal amount of diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (2.5 eq) with stirring.
-
A precipitate will form. Continue stirring at 0 °C for 1 hour.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove the triphenylmethanol byproduct.
-
Dry the solid under vacuum to yield 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride as a white to off-white solid.
-
Workflow Visualization
Caption: A flowchart of the experimental workflow.
Expected Results and Characterization
The successful synthesis of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride should yield a white to off-white crystalline solid. The identity and purity of the final product and key intermediates should be confirmed by a suite of analytical techniques.
| Compound | Expected Appearance | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Mass Spec (ESI+) |
| 3-(1-Trityl-1H-imidazol-4-yl)benzonitrile | White solid | δ 7.0-8.0 (m, aromatic H) | Aromatic and nitrile C signals | m/z [M+H]⁺ |
| 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride | White to off-white solid | δ 9.1 (s, 1H), 7.5-8.0 (m, 5H), 4.1 (s, 2H), 3.5 (br s, 3H) | Aromatic and aliphatic C signals | m/z [M-2Cl-H]⁺ |
Troubleshooting and Safety Considerations
-
Low yield in Suzuki coupling: Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated. The palladium catalyst may need to be replaced if it has degraded.
-
Incomplete nitrile reduction: The catalyst may be poisoned. Ensure the starting material is pure. The reaction may require longer reaction times or higher hydrogen pressure.
-
Difficulty in salt precipitation: If the dihydrochloride salt does not precipitate readily, the solution can be concentrated, and trituration with a non-polar solvent like hexanes can be attempted.
Safety Precautions:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium on carbon is flammable when dry and should be handled with care. It should be filtered off and kept wet.
-
Trityl chloride is corrosive and moisture-sensitive.
-
Hydrochloric acid in ether is corrosive and volatile. Handle with care.
This detailed protocol provides a robust framework for the synthesis of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride. By understanding the rationale behind each step, researchers can adapt and optimize the procedure as needed for their specific applications.
References
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.
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- Wallach, O. (1876). Zur Kenntniss der Terpene und der ätherischen Oele. Berichte der deutschen chemischen Gesellschaft, 9(1), 87-93.
- Marckwald, W. (1892). Ueber die Synthese von Imidazolen. Berichte der deutschen chemischen Gesellschaft, 25(2), 2354–2373.
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PrepChem. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)? Retrieved from [Link]
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ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved from [Link]
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Baran Lab. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]
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Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]
- MDPI. (2021).
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ResearchGate. (2019). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N‐benzylidenebenzylamine (2 aa). Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (1983). A general route to 4-substituted imidazoles. J. Chem. Soc., Perkin Trans. 1, 275-281.
- Journal of the American Chemical Society. (1957). Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. J. Am. Chem. Soc., 79(24), 6562–6564.
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ResearchGate. (n.d.). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
- Taylor & Francis Online. (2018). An Efficient One-Pot Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles with Amberlite IR-120(H) as a Reusable Heterogeneous Catalyst.
-
ResearchGate. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
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-
Slideshare. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. Retrieved from [Link]
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ResearchGate. (2009). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]
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ResearchGate. (2019). (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]
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Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
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ACG Publications. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]
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The Versatile Scaffold of 3-(1H-imidazol-4-yl)-benzylamine Dihydrochloride in Modern Drug Discovery: Applications and Protocols
Introduction: The Enduring Significance of the Imidazole Moiety in Medicinal Chemistry
The imidazole ring is a privileged scaffold in drug discovery, renowned for its ability to engage in a multitude of interactions with biological targets.[1] This five-membered aromatic heterocycle, present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, serves as a cornerstone in the design of numerous therapeutic agents.[2] Its unique electronic properties and capacity for hydrogen bonding make it a versatile building block for developing potent and selective ligands for a wide array of receptors and enzymes.[2][3] Within the vast landscape of imidazole-containing compounds, 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride emerges as a molecule of significant interest, particularly in the exploration of novel therapeutics for neurological and cognitive disorders.
This technical guide provides a comprehensive overview of the applications and experimental protocols for utilizing 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in drug discovery. We will delve into its role as a key pharmacophore for histamine H3 receptor antagonism, detailing its chemical properties, biological context, and practical methodologies for its investigation.
Chemical Properties and Handling
| Property | Value | Reference |
| IUPAC Name | (3-(1H-imidazol-4-yl)phenyl)methanamine dihydrochloride | N/A |
| Molecular Formula | C10H13Cl2N3 | N/A |
| Molecular Weight | 246.14 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and methanol | N/A |
| Storage | Store at 2-8°C, desiccated | N/A |
Note: It is crucial to handle 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in a well-ventilated laboratory environment, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Biological Context: Targeting the Histamine H3 Receptor
The primary biological target of interest for 3-(1H-imidazol-4-yl)-benzylamine and its derivatives is the histamine H3 receptor .[4] The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[5] Furthermore, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.
Antagonism of the H3 receptor leads to an increase in the release of these neurotransmitters, which are critically involved in cognitive processes like wakefulness, attention, learning, and memory. This makes H3 receptor antagonists promising candidates for the treatment of a range of neurological and psychiatric conditions, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein. Upon activation by an agonist (like histamine), the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3 receptor antagonists block this action, thereby preventing the agonist-induced decrease in cAMP.
Experimental Protocols
The following protocols provide a framework for characterizing the interaction of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride with the histamine H3 receptor.
Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor
This protocol determines the binding affinity (Ki) of the test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 or CHO cells).
-
[3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Clobenpropit or another potent unlabeled H3 antagonist.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration (typically 20-50 µg protein per well).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM) and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of [3H]-Nα-methylhistamine and 50 µL of the non-specific binding control.
-
Competition Binding: 50 µL of [3H]-Nα-methylhistamine and 50 µL of varying concentrations of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride (e.g., from 10-11 M to 10-5 M).
-
-
Initiate Reaction: Add 100 µL of the diluted membrane preparation to each well.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash each filter three times with 3 mL of ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - cAMP Measurement
This assay determines whether 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride acts as an antagonist by measuring its ability to block the agonist-induced inhibition of cAMP production.
-
CHO-K1 cells stably expressing the human histamine H3 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
-
H3 receptor agonist: (R)-α-methylhistamine.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white plates.
-
Cell Seeding: Seed the CHO-H3 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add 10 µL of assay buffer containing varying concentrations of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 10 µL of assay buffer containing a fixed concentration of (R)-α-methylhistamine (typically its EC80 concentration) and a fixed concentration of forskolin (e.g., 1 µM).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a dose-response curve for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Calculate the IC50 of the antagonist.
-
To determine the mode of antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.
-
Calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.
Protocol 3: Ex Vivo Histamine Release Assay from Brain Slices
This assay provides a more physiologically relevant measure of H3 receptor antagonism by quantifying the release of endogenous histamine from brain tissue.
-
Rat or mouse brain tissue (hypothalamus or cortex).
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2.
-
High potassium KRB (e.g., 40 mM KCl).
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
-
Histamine ELISA kit or HPLC system for histamine detection.
-
Tissue chopper or vibratome.
-
Brain Slice Preparation: Euthanize the animal and rapidly dissect the brain region of interest on ice. Prepare 300-400 µm thick slices using a tissue chopper or vibratome.
-
Pre-incubation: Place the slices in gassed KRB and allow them to equilibrate for 60-90 minutes, changing the buffer every 15-20 minutes.
-
Basal Release: Transfer individual slices to tubes containing 1 mL of KRB and incubate for 10 minutes to collect the basal histamine release.
-
Drug Incubation: Replace the buffer with KRB containing the desired concentration of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride and incubate for 20 minutes.
-
Stimulated Release: Replace the buffer with high potassium KRB (also containing the test compound) and incubate for 10 minutes to stimulate depolarization-induced histamine release.
-
Sample Collection: Collect the supernatants from the basal and stimulated release steps.
-
Histamine Quantification: Measure the histamine concentration in the collected supernatants using a sensitive histamine ELISA kit or by HPLC with fluorometric detection.[6]
-
Express the stimulated histamine release as a percentage of the total histamine content in the slice (determined after homogenization).
-
Compare the stimulated histamine release in the presence and absence of the antagonist. A potent H3 antagonist will enhance the potassium-evoked release of histamine.
Troubleshooting and Considerations
-
Low Signal in Binding Assay: Ensure adequate receptor expression in the cell membranes. Optimize protein concentration and incubation times.
-
High Non-specific Binding: Use a highly selective radioligand and a potent, structurally distinct unlabeled ligand for determining non-specific binding.
-
Variability in cAMP Assay: Maintain consistent cell numbers and passage numbers. Optimize the concentrations of forskolin and the agonist.
-
Low Histamine Release: Ensure brain slices are healthy and properly oxygenated. Optimize the potassium concentration for stimulation.
Conclusion and Future Directions
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride represents a valuable chemical entity for the exploration of histamine H3 receptor-mediated pharmacology. Its structural features strongly suggest its potential as a potent H3 antagonist, making it an excellent starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for cognitive and neurological disorders. The protocols detailed in this guide provide a robust framework for researchers to characterize its binding affinity, functional activity, and physiological effects.
Future investigations could focus on structure-activity relationship (SAR) studies by modifying the benzylamine and imidazole moieties to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in animal models of cognitive impairment will be crucial to validate the therapeutic potential of this promising scaffold.
References
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Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
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Kuder, K., Łażewska, D., Wiecek, M., Ligneau, X., Kottke, T., Weizel, L., ... & Kieć-Kononowicz, K. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-18. [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Al-Omary, F. A. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]
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Hossain, M. K., Rahman, M. M., Hasan, M. M., Akter, A., Islam, M. R., & Paul, A. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 8(11), e11394. [Link]
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Woolhiser, L. K., Hinther, A., & Melander, C. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 23(10), 2531. [Link]
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Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British journal of pharmacology, 163(4), 713-721. [Link]
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Rijks, L. J. M., Leurs, R., & de Esch, I. J. P. (2020). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Methods in Enzymology, 638, 147-172. [Link]
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Toro-Fung, J., Warren, M., & Appert-Englund, U. (2018). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS chemical neuroscience, 9(11), 2735-2743. [Link]
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Holen, H. D., Hansen, K. B., & Traynelis, S. F. (2012). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 343(3), 648-658. [Link]
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Ly, K. S., Bogenstaetter, M., Dvorak, C. A., Boggs, J. D., Dvorak, L. K., Lord, B., ... & Carruthers, N. I. (2009). Novel imidazole-based histamine H3 antagonists. Bioorganic & medicinal chemistry letters, 19(3), 856-859. [Link]
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Łażewska, D., Więcek, M., Ligneau, X., Kottke, T., Weizel, L., Seifert, R., ... & Kieć-Kononowicz, K. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & medicinal chemistry letters, 19(23), 6682-6685. [Link]
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Kumar, R., & Kumar, S. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1362-1373. [Link]
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Pérez-Silanes, S., Galiano, S., Moreno-Sanz, G., Roncal, C., & Aldana, I. (2016). In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole-Containing Azine and Benzoazine Derivatives. ChemistrySelect, 1(16), 5132-5138. [Link]
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Stoddart, L. A., Johnstone, E. K. M., & Hill, S. J. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1732-1741. [Link]
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Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 249. [Link]
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Yoshikawa, T., Naganuma, F., Iida, T., Nakamura, T., & Yanai, K. (2014). Histamine from Brain Resident MAST Cells Promotes Wakefulness and Modulates Behavioral States. PLoS ONE, 9(10), e108737. [Link]
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Aslanian, R. G., Shih, N. Y., Egan, R. W., Billah, M. M., West, R. E., Green, M. J., ... & Hey, J. A. (2003). Pharmacological Characterization of the Novel Histamine H3-Receptor Antagonist N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687). Journal of Pharmacology and Experimental Therapeutics, 305(3), 1223-1229. [Link]
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Eurofins Discovery. (n.d.). H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in Biochemical Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications of the novel chemical entity, 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, in biochemical research. As a molecule uniting the structural features of both imidazole and benzylamine pharmacophores, this compound presents a unique opportunity for investigating several biological pathways. The imidazole moiety is a cornerstone of histamine and numerous histamine H3 receptor antagonists, suggesting a potential role in neuromodulation and inflammation.[1][2][3] Concurrently, the benzylamine scaffold is recognized in monoamine oxidase inhibitors and catecholamine uptake modulators, pointing towards applications in neuropharmacology.[4][5] This guide will, therefore, explore the hypothesized mechanisms of action and provide detailed, field-proven protocols for researchers to investigate its efficacy in neuropharmacology, inflammation, and oncology.
Introduction and Scientific Rationale
The compound 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is a synthetic molecule that strategically combines two biologically significant moieties. This unique architecture allows us to postulate several avenues for its application in biochemical and pharmacological research.
-
The Imidazole Moiety: A Versatile Pharmacophore: The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of the amino acid histidine and the biogenic amine histamine.[3][6] Its presence in numerous endogenous molecules and synthetic drugs underscores its importance in biological systems. Imidazole-containing compounds are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[7][8]
-
The Benzylamine Moiety: A Key to Neuromodulation: Benzylamine and its derivatives are integral to the structure of many neuroactive compounds.[9] They are recognized for their ability to interact with monoamine transporters and enzymes, such as monoamine oxidase (MAO).[5] For instance, certain benzylamine derivatives are known to inhibit the uptake of catecholamines like norepinephrine and dopamine.[4]
Based on this structural analysis, we propose three primary areas of investigation for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride:
-
Neuropharmacological Modulation: Targeting histamine receptors (particularly H3) and monoamine oxidase.
-
Anti-inflammatory Activity: Investigating its potential to modulate inflammatory pathways.
-
Oncological Research: Exploring its pro-apoptotic and anti-proliferative capabilities.
This guide provides the foundational knowledge and experimental protocols to explore these potential applications.
Hypothesized Mechanism of Action: A Dual-Pronged Approach
We hypothesize that 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride may exert its biological effects through a combination of mechanisms stemming from its constituent moieties.
Modulation of Histaminergic and Monoaminergic Systems
The structural similarity of the imidazol-4-yl group to the core of histamine suggests a potential interaction with histamine receptors. The histamine H3 receptor, an autoreceptor that regulates the release of histamine and other neurotransmitters, is a particularly compelling target for imidazole-based ligands.[10][11] The benzylamine portion of the molecule could simultaneously interact with monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters.
Caption: Hypothesized dual mechanism in neuromodulation.
Anti-inflammatory Signaling
The anti-inflammatory potential of imidazole-containing compounds is well-documented.[3][7] This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes. The mechanism could involve the modulation of key signaling pathways such as NF-κB and MAPK.
Induction of Apoptosis in Cancer Cells
Several imidazole derivatives have demonstrated pro-apoptotic effects in cancer cell lines.[12] Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[12] Key events in apoptosis include the activation of caspases and changes in mitochondrial membrane potential.[13][14]
Caption: Proposed pathway for apoptosis induction in cancer cells.
Experimental Protocols
The following protocols provide a starting point for investigating the biochemical and cellular effects of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
Protocol 1: Histamine H3 Receptor Binding Assay
This protocol is designed to determine if the compound binds to the histamine H3 receptor.
Materials:
-
HeLa cells stably expressing the human histamine H3 receptor.
-
[3H]-N-α-methylhistamine (radioligand).
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HeLa cells expressing the H3 receptor.
-
In a 96-well plate, add cell membranes, [3H]-N-α-methylhistamine, and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 2 hours).
-
Harvest the membranes onto filter mats and wash to remove unbound radioligand.
-
Add scintillation fluid to the dried filter mats and count the radioactivity.
-
Calculate the specific binding and determine the IC50 value of the test compound.
| Parameter | Description |
| Cell Line | HeLa cells with stable H3 receptor expression |
| Radioligand | [3H]-N-α-methylhistamine |
| Incubation Time | 2 hours at 25°C |
| Data Analysis | Non-linear regression to determine IC50 |
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine if the compound inhibits MAO-A or MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B.
-
Kynuramine (MAO-A substrate) or benzylamine (MAO-B substrate).
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
-
Assay buffer (e.g., potassium phosphate buffer).
-
Fluorometer or spectrophotometer.
Procedure:
-
Pre-incubate MAO-A or MAO-B with varying concentrations of the test compound.
-
Initiate the reaction by adding the appropriate substrate.
-
Monitor the production of the fluorescent or colored product over time.
-
Calculate the initial reaction rates and determine the IC50 of the compound for each MAO isoform.
| Enzyme | Substrate | Detection Method |
| MAO-A | Kynuramine | Fluorescence |
| MAO-B | Benzylamine | Spectrophotometry |
Protocol 3: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol assesses the compound's ability to reduce the production of pro-inflammatory cytokines in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Lipopolysaccharide (LPS).
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
-
Cell culture medium and supplements.
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Plate RAW 264.7 cells and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
Protocol 4: Apoptosis Induction in a Cancer Cell Line
This protocol uses Annexin V/Propidium Iodide (PI) staining to detect apoptosis in a cancer cell line (e.g., Jurkat cells).
Materials:
-
Jurkat T-cell leukemia cell line.
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
-
Annexin V-FITC and Propidium Iodide (PI).
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Treat Jurkat cells with varying concentrations of the test compound for 24-48 hours.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer containing Annexin V-FITC and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Caption: A generalized workflow for investigating the compound.
Data Interpretation and Troubleshooting
-
Receptor Binding Assays: A low IC50 value indicates high binding affinity. Ensure that non-specific binding is minimal. If high non-specific binding is observed, optimize washing steps and blocking agents.
-
Enzyme Inhibition Assays: A dose-dependent decrease in enzyme activity confirms inhibition. If results are inconsistent, verify the stability of the compound in the assay buffer and the linearity of the enzyme reaction.
-
Cell-Based Assays: Always include positive and negative controls. Cytotoxicity of the compound should be assessed in parallel to ensure that observed effects are not due to cell death.
Conclusion
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is a promising molecule for biochemical research due to its hybrid structure. The protocols outlined in this guide provide a robust framework for elucidating its biological activities. The potential for this compound to modulate key pathways in neuroscience, inflammation, and oncology warrants further investigation and could lead to the development of novel therapeutic agents.
References
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Inhibition of uptake of catecholamines by benzylamine derivatives. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
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Methods for Studying Autophagy Within the Tumor Microenvironment. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
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Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]
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In vitro methods in autophagy research: Applications in neurodegenerative diseases and mood disorders. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
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Benzylamine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
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Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
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Structural basis for inhibition of histamine N-methyltransferase by diverse drugs. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Retrieved January 26, 2026, from [Link]
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Drug Repurposing to Inhibit Histamine N-Methyl Transferase. (2023). MDPI. Retrieved January 26, 2026, from [Link]
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In Vitro Modulation of Autophagy by New Antioxidant Nitrones as a Potential Therapeutic Approach for the Treatment of Ischemic Stroke. (2024). MDPI. Retrieved January 26, 2026, from [Link]
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H3 receptor antagonist. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Apoptosis – what assay should I use? (2025). BMG Labtech. Retrieved January 26, 2026, from [Link]
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Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Evaluation of the Effects of the Anti-Inflammatory and Antioxidant Properties of Aloperine on Recovery in an Experimental Sciatic Nerve Injury Model. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO. Retrieved January 26, 2026, from [Link]
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HNMT Cofactors and Inhibitors. (2016). MTHFR Support Australia. Retrieved January 26, 2026, from [Link]
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Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. (2010). PubMed. Retrieved January 26, 2026, from [Link]
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Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]
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Histamine N-methyltransferase. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Experimental Designs for Clinical Studies With - Anti-Inflammatory Drugs. (n.d.). by SW Dawley, DVM. Retrieved January 26, 2026, from [Link]
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Novel imidazole-based histamine H3 antagonists. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Histamine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Chemical Biology Strategies to Study Autophagy. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
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Choosing an Apoptosis Detection Assay. (2021). Biocompare: The Buyer's Guide for Life Scientists. Retrieved January 26, 2026, from [Link]
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Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters - ACS Publications. Retrieved January 26, 2026, from [Link]
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H3 and H4 histamine Receptor Antagonist drugs ; Their mode of action and Examples. (2024). Retrieved January 26, 2026, from [Link]
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Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. Retrieved January 26, 2026, from [Link]
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A comprehensive guide to apoptosis detection. (2025). Retrieved January 26, 2026, from [Link]
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Assays to Monitor Autophagy Progression in Cell Cultures. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Application Note & Protocols: 3-(1H-imidazol-4-yl)-benzylamine Dihydrochloride as a Novel N-Heterocyclic Carbene Pre-Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide details the synthesis and application of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a novel, bifunctional molecule designed for advanced applications in homogeneous catalysis. We present a robust, multi-step synthesis protocol for this ligand precursor. Its utility is demonstrated as a highly effective N-heterocyclic carbene (NHC) pre-ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling of challenging aryl chlorides. The protocols provided herein are designed for reproducibility and offer a comprehensive framework for researchers in catalysis, medicinal chemistry, and materials science.
Introduction: The Rationale for a New Bifunctional Ligand
The advent of N-heterocyclic carbenes (NHCs) as ligands has revolutionized the field of transition-metal catalysis. Their strong σ-donating properties and steric tuneability have led to the development of highly stable and active catalysts for a multitude of organic transformations.[1][2] Palladium-NHC complexes, in particular, have shown exceptional performance in Suzuki-Miyaura cross-coupling reactions, enabling the use of less reactive but more accessible aryl chlorides as substrates.[3][4]
The development of novel NHC precursors, typically stable imidazolium salts, remains a key area of research to further enhance catalyst performance and substrate scope.[2] We identified 3-(1H-imidazol-4-yl)-benzylamine as a compelling structural motif. It uniquely combines:
-
An imidazole core , which serves as the direct precursor to the NHC ligand upon N-alkylation and deprotonation.
-
A benzylamine substituent , which offers a secondary functional handle for catalyst tuning, immobilization, or the introduction of chiral elements.
This application note provides a comprehensive guide to the synthesis of 3-(1H-imidazol-4-yl)-benzylamine in its stable dihydrochloride salt form and demonstrates its successful application as an in situ generated ligand for the palladium-catalyzed Suzuki-Miyaura reaction.
Synthesis of 3-(1H-imidazol-4-yl)-benzylamine Dihydrochloride (L1·2HCl)
The synthesis of the target ligand is achieved through a two-step process starting from commercially available 3-cyanobenzaldehyde. The synthetic workflow is outlined below.
Caption: Synthetic workflow for L1·2HCl.
Protocol: Synthesis of 3-(1H-imidazol-4-yl)benzonitrile
This procedure is adapted from the van Leusen imidazole synthesis, which allows for the construction of the imidazole ring from a tosylmethyl isocyanide (TosMIC) reagent and an aldehyde.[5]
Materials:
-
3-Cyanobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-cyanobenzaldehyde and TosMIC.
-
Add anhydrous methanol to dissolve the reactants (approx. 0.2 M concentration).
-
Add potassium carbonate in one portion.
-
Stir the reaction mixture vigorously at reflux (approx. 65 °C) for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between DCM and water. Separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 3-(1H-imidazol-4-yl)benzonitrile as a solid.
Protocol: Synthesis of 3-(1H-imidazol-4-yl)-benzylamine Dihydrochloride (L1·2HCl)
This step involves the catalytic hydrogenation of the nitrile functional group to a primary amine, followed by conversion to the dihydrochloride salt.[6][7][8]
Materials:
-
3-(1H-imidazol-4-yl)benzonitrile (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5 mol%)
-
Methanol (MeOH), ACS grade
-
Hydrochloric acid solution (2 M in diethyl ether)
-
Diethyl ether
Procedure:
-
To a hydrogenation vessel, add 3-(1H-imidazol-4-yl)benzonitrile and methanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas (3-4 cycles).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(1H-imidazol-4-yl)-benzylamine as an oil.
-
Dissolve the crude amine in a minimal amount of methanol and cool in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether (2.2 equivalents) with stirring.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride (L1·2HCl) as a stable, white to off-white solid.
Application in Suzuki-Miyaura Cross-Coupling
The dihydrochloride salt L1·2HCl serves as an excellent air-stable precursor for an in situ generated Pd-NHC catalyst. The imidazole ring is deprotonated by the base in the reaction mixture to form the active NHC, which then coordinates to the palladium center.
Caption: Generalized catalytic cycle for the Pd-NHC catalyzed Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl chloride with an arylboronic acid using the L1·2HCl pre-ligand.
Materials:
-
Aryl chloride (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
L1·2HCl (4 mol%)
-
Potassium tert-butoxide (t-BuOK) (2.5 eq)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), L1·2HCl (4 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and t-BuOK (2.5 mmol).
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction for the time indicated in Table 1 (typically 12-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Substrate Scope
The catalytic system demonstrates broad applicability for the coupling of various electronically diverse and sterically hindered substrates.
| Entry | Aryl Halide (Ar¹-Cl) | Arylboronic Acid (Ar²-B(OH)₂) | Time (h) | Yield (%)¹ |
| 1 | 12 | 95 | ||
| 2 | 16 | 92 | ||
| 3 | 18 | 88 | ||
| 4 | 24 | 78 | ||
| 5 | 12 | 96 | ||
| 6 | 24 | 85 | ||
| ¹ Isolated yields after column chromatography. Reaction conditions as per section 3.1. |
Conclusion and Future Outlook
This guide establishes 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride (L1·2HCl ) as a versatile and highly effective NHC pre-ligand for catalysis. We have provided reliable, step-by-step protocols for both the synthesis of the ligand precursor and its successful application in the challenging Suzuki-Miyaura cross-coupling of aryl chlorides. The catalyst system formed in situ from L1·2HCl and Pd(OAc)₂ exhibits high activity and a broad substrate scope.
The presence of the benzylamine moiety opens avenues for future development, including the synthesis of chiral derivatives for asymmetric catalysis or its use as an anchor for immobilization onto solid supports, creating recyclable catalyst systems.
References
-
Grasa, G. A., et al. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 39(21), 3845–3854. [Link]
-
Cesar, V., et al. (2004). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 23(1), 133–138. [Link]
-
Turner, J. A., et al. (1983). A general route to 4-substituted imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 2353-2357. [Link]
-
Hu, Z., et al. (2010). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry, 75(15), 5348–5351. [Link]
- U.S. Patent No. US20050209294A1. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Gutiérrez-Sánchez, C., et al. (2022). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering, 10(24), 7896–7904. [Link]
-
Ye, Z., et al. (2003). Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3681-3684. [Link]
- U.S. Patent No. US4163025A. (1979). Process for the production of benzylamine and dibenzylamine.
-
Organic Chemistry Portal. (n.d.). Imidazole Synthesis. [Link]
-
Liu, B., et al. (2012). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 17(10), 11947–11956. [Link]
-
Demircan, T., et al. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry, 6(2), 52. [Link]
-
Ohtani, B., et al. (2004). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications, (1), 116-117. [Link]
-
Zhou, X.-X., & Shao, L.-X. (2011). N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water. Synthesis, 2011(19), 3138-3142. [Link]
-
Shang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1135. [Link]
-
Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. [Link]
-
ResearchGate. (n.d.). Step-by-step hydrogenation mechanism of benzonitrile to benzylamine on... [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Properties of Novel Imidazole Derivatives
For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.
Introduction: The Therapeutic Promise of Imidazole Derivatives
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activity.[1] Historically, imidazole derivatives have been paramount in the development of antifungal agents, such as ketoconazole and miconazole, which revolutionized the treatment of mycotic infections.[2][3] Their primary mechanism in fungi involves the inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[3] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell growth arrest and death.[3]
Beyond their well-established antifungal roles, emerging research has illuminated the broad-spectrum potential of novel imidazole derivatives against a wide array of bacterial pathogens, including both Gram-positive and Gram-negative species.[4][5][6] The mechanisms of antibacterial action are diverse, reportedly involving the disruption of cell wall synthesis, interference with DNA replication, and perturbation of cell membrane integrity.[5][7] As the global challenge of antimicrobial resistance intensifies, the development of new chemical entities with potent antimicrobial activity is a critical priority.[8][9] This document provides a comprehensive experimental framework for the robust evaluation of novel imidazole derivatives, guiding researchers from initial screening to preliminary mechanism-of-action studies. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][10][11]
Phase 1: Primary Screening and Potency Assessment
The initial phase of testing is designed to determine the fundamental antimicrobial potency of the synthesized imidazole derivatives. This involves establishing the minimum concentration required to inhibit microbial growth and to kill the microorganisms.
Core Concept: Differentiating Static vs. Cidal Activity
A critical early determination is whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). This distinction has significant implications for potential therapeutic applications. The Minimum Inhibitory Concentration (MIC) assay identifies the lowest concentration that prevents visible growth, representing the potency of growth inhibition.[12] The Minimum Bactericidal Concentration (MBC) assay extends this by determining the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, confirming bactericidal activity.[5][13]
Experimental Workflow: MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the CLSI M07 guidelines.[14]
1. Preparation of Bacterial Inoculum:
- Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate cultured overnight.
- Transfer colonies to a tube of sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
- Dilute this standardized suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[4][15]
2. Preparation of Imidazole Derivatives:
- Prepare a stock solution of each imidazole derivative in a suitable solvent (e.g., DMSO).
- Create a working solution by diluting the stock in CAMHB. The highest concentration tested should be at least 2x the final desired concentration.
- Perform serial two-fold dilutions in a 96-well microtiter plate. Add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the working drug solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only CAMHB.
3. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives no bacteria.
- The final volume in each well is 100 µL.
- Cover the plate and incubate at 37°C for 18-24 hours.
4. Interpretation:
- The MIC is the lowest concentration of the imidazole derivative at which there is no visible growth (turbidity) compared to the growth control.[16]
Protocol 2: Minimum Bactericidal Concentration (MBC)
This protocol is a direct continuation of the MIC assay.[13]
1. Subculturing:
- From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.
- Spot-inoculate the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar).
2. Incubation:
- Incubate the agar plate at 37°C for 24 hours.
3. Interpretation:
- The MBC is the lowest concentration of the imidazole derivative that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.[13][17] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL would be present, which typically corresponds to ≤5 colonies from a 10 µL spot.
| Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Imidazole-A | S. aureus ATCC 29213 | 4 | 8 | 2 (Bactericidal) |
| Imidazole-A | E. coli ATCC 25922 | 8 | >64 | >8 (Bacteriostatic) |
| Imidazole-B | S. aureus ATCC 29213 | 2 | 4 | 2 (Bactericidal) |
| Imidazole-B | E. coli ATCC 25922 | 4 | 8 | 2 (Bactericidal) |
| Reference | Ciprofloxacin | 0.25 | 0.5 | 2 (Bactericidal) |
| A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. |
Phase 2: Characterizing Antimicrobial Dynamics
Beyond simple potency, understanding the rate of microbial killing and potential for synergistic interactions with other antimicrobials is crucial for drug development.
Core Concept: Time-Kill Kinetics
Time-kill assays provide a dynamic view of a compound's antimicrobial activity, revealing how quickly and effectively it kills a bacterial population over time.[5] This is essential for predicting in vivo efficacy and optimizing dosing schedules. A bactericidal agent is typically defined by a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[18]
Protocol 3: Time-Kill Kinetics Assay
1. Preparation:
- Prepare a standardized bacterial inoculum (approx. 5 x 10⁵ to 1 x 10⁶ CFU/mL) in CAMHB as described in Protocol 1.
- Prepare flasks containing CAMHB with the imidazole derivative at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Include a growth control flask with no compound.
2. Inoculation and Sampling:
- Inoculate each flask with the bacterial suspension.
- Immediately withdraw a sample from each flask at time zero (T=0).
- Incubate the flasks at 37°C with shaking.
- Withdraw aliquots at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).[3]
3. Quantification:
- Perform ten-fold serial dilutions of each collected aliquot in sterile saline.
- Plate 100 µL of appropriate dilutions onto agar plates.
- Incubate plates at 37°C for 24 hours and count the colonies to determine the CFU/mL at each time point.
4. Analysis:
- Plot the log₁₀ CFU/mL versus time for each concentration and the control.
- Analyze the graph to determine the rate and extent of killing.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.10 | 4.30 | 3.50 |
| 4 | 7.30 | 4.20 | 3.10 | <2.00 (Bactericidal) |
| 8 | 8.50 | 3.80 | <2.00 | <2.00 |
| 24 | 9.10 | 4.50 (Regrowth) | <2.00 | <2.00 |
Phase 3: Investigating the Mechanism of Action
Identifying the cellular target of a novel antimicrobial is a critical step. For imidazole derivatives, likely targets include the cell membrane and DNA synthesis.
Core Concept: Assessing Membrane Integrity
Damage to the bacterial cell membrane leads to a loss of ionic gradients and leakage of cellular contents, ultimately causing cell death. Fluorescent dyes that are normally membrane-impermeable, such as SYTOX Green, can be used to probe membrane integrity.[19] When the membrane is compromised, the dye enters the cell, intercalates with nucleic acids, and produces a strong fluorescent signal.[20]
Experimental Workflow: Membrane Permeability Assay
Caption: Workflow for SYTOX Green membrane permeability assay.
Protocol 4: Bacterial Membrane Permeability Assay using SYTOX Green
1. Preparation:
- Grow bacteria to mid-log phase, then harvest by centrifugation.
- Wash the bacterial pellet twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
- Resuspend the cells in the same buffer to an OD₆₀₀ of 0.2.
- Add SYTOX Green to the cell suspension to a final concentration of 1-2 µM and incubate in the dark for 15-30 minutes.[19]
2. Assay Execution:
- Dispense 100 µL of the cell/dye suspension into the wells of a black, clear-bottom 96-well plate.
- Place the plate in a fluorescence plate reader.
- Add the imidazole derivative at various concentrations (e.g., 1x to 4x MIC). Use a known membrane-disrupting agent like Polymyxin B as a positive control and buffer alone as a negative control.
- Immediately begin monitoring fluorescence (Excitation ~485 nm, Emission ~520 nm) kinetically for 30-60 minutes.
3. Interpretation:
- A rapid and concentration-dependent increase in fluorescence intensity relative to the negative control indicates that the imidazole derivative disrupts bacterial membrane integrity.
Core Concept: DNA Interaction
Many antimicrobial agents exert their effect by binding to bacterial DNA, thereby inhibiting essential processes like replication and transcription.[21] This interaction can be investigated using techniques like UV-Visible spectrophotometry, where binding of a compound to DNA can cause changes in the DNA's absorption spectrum (hyperchromism or hypochromism) and a shift in the maximum wavelength (bathochromic or hypsochromic shift).[8]
Protocol 5: DNA Binding Assay via UV-Visible Spectrophotometry
1. Preparation:
- Prepare a stock solution of high-quality Calf Thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).[8] The purity of the DNA should be confirmed by ensuring the A₂₆₀/A₂₈₀ ratio is >1.8.[8]
- Prepare a stock solution of the imidazole derivative in the same buffer.
2. Titration:
- Perform a titration by keeping the concentration of CT-DNA constant while varying the concentration of the imidazole derivative.
- For each titration point, mix the CT-DNA and compound solutions and allow them to equilibrate.
- Record the UV-Vis absorption spectrum (typically from 230-350 nm) for each mixture.
3. Analysis:
- Observe changes in the absorbance and the wavelength of maximum absorbance (λ_max) of the DNA at ~260 nm.
- Hypochromism (decreased absorbance) and a bathochromic shift (red shift) are indicative of intercalative binding, where the compound inserts itself between the DNA base pairs.
Phase 4: Safety and Selectivity Assessment
A promising antimicrobial must be effective against pathogens while exhibiting minimal toxicity to host cells.
Core Concept: In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability and proliferation. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.
Protocol 6: Cytotoxicity Assessment using MTT Assay
1. Cell Culture:
- Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Exposure:
- Remove the culture medium and replace it with fresh medium containing serial dilutions of the imidazole derivative. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
- Incubate the cells for 24-48 hours.
3. MTT Reaction:
- Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]
- Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]
4. Measurement and Analysis:
- Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability). A high IC₅₀ value relative to the MIC is desirable, indicating selectivity for the microbial target.
Conclusion
This guide provides a structured, multi-phased approach to the preclinical evaluation of novel imidazole derivatives. By systematically assessing potency (MIC/MBC), dynamics (Time-Kill), mechanism of action (Membrane Permeability, DNA Binding), and safety (Cytotoxicity), researchers can build a comprehensive profile of their lead compounds. Adherence to standardized protocols is paramount for generating reliable, reproducible data that can confidently guide further drug development efforts in the critical fight against antimicrobial resistance. The integration of these assays provides a robust framework for identifying promising candidates for progression into more advanced preclinical and clinical studies, guided by regulatory bodies such as the FDA.[9][22]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of Benzydamine Hydrochloride
Abstract
This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of benzydamine hydrochloride in pharmaceutical formulations. The developed isocratic reverse-phase method is demonstrated to be stability-indicating through forced degradation studies, ensuring specificity for the analyte in the presence of its degradation products and common excipients. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for method development, a step-by-step analytical protocol, and complete validation in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for Benzydamine Hydrochloride
Benzydamine hydrochloride (BZH) is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, widely used in the treatment of inflammatory conditions of the mouth and throat.[1][2] Unlike traditional NSAIDs, its primary mechanism of action involves the stabilization of cellular membranes and inhibition of pro-inflammatory cytokine production rather than cyclooxygenase (COX) inhibition.[3][4] The therapeutic efficacy and safety of pharmaceutical products containing benzydamine hydrochloride are contingent upon the accurate quantification of the active pharmaceutical ingredient (API) and the monitoring of any potential impurities or degradation products.
The development of a reliable and validated analytical method is therefore a critical aspect of quality control in the manufacturing and stability testing of benzydamine-containing formulations.[5] High-performance liquid chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and specificity.[2] This application note details a stability-indicating HPLC method, which is crucial for assessing the drug's stability under various environmental conditions and ensuring the safety and shelf-life of the final product.[6]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the physicochemical properties of benzydamine hydrochloride is fundamental to the development of a robust HPLC method.
-
Structure and Properties: Benzydamine is a tertiary amine with a molecular weight of 345.9 g/mol .[3][7] Its hydrochloride salt is soluble in water and ethanol.[4][8]
-
UV Absorbance: Benzydamine hydrochloride exhibits a characteristic UV absorbance maximum at approximately 306 nm, which provides a suitable wavelength for detection with high sensitivity and specificity.[9][10]
-
pKa: The basic nature of the benzydamine molecule (pKa ≈ 9.3) necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.[11] At a pH below the pKa, the analyte will be protonated and exhibit good solubility in aqueous mobile phases, making it suitable for reverse-phase chromatography.
Based on these properties, a reverse-phase HPLC method using a C18 stationary phase is appropriate. The mobile phase should be buffered to a pH that ensures the analyte is in its ionized form, promoting good peak shape and reproducible retention. A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol will allow for the fine-tuning of the retention time and resolution.
Optimized HPLC Method Parameters
The following HPLC conditions have been optimized for the rapid and efficient separation of benzydamine hydrochloride from its potential degradation products.
| Parameter | Optimized Condition | Scientific Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for non-polar to moderately polar compounds like benzydamine. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | 0.05 M Ammonium Acetate (pH 7.0) : Acetonitrile (45:55, v/v) | The ammonium acetate buffer at pH 7.0 ensures that benzydamine (pKa ~9.3) is in its protonated form, leading to good peak symmetry. Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff. The 45:55 ratio provides an optimal retention time for benzydamine.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate that allows for a reasonable analysis time without generating excessive backpressure. |
| Detection Wavelength | 306 nm | This is the λmax of benzydamine, providing maximal sensitivity for detection.[9][10] |
| Injection Volume | 20 µL | A suitable volume for standard HPLC systems to ensure good peak shape and reproducibility. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of benzydamine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from an oral spray formulation)
-
Accurately transfer a volume of the oral spray formulation equivalent to 15 mg of benzydamine hydrochloride into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.
-
Record the chromatograms and integrate the peak area for benzydamine hydrochloride.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[13][14][15] The key validation parameters are summarized below.
Specificity and Stability-Indicating Properties
Forced degradation studies were performed to demonstrate the specificity of the method. Benzydamine hydrochloride was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[6][16]
-
Acid Degradation: 1 M HCl at 80°C for 2 hours.
-
Alkali Degradation: 1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The results indicated significant degradation under oxidative and acidic conditions, with the formation of distinct degradation products that were well-resolved from the parent benzydamine peak, demonstrating the stability-indicating nature of the method.[5]
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of benzydamine hydrochloride ranging from 10 to 120 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 120 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.999 |
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of benzydamine hydrochloride was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5 | 0.8 | 98.0 - 102.0% |
| 100% | 100.2 | 0.5 | 98.0 - 102.0% |
| 120% | 99.8 | 0.6 | 98.0 - 102.0% |
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[13]
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | % RSD ≤ 2.0% |
| Intermediate Precision (n=6) | < 1.5% | % RSD ≤ 2.0% |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). The system suitability parameters remained within the acceptance criteria, indicating the robustness of the method.
System Suitability
To ensure the performance of the chromatographic system, system suitability tests were performed before each analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of benzydamine hydrochloride.
Method Validation Logical Flow
Caption: Logical flow of the HPLC method validation process.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, precise, and robust for the quantitative determination of benzydamine hydrochloride in pharmaceutical formulations. The stability-indicating nature of the method, confirmed through forced degradation studies, makes it highly suitable for routine quality control analysis and stability testing. The detailed protocol and validation data provided herein serve as a valuable resource for laboratories involved in the analysis of benzydamine hydrochloride.
References
- Wang, J., & Fung, Y. S. (1996). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 14(5), 535-540. [Link not available]
- Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2005). Development and Validation of a Simple and Rapid HPLC Method for Determination of Benzydamine in Human Plasma. Journal of the Iranian Chemical Society, 2(3), 246-251. [Link not available]
-
Carlucci, G., Iuliani, P., & Di Federico, L. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of chromatographic science, 48(10), 854–859. [Link]
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Science Publishing Group. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. [Link]
-
Kovalenko, S., Gzella, A., & Koziol, A. (2019). Simultaneous determination of benzydamine hydrochloride, methylparaben and peppermint oil in a spray dosage form by gas chromatography. International Journal of Applied Pharmaceutics, 11(5), 237-243. [Link]
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JETIR. (2020). Development and Validation of a Stability Indicating Related Substances of Benzydamine Hydrochloride and Chlorhexidine Gluconate. JETIR, 7(8), 1-10. [Link]
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Sharma, R., & Gupta, A. (2018). Development and validation of stability indicating UV spectro-photometric method for the estimation of benzydamine hydrochloride in bulk and in pharmaceutical dosage form: A novel analytical technique for conducting in-vitro quality control tests. International Journal of Pharmaceutical Sciences and Research, 9(2), 678-686. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2018). Development and Validation of Stability Indicating UV Spectro-Photometric Method for the Estimation of Benzydamine Hydrochloride in Bulk and in Pharmaceutical Dosage Form: A Novel Analytical Technique for Conducting In-Vitro Quality Control Tests. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
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Pandey, S., et al. (2021). Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. Indian Journal of Pharmaceutical Education and Research, 55(1), 249-254. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Piponski, M., et al. (2015). Fast simple chromatographic method for determination of Benzydamine content and its degradation product in oromucosal spray. Macedonian Pharmaceutical Bulletin, 61(1), 45-53. [Link]
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Application Note: Comprehensive Analytical Characterization of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
Abstract
This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a heterocyclic amine of significant interest in pharmaceutical research and development. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for establishing the identity, purity, and stability of this compound. The methodologies cover spectroscopic, chromatographic, and thermal analysis techniques, providing a multi-faceted approach to characterization. Each protocol is grounded in established analytical principles and supported by authoritative references, ensuring scientific integrity and reliable results.
Introduction
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is a molecule featuring a benzylamine moiety linked to an imidazole ring. Imidazole-containing compounds are of profound importance in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties[1][2][3]. The benzylamine scaffold is also a common feature in pharmacologically active agents. The dihydrochloride salt form is often utilized to enhance the solubility and stability of the active pharmaceutical ingredient (API).
Given its potential therapeutic applications, a thorough analytical characterization of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is critical to ensure its quality, safety, and efficacy. This application note details a suite of analytical methods designed to provide a comprehensive profile of the molecule.
Molecular Structure:
Figure 1: Chemical structure of 3-(1H-imidazol-4-yl)-benzylamine. The dihydrochloride salt involves protonation of the primary amine and one of the imidazole nitrogen atoms.
Analytical Workflow Overview
A multi-tiered approach is recommended for the full characterization of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride. This ensures orthogonal data, where different techniques provide complementary information, leading to a high degree of confidence in the analytical results.
Caption: A comprehensive analytical workflow for the characterization of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
Spectroscopic Characterization
Spectroscopic methods are fundamental for confirming the molecular structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation in solution. Both ¹H and ¹³C NMR should be performed.
Rationale: ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton. Together, they allow for the complete assignment of the molecule's structure. The principles of NMR are well-established for the characterization of organic molecules[4][5][6].
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the dihydrochloride salt is likely water-soluble). Add a small amount of tetramethylsilane (TMS) as an internal standard if using a non-aqueous solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width covering 0-200 ppm.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the solvent peak or TMS.
Expected Spectral Features:
| Protons (¹H) | Approximate Chemical Shift (ppm) | Multiplicity |
| Imidazole C-H | 7.5 - 9.0 | Singlets |
| Benzyl Ar-H | 7.2 - 7.6 | Multiplets |
| Methylene (-CH₂-) | ~4.0 - 4.5 | Singlet |
| Amine (-NH₂-) | Broad, variable (~8.0 - 9.0) | Singlet |
| Imidazole N-H | Broad, variable (>10.0) | Singlet |
| Carbons (¹³C) | Approximate Chemical Shift (ppm) |
| Imidazole C=C/C=N | 115 - 140 |
| Benzyl Ar-C | 125 - 145 |
| Methylene (-CH₂-) | ~40 - 50 |
Note: Chemical shifts are predictive and will vary based on solvent and pH.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Rationale: This technique is excellent for confirming the presence of key functional groups such as N-H (amine and imidazole), C-H (aromatic and aliphatic), C=C, and C-N bonds[7][8][9].
Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction if necessary and label the major peaks.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Imidazole) | 3400 - 3100 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=N and C=C Stretch (Aromatic/Imidazole) | 1650 - 1450 | Strong |
| N-H Bend (Amine) | 1650 - 1580 | Medium |
| C-N Stretch | 1350 - 1000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, allowing for the detection of the protonated molecular ion [M+H]⁺. This provides an exact mass that can be used to confirm the elemental composition[10][11].
Protocol: LC-MS (ESI-QTOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an ESI source.
-
LC Conditions (for sample introduction):
-
Column: A short C18 column (e.g., 50 mm x 2.1 mm).
-
Mobile Phase: Isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
MS Acquisition:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Identify the molecular ion peak. The expected monoisotopic mass of the free base (C₁₀H₁₁N₃) is approximately 173.21 g/mol . The observed ion should be [M+H]⁺ at m/z ≈ 174.12.
Chromatographic Analysis
Chromatography is essential for determining the purity of the compound and for quantitative analysis (assay).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the standard method for assessing the purity of pharmaceutical compounds.
Rationale: This method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. It is a highly sensitive and reproducible technique for purity determination and assay, as demonstrated for many imidazole-containing pharmaceuticals[12][13][14].
Caption: A typical workflow for HPLC-based purity and assay determination.
Protocol: HPLC for Purity and Assay
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax) |
| Mobile Phase A | 0.025 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 220 nm (or λmax determined by UV-Vis scan) |
| Injection Vol. | 10 µL |
-
Sample Preparation:
-
Assay Standard: Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Assay Sample: Prepare the sample in the same manner as the standard.
-
Purity Sample: Prepare a more concentrated solution (~1 mg/mL) to ensure detection of low-level impurities.
-
-
Data Analysis:
-
Purity: Determine the area percent of the main peak relative to all other peaks in the chromatogram.
-
Assay: Calculate the concentration of the sample against the reference standard using the external standard method.
-
Thermal Analysis
Thermal analysis techniques provide information on the physical properties of the material as a function of temperature.
Rationale: Differential Scanning Calorimetry (DSC) can determine the melting point and identify polymorphic transitions. Thermogravimetric Analysis (TGA) measures weight loss on heating, which is useful for identifying the presence of residual solvents or water and determining the decomposition temperature. Such analysis is standard for amine salts[15].
Protocol: DSC and TGA
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for both DSC and TGA).
-
DSC Method:
-
Heat the sample from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
The peak of the endotherm corresponds to the melting point.
-
-
TGA Method:
-
Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analyze the resulting curve for weight loss steps, which indicate solvent loss or decomposition.
-
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride. By combining spectroscopic, chromatographic, and thermal techniques, researchers and quality control professionals can confidently establish the identity, purity, and key physicochemical properties of this important pharmaceutical compound. The protocols provided serve as a robust starting point for method development and validation in accordance with regulatory guidelines.
References
-
PubChem. 3-Benzyl-1-methyl-1H-imidazol-3-ium | C11H13N2+. [Link]
-
National Center for Biotechnology Information. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [Link]
-
Munegumi, T., et al. Thermal Reactions of Malic Acid Benzylamine Salts. researchmap. [Link]
-
Jabbar, H. S., et al. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Advanced Research. [Link]
-
ResearchGate. FT-IR spectra of compound (4) Compound (5):3-(3-((1H-imidazol-2-yl) diazenyl) phenyl) -5-(3, 4-dimethoxyphenyl)-1-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazole. [Link]
-
ResearchGate. The ¹H-NMR spectrum of compound 3. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of some Imidazole Derivatives. [Link]
-
National Center for Biotechnology Information. 3-(1H-Imidazol-1-yl)propanenitrile. [Link]
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Zenodo. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
-
PubChem. 1-(3-Benzylimidazol-4-yl)ethanamine. [Link]
-
National Center for Biotechnology Information. Synthesis and therapeutic potential of imidazole containing compounds. [Link]
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PubChem. 3-(1H-imidazol-1-yl)benzaldehyde. [Link]
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SciSpace. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]
-
ResearchGate. 1 H NMR spectrum (CDCl 3 ) of 1-benzyl-3-(4-phenoxybutyl). [Link]
-
National Center for Biotechnology Information. 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride. [Link]
-
The Royal Society of Chemistry. Convenient and Clean Synthesis of Imines from Primary Benzylamines. [Link]
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National Center for Biotechnology Information. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Semantic Scholar. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
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ResearchGate. Substrate Scope of benzylamine derivatives, [a] Reaction carried out.... [Link]
-
MDPI. FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. [Link]
-
ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. [Link]
-
Max Planck Institute of Colloids and Interfaces. Supporting Information. [Link]
-
Asian Journal of Pharmaceutical Research. Recent Analytical Methods of Anti-Helmintic Agents. [Link]
-
Global Substance Registration System. 3-BENZYL-1-METHYL-1H-IMIDAZOL-3-IUM. [Link]
-
ResearchGate. Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. [Link]
-
ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]
-
PubChem. 1-Benzyl-3-methylimidazolium Chloride. [Link]
-
ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... [Link]
-
NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
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- 15. Free Article [researchmap.jp]
Application Notes and Protocols: A Comprehensive Guide to Elucidating Enzyme Interactions with 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
Introduction: Unlocking the Therapeutic Potential of Imidazole-Based Compounds
The imidazole moiety is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and coordination chemistry allow it to interact with a diverse range of biomolecular targets, including enzymes.[3][4] 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a compound featuring this critical pharmacophore, represents a promising candidate for targeted enzyme modulation. The exploration of its interactions with enzymes is a critical step in understanding its mechanism of action and potential therapeutic applications, which could range from anticancer treatments by inhibiting protein kinases to modulating neurodegenerative diseases through the inhibition of enzymes like cholinesterases.[3][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the interactions between 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride and its potential enzyme targets. We will delve into a multi-faceted approach, beginning with initial screening to identify target enzymes and progressing through detailed kinetic, biophysical, and structural characterization of the interactions. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from hypothesis to detailed molecular understanding.
Part 1: Initial Target Identification and Validation
Given the chemical structure of 3-(1H-imidazol-4-yl)-benzylamine, several enzyme classes present themselves as high-probability targets. The imidazole ring is a known feature in many kinase inhibitors and compounds targeting histamine-related pathways.[3][7] Therefore, a logical starting point is to screen the compound against a panel of relevant enzymes.
In Silico Screening and Target Prioritization
Computational methods are powerful tools for predicting potential protein-ligand interactions and can guide experimental efforts.[8]
-
Molecular Docking: Utilize molecular docking simulations to predict the binding affinity and mode of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride against a virtual library of enzyme crystal structures, particularly focusing on protein kinases, histamine N-methyltransferase, and cholinesterases.
-
Pharmacophore Modeling: Compare the structure of the compound to known pharmacophores of inhibitors for various enzyme classes to identify potential matches.
Experimental Screening: Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective high-throughput screening technique to identify ligand binding.[9][10] The principle lies in the ligand-mediated stabilization of a protein against thermal denaturation.[9]
Protocol: High-Throughput Thermal Shift Assay Screening
-
Objective: To identify potential enzyme targets for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride from a panel of purified enzymes.
-
Materials:
-
Purified enzymes of interest (e.g., a panel of protein kinases, histamine N-methyltransferase)
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (to be optimized for each enzyme, but a generic starting point is 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument capable of performing a melt curve analysis.
-
-
Procedure:
-
Prepare a master mix for each enzyme containing the enzyme at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x in the assay buffer.
-
Dispense 19 µL of the enzyme master mix into the wells of a 96-well PCR plate.
-
Add 1 µL of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride to the sample wells to achieve a final concentration of 50 µM. Add 1 µL of DMSO to the control wells.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C/minute and fluorescence readings every 0.5 °C.
-
-
Data Analysis:
-
Plot the negative first derivative of the fluorescence intensity versus temperature (-dF/dT) to determine the melting temperature (Tm) of the protein.
-
A significant increase in the Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates ligand binding and stabilization.[11][12] A ΔTm of ≥ 2°C is generally considered a significant hit.
-
| Enzyme | Tm (Control) | Tm (Compound) | ΔTm | Hit? |
| Kinase A | 52.1 °C | 55.3 °C | +3.2 °C | Yes |
| Kinase B | 48.5 °C | 48.7 °C | +0.2 °C | No |
| HMT | 58.9 °C | 62.1 °C | +3.2 °C | Yes |
Table 1: Example data from a Thermal Shift Assay screen.
Part 2: In-Depth Characterization of Enzyme-Inhibitor Interactions
Once a potential enzyme target has been identified, a more detailed investigation is required to characterize the nature and strength of the interaction. For the remainder of this guide, we will use a hypothetical protein kinase, "Kinase A," as our model enzyme target.
Enzyme Kinetics: Determining the Mode of Inhibition
Enzyme kinetics studies are fundamental to understanding how a compound affects the catalytic activity of an enzyme.[13][14] These experiments will determine if 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride acts as an inhibitor and, if so, its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Protocol: Kinase A Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the IC50 value and the mode of inhibition of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride against Kinase A.
-
Materials:
-
Purified active Kinase A
-
Specific peptide substrate for Kinase A
-
ATP
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
-
-
Procedure (IC50 Determination):
-
Prepare a serial dilution of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of a solution containing Kinase A and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for Kinase A).
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis (IC50 Determination):
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Value |
| IC50 | 1.5 µM |
| Hill Slope | -1.1 |
Table 2: Example IC50 determination for Kinase A inhibition.
-
Procedure (Mode of Inhibition):
-
Perform the kinase assay as described above, but vary the concentration of ATP while keeping the inhibitor concentration constant (e.g., at its IC50 and 2x IC50).
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mode of inhibition.
-
-
Data Interpretation:
-
Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect at the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both Km and Vmax decrease).
-
Caption: Workflow for determining enzyme inhibition kinetics.
Biophysical Characterization: Quantifying Binding Affinity and Thermodynamics
While enzyme kinetics provides information about the functional consequences of binding, biophysical techniques directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[15][16][17]
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[18][19][20]
Protocol: ITC Analysis of Kinase A Interaction
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride and Kinase A.
-
Materials:
-
Purified Kinase A (dialyzed extensively against the ITC buffer)
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride (dissolved in the same ITC buffer)
-
ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Thoroughly degas both the protein and ligand solutions.
-
Load the sample cell with Kinase A solution (e.g., 20 µM).
-
Load the injection syringe with the compound solution (e.g., 200 µM).
-
Set the experimental parameters (e.g., temperature at 25 °C, injection volume of 2 µL, spacing between injections of 150 seconds).
-
Perform the titration experiment, which consists of a series of injections of the compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
| Parameter | Value |
| Kd (Binding Affinity) | 0.8 µM |
| n (Stoichiometry) | 1.1 |
| ΔH (Enthalpy) | -8.5 kcal/mol |
| TΔS (Entropy) | -2.1 kcal/mol |
Table 3: Example thermodynamic data from an ITC experiment.
Caption: Isothermal Titration Calorimetry (ITC) workflow.
SPR is a label-free technique that provides real-time data on the kinetics of binding, including the association (ka) and dissociation (kd) rate constants.[21][22][23]
Protocol: SPR Analysis of Kinase A Interaction
-
Objective: To determine the association (ka) and dissociation (kd) rates and the binding affinity (KD) of the interaction.
-
Materials:
-
Purified Kinase A
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize Kinase A onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the compound in running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate, allowing for association.
-
Switch to running buffer alone to monitor the dissociation phase.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the equilibrium dissociation constant (KD) as kd/ka.
-
| Parameter | Value |
| ka (Association Rate) | 2.5 x 10^4 M^-1s^-1 |
| kd (Dissociation Rate) | 2.0 x 10^-2 s^-1 |
| KD (Binding Affinity) | 0.8 µM |
Table 4: Example kinetic data from an SPR experiment.
Part 3: Structural Elucidation of the Enzyme-Inhibitor Complex
Visualizing the interaction at an atomic level is crucial for understanding the molecular basis of inhibition and for guiding structure-based drug design.[24] X-ray crystallography is a powerful technique for determining the three-dimensional structure of protein-ligand complexes.[25][26][27]
Protocol: X-ray Crystallography of the Kinase A-Inhibitor Complex
-
Objective: To determine the three-dimensional structure of Kinase A in complex with 3-(1H-imidazol-4-yl)-benzylamine to reveal the binding mode.
-
Materials:
-
Highly purified and concentrated Kinase A
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is recommended)
-
-
Procedure:
-
Co-crystallization:
-
Incubate Kinase A with a molar excess of the compound.
-
Set up crystallization trials using various screens and conditions (e.g., vapor diffusion).
-
-
Crystal Soaking:
-
Grow crystals of apo-Kinase A.
-
Soak the crystals in a solution containing the compound.
-
-
Cryo-cooling:
-
Transfer the crystals to a cryoprotectant solution and flash-cool in liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer and collect X-ray diffraction data.
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known Kinase A structure.
-
Refine the model and build the inhibitor into the electron density map.
-
-
-
Data Interpretation:
-
Analyze the refined structure to identify the specific amino acid residues involved in binding the inhibitor.
-
Observe the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex.
-
Caption: Workflow for X-ray crystallography.
Conclusion: A Pathway to Mechanistic Insight and Drug Discovery
The systematic application of the protocols detailed in this guide will provide a comprehensive understanding of the interactions between 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride and its target enzymes. By progressing from initial screening to detailed kinetic, biophysical, and structural characterization, researchers can build a robust and validated dataset. This knowledge is not only of fundamental scientific importance but also forms the bedrock for rational drug design and the development of novel therapeutics. The multi-faceted approach ensures that the mechanism of action is thoroughly elucidated, paving the way for the successful translation of promising compounds from the laboratory to the clinic.
References
-
Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PubMed Central. Available at: [Link]
-
Biophysical tools to monitor enzyme-ligand interactions of enzymes involved in vitamin biosynthesis. PubMed. Available at: [Link]
-
Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. PubMed Central. Available at: [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central. Available at: [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]
-
Multiple enzyme inhibitions by histamine H3 receptor antagonists as potential procognitive agents. PubMed. Available at: [Link]
-
X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. PubMed. Available at: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]
-
Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell. Available at: [Link]
-
In Silico Studies of Small Molecule Interactions with Enzymes Reveal Aspects of Catalytic Function. MDPI. Available at: [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. Available at: [Link]
-
An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. MDPI. Available at: [Link]
-
A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]
-
Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. MDPI. Available at: [Link]
-
H3 receptor antagonist. Wikipedia. Available at: [Link]
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Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. NIH. Available at: [Link]
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Thermal shift assays for early-stage drug discovery. AXXAM. Available at: [Link]
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Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. Available at: [Link]
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2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Publications. Available at: [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available at: [Link]
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Multiple enzyme inhibitions by histamine H3 receptor antagonists as potential procognitive agents. ResearchGate. Available at: [Link]
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Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. Available at: [Link]
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Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. IUCr Journals. Available at: [Link]
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The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. LinkedIn. Available at: [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
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Application Notes and Protocols for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in Advanced Materials Development
Introduction
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is a versatile organic compound characterized by two key functional moieties: a primary benzylamine and a 4-substituted imidazole ring. This unique bifunctionality makes it a compelling building block for the rational design and synthesis of advanced materials. The imidazole group, with its two nitrogen heteroatoms, is an excellent coordinating ligand for a wide array of metal ions, a feature extensively utilized in the construction of metal-organic frameworks (MOFs).[1][2] Concurrently, the primary amine of the benzylamine group offers a reactive site for covalent modification, enabling its integration into polymeric structures or for post-synthetic functionalization of materials.[3]
These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in two promising areas: as a novel linker for the synthesis of Metal-Organic Frameworks (MOFs) and as a functionalizing agent for the surface modification of polymers. The protocols described herein are designed to be robust and self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety considerations of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Cl₂N₃ | Calculated |
| Molecular Weight | 246.14 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMF and DMSO | [5] |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents. | [4] |
Safety and Handling:
-
Hazard Statements: Based on similar structures, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Harmful if swallowed (H302).[7]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of inadequate ventilation wear respiratory protection.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear a lab coat, safety goggles, and chemical-resistant gloves.
Application 1: Synthesis of Novel Metal-Organic Frameworks (MOFs)
The bifunctional nature of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride makes it an intriguing candidate as an organic linker in the synthesis of MOFs. The imidazole moiety can coordinate with metal centers, while the benzylamine group can either participate in the framework construction or remain available for post-synthetic modification, introducing further functionality.[1][2]
Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF
This protocol details a standard solvothermal method for the synthesis of a novel MOF using 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride and zinc nitrate hexahydrate.
Materials:
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials
-
Programmable oven
-
Centrifuge
-
Scanning Electron Microscope (SEM)
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 24.6 mg (0.1 mmol) of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride and 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.[8]
-
-
Solvothermal Reaction:
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100°C at a rate of 5°C/min and hold at this temperature for 24 hours.
-
Allow the oven to cool naturally to room temperature.
-
-
Product Isolation and Purification:
-
After cooling, colorless crystals should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by adding 5 mL of fresh DMF, vortexing briefly, and then centrifuging to collect the solid. Repeat this washing step three times.
-
Subsequently, wash the crystals with 5 mL of ethanol three times to remove residual DMF.
-
Dry the resulting white powder under vacuum at 60°C for 12 hours.
-
Characterization and Expected Results
The synthesized MOF should be characterized to confirm its structure, morphology, and thermal stability.
| Characterization Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To determine the crystalline structure and phase purity of the MOF. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline material. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal habit of the MOF. | Uniformly shaped crystals, for example, cubic or rod-like, with a consistent size distribution. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and identify solvent loss and decomposition temperatures. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability of the framework, and finally, a sharp weight loss at higher temperatures corresponding to framework decomposition. |
Experimental Workflow: MOF Synthesis
Caption: Workflow for the solvothermal synthesis and characterization of a novel MOF.
Application 2: Functionalization of Polymers
The primary amine of 3-(1H-imidazol-4-yl)-benzylamine allows for its covalent attachment to polymer backbones, thereby introducing the versatile imidazole functionality.[3] This can be leveraged to create materials with antimicrobial properties, catalytic activity, or for metal ion scavenging.[9]
Protocol 2: Grafting onto a Chloromethylated Polystyrene Resin
This protocol describes the functionalization of a commercially available chloromethylated polystyrene (Merrifield's resin) with 3-(1H-imidazol-4-yl)-benzylamine.
Materials:
-
Chloromethylated polystyrene resin (1% DVB, 200-400 mesh, 1.0-2.0 mmol/g Cl)
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating
-
Fritted glass funnel
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Elemental Analyzer
Procedure:
-
Resin Swelling and Amine Preparation:
-
Place 1.0 g of chloromethylated polystyrene resin in a 50 mL round-bottom flask.
-
Add 15 mL of DMF and stir at room temperature for 1 hour to swell the resin.
-
In a separate beaker, dissolve 492 mg (2.0 mmol) of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in 10 mL of DMF.
-
Add 0.56 mL (4.0 mmol) of triethylamine to the amine solution to deprotonate the amine hydrochloride and the primary amine. Stir for 10 minutes.
-
-
Grafting Reaction:
-
Add the prepared amine solution to the swollen resin in the round-bottom flask.
-
Heat the reaction mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.
-
-
Product Washing and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resin by filtration using a fritted glass funnel.
-
Wash the functionalized resin sequentially with 20 mL each of DMF, a 1:1 mixture of DMF and water, water, methanol, and finally DCM. Perform each wash for 10 minutes with gentle agitation.
-
Dry the functionalized resin under vacuum at 50°C for 24 hours.
-
Characterization and Expected Results
Confirmation of successful grafting is crucial and can be achieved through the following techniques.
| Characterization Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present on the resin before and after modification. | Disappearance of the C-Cl stretch (around 673 cm⁻¹) from the starting resin and the appearance of new peaks corresponding to N-H bending (around 1550-1650 cm⁻¹) and C-N stretching of the imidazole ring. |
| Elemental Analysis | To quantify the amount of nitrogen incorporated into the resin, which allows for the calculation of the degree of functionalization. | A significant increase in the nitrogen content of the resin compared to the starting material. |
Experimental Workflow: Polymer Functionalization
Caption: Workflow for the functionalization of a polymer resin and subsequent characterization.
Conclusion
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is a promising and versatile building block for the development of advanced functional materials. The protocols outlined in these application notes provide a solid foundation for the synthesis of novel MOFs with potential applications in gas storage, catalysis, and separations, as well as for the functionalization of polymers to create materials with tailored surface properties. The dual functionality of this compound opens up a wide range of possibilities for further exploration in materials science and drug delivery applications.
References
- Google Patents. TWI382033B - Process for synthesizing poly(vinyl benzylamine).
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, F. M. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(15), 4483. [Link]
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Chen, S., Liu, Y., & Li, Y. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18(35), 6543-6565. [Link]
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Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Ma, L. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4341–4349. [Link]
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3950-3964. [Link]
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PubChem. Compound Summary for CID 15650408, 3-(1H-imidazol-1-yl)benzaldehyde. [Link]
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Patel, D. J., & Patel, N. C. (2022). Polymer based advanced recipes for imidazoles: a review. Turkish Journal of Chemistry, 46(3), 624-664. [Link]
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Protocol Exchange. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
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ResearchGate. The roles of imidazole ligands in coordination supramolecular systems. [Link]
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eScholarship.org. Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. [Link]
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PubChem. Compound Summary for CID 75181, 1-benzyl-1H-indazol-3-ol. [Link]
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Application Notes and Protocols: A Comprehensive Guide to the In Vitro Evaluation of Pan-BCR-ABL Inhibitors
Introduction: The Challenge of BCR-ABL and the Need for a Pan-Inhibitor Strategy
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This event creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase (BCR-ABL) that is the pathogenic driver of CML.[1][2] The introduction of BCR-ABL tyrosine kinase inhibitors (TKIs), such as imatinib, revolutionized CML treatment. However, the emergence of resistance, primarily through point mutations in the ABL kinase domain, poses a significant clinical challenge.[3][4][5]
The most notorious of these is the T315I "gatekeeper" mutation, which confers resistance to most first and second-generation TKIs.[1][6] This has driven the development of "pan-BCR-ABL inhibitors," designed to potently inhibit both wild-type (WT) BCR-ABL and its clinically relevant mutant forms.
This guide provides a detailed framework of robust, validated in vitro assays essential for the preclinical evaluation of novel pan-BCR-ABL inhibitors. We will delve into the core principles, provide step-by-step protocols, and explain the scientific rationale behind a multi-tiered assessment strategy, encompassing biochemical potency, cellular efficacy, and target engagement.
The BCR-ABL Signaling Cascade: A Network of Aberrant Proliferation
The BCR-ABL oncoprotein continuously activates a network of downstream signaling pathways, leading to uncontrolled cell proliferation, decreased apoptosis, and altered adhesion.[7] Key among these pathways are the RAS/MAPK, JAK/STAT, and PI3K/AKT cascades. A critical direct substrate and biomarker of BCR-ABL activity is the Crk-like adapter protein (CRKL).[8][9] Constitutive phosphorylation of CRKL is a hallmark of BCR-ABL activity and serves as a reliable proxy for target engagement by an inhibitor.[9][10]
Section 1: Biochemical Potency Assessment – Direct Kinase Inhibition
The initial step in evaluating a pan-BCR-ABL inhibitor is to determine its direct inhibitory activity against the purified kinase enzyme. This biochemical assay provides a clean, cell-free system to quantify the intrinsic potency (IC50) of the compound against wild-type BCR-ABL and a panel of clinically relevant mutants.
Principle of the Assay
Modern kinase assays have moved away from radioactive methods towards safer, high-throughput formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based ATP quantification.[11][12] Here, we describe a generalized protocol adaptable to commercial TR-FRET platforms (e.g., LanthaScreen®).[12][13] The assay measures the phosphorylation of a synthetic substrate by the ABL kinase. Inhibition of this phosphorylation by a test compound results in a decreased FRET signal.
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for a TR-FRET based biochemical kinase assay.
Protocol: TR-FRET Kinase Assay
Materials:
-
Recombinant human ABL1 (wild-type) and mutant kinases (e.g., T315I)
-
Fluorescein-labeled poly-GT or specific peptide substrate
-
Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)
-
ATP solution
-
Kinase reaction buffer
-
EDTA-containing stop buffer
-
Test inhibitor and positive control (e.g., Ponatinib)
-
Low-volume 384-well assay plates
Procedure: [13]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. Further dilute this series into the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or control.
-
Kinase/Substrate Addition: Add a pre-mixed solution of the ABL kinase and the fluorescein-labeled substrate to each well.
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ABL to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding the stop buffer containing EDTA and the terbium-labeled anti-phosphotyrosine antibody.
-
Signal Stabilization: Incubate for an additional 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520nm / Emission at 495nm).
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Kinase Target | Example Pan-Inhibitor IC50 (nM) | Example 1st Gen Inhibitor IC50 (nM) |
| BCR-ABL (WT) | 0.5 | 30 |
| BCR-ABL (T315I) | 2.0 | >10,000 |
| BCR-ABL (E255K) | 1.0 | 500 |
| BCR-ABL (Y253H) | 0.8 | 450 |
| This table presents illustrative data to highlight the expected profile of a pan-inhibitor compared to an earlier-generation TKI. |
Section 2: Cell-Based Efficacy Assessment – Proliferation and Viability
While biochemical assays measure potency against an isolated target, cell-based assays are critical for evaluating a compound's ability to inhibit BCR-ABL within a physiologically relevant context.[14] These assays account for crucial factors like cell permeability, off-target effects, and engagement with the endogenous target.
Principle and Model Systems
The core principle is that CML-derived cell lines or engineered cells expressing BCR-ABL are dependent on its kinase activity for their proliferation and survival.[15] Inhibition of BCR-ABL leads to cell cycle arrest and apoptosis, which can be quantified as a decrease in cell viability.
-
K562 Cells: A human CML cell line endogenously expressing wild-type p210 BCR-ABL.[8]
-
Ba/F3 Cells: An IL-3 dependent murine pro-B cell line.[6][15] Transfection with human BCR-ABL (WT or mutants) renders them IL-3 independent, making their survival directly contingent on ABL kinase activity.[6][15] This system is ideal for creating a panel of cell lines to test inhibitors against various resistance mutations.[1][15]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[16][17] A decrease in ATP is proportional to the degree of cytotoxicity induced by the inhibitor.
Materials:
-
K562 and/or a panel of Ba/F3-BCR-ABL mutant cell lines (e.g., WT, T315I).[18]
-
Appropriate culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test inhibitor and positive controls (e.g., Imatinib, Ponatinib).
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent.[16]
-
Opaque-walled 96-well or 384-well plates.
-
Cell Plating: Seed cells at an optimized density (e.g., 5,000 cells/well) in opaque-walled plates and allow them to acclimate.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells (100% viability).
-
Plot percent viability versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value.
| Cell Line | BCR-ABL Status | Example Pan-Inhibitor GI50 (nM) | Example 1st Gen Inhibitor GI50 (nM) |
| K562 | WT | 10 | 250 |
| Ba/F3-BCR-ABL | WT | 8 | 200 |
| Ba/F3-BCR-ABL | T315I | 25 | >10,000 |
| This table presents illustrative data showing the expected cellular potency against WT and resistant mutant cell lines. |
Section 3: Target Engagement and Downstream Signaling Inhibition
The final, crucial validation step is to confirm that the observed cellular effects are a direct result of BCR-ABL inhibition. This is achieved by measuring the phosphorylation status of BCR-ABL itself (autophosphorylation) and its key downstream substrates using Western blotting.
Principle of Western Blotting
This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target proteins. By using phospho-specific antibodies, we can quantify the inhibition of kinase activity. The most reliable readout is the phosphorylation of BCR-ABL and its direct substrate, CRKL.[1][8][20]
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of target engagement.
Protocol: Western Blot for Phospho-Protein Levels
Materials:
-
Treated cell lysates (as prepared in the workflow).
-
Primary antibodies: anti-phospho-ABL (pY245), anti-phospho-CRKL (pY207), anti-ABL, anti-CRKL, and a loading control (e.g., anti-GAPDH or anti-Actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Treat K562 or Ba/F3-BCR-ABL cells with increasing concentrations of the inhibitor for a short period (e.g., 2-4 hours).
-
Lysis: Harvest cells and prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-CRKL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total protein levels (e.g., total CRKL) and a loading control to ensure equal loading.
Expected Results: A potent and specific pan-BCR-ABL inhibitor will show a dose-dependent decrease in the phosphorylation of both BCR-ABL and CRKL.[1][8] The levels of total BCR-ABL, total CRKL, and the loading control should remain unchanged across the different treatment concentrations. This result provides direct evidence that the compound engages its intended target in a cellular environment and inhibits the downstream signaling cascade.
Conclusion
The comprehensive in vitro evaluation of a pan-BCR-ABL inhibitor requires a logical, multi-faceted approach. By systematically progressing from direct biochemical potency assessment to cellular efficacy and finally to target engagement verification, researchers can build a robust data package. This strategy ensures that candidate inhibitors not only potently target the wild-type and mutant kinases but also translate that potency into effective and specific anti-proliferative activity in relevant cancer cell models. The protocols and principles outlined in this guide provide a validated framework for identifying and characterizing the next generation of therapeutics for CML.
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Kitamura, T. (2022). The impact of BCR-ABL mutations on signaling pathway activation in CML. VJHemOnc. [Link]
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Carmell, N., et al. (2022). Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity. Frontiers in Oncology, 12, 893049. [Link]
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White, D., et al. (2008). Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib. Haematologica, 93(5), 761-765. [Link]
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Pemovska, T., et al. (2015). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. Leukemia & Lymphoma, 56(1), 13-24. [Link]
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White, D., et al. (2008). Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib. Haematologica, 93(5), 761-765. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
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O'Hare, T., et al. (2007). Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood, 110(7), 2242-2249. [Link]
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Application Notes and Protocols for the Synthesis of 1H-benzo[d]imidazoles and Evaluation of their Neuroprotective Potential
For: Researchers, scientists, and drug development professionals in the field of neuropharmacology and medicinal chemistry.
Introduction: The Therapeutic Promise of 1H-benzo[d]imidazoles in Neuroprotection
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A key pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by a vicious cycle of oxidative stress and neuroinflammation.[1][2][3] The 1H-benzo[d]imidazole scaffold has emerged as a privileged structure in medicinal chemistry due to its wide range of biological activities and its presence in numerous clinically used drugs.[4] In the context of neuroprotection, benzimidazole derivatives have shown considerable promise by targeting the underlying mechanisms of neuronal damage. These compounds have been demonstrated to mitigate oxidative stress, reduce neuroinflammation, and interfere with apoptotic pathways, thereby preserving neuronal integrity and function.[5][6][7]
This comprehensive guide provides detailed methodologies for the synthesis of 1H-benzo[d]imidazole derivatives and robust protocols for the evaluation of their neuroprotective effects. The presented techniques are designed to be reproducible and are accompanied by explanations of the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.
Part 1: Synthesis of 2-Substituted-1H-benzo[d]imidazoles
The synthesis of the 1H-benzo[d]imidazole core is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[8] This section details a highly efficient and environmentally friendly method utilizing zinc oxide nanoparticles (ZnO NPs) as a recyclable catalyst for the reaction between an o-phenylenediamine and various aromatic aldehydes.[8][9][10] The use of a nanocatalyst offers several advantages, including high yields, shorter reaction times, and milder reaction conditions compared to traditional methods that often require harsh acidic or oxidizing agents.[8]
Rationale for Method Selection
The ZnO NP-catalyzed condensation is selected for its numerous advantages in a drug discovery setting:
-
Efficiency and High Yield: This method consistently produces high yields of the desired benzimidazole derivatives.[8]
-
Versatility: It is compatible with a wide range of substituted o-phenylenediamines and aromatic aldehydes, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
-
Green Chemistry Principles: The use of a recyclable catalyst and ethanol as a solvent aligns with the principles of green chemistry, reducing the environmental impact of the synthesis.[8]
-
Mild Conditions: The reaction proceeds under relatively mild conditions, which helps to preserve sensitive functional groups on the starting materials.[8]
Experimental Workflow for Synthesis
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Application Notes & Protocols: A High-Throughput Screening Cascade for Identifying 3-Substituted-1H-imidazol-5-yl-1H-indoles with Anti-MRSA Activity
Introduction: The Rationale for a Novel Chemical Scaffold Against a Persistent Threat
Methicillin-resistant Staphylococcus aureus (MRSA) continues to present a formidable challenge to global public health, causing a spectrum of infections from skin and soft tissue ailments to life-threatening bacteremia.[1] The relentless evolution of antibiotic resistance necessitates a departure from modifying existing drug classes and a move towards the discovery of novel chemical entities with unique mechanisms of action.[2]
The 3-substituted-1H-imidazol-5-yl-1H-indole scaffold has emerged as a promising starting point for the development of new anti-MRSA agents.[3][4] This molecular architecture represents a hybrid of two privileged heterocyclic systems—imidazole and indole—both of which are renowned for their diverse and potent biological activities, including significant antimicrobial properties.[5][6][7][8][9] Recent studies have highlighted the potential of this specific combination, with initial findings showing that certain analogues exhibit promising activity against MRSA.[3][4] The synthesis of a diverse library of these compounds is readily achievable through robust methods like the Van Leusen three-component reaction, allowing for extensive structure-activity relationship (SAR) exploration.[4]
This guide provides a comprehensive, field-proven framework for researchers engaged in the primary and secondary screening of 3-substituted-1H-imidazol-5-yl-1H-indole libraries. We present a logical, tiered workflow designed to efficiently identify and prioritize hit compounds, moving from broad primary screening to essential selectivity profiling and preliminary mechanism of action studies. Each protocol is grounded in established standards and explains the causal logic behind key experimental choices, ensuring a self-validating and reproducible screening cascade.
Section 1: The Anti-MRSA Screening Workflow: A Tiered Approach
A successful screening campaign relies on a logical progression of assays to systematically filter a compound library, ensuring that resources are focused on the most promising candidates. Our proposed workflow begins with a primary screen for antibacterial potency, followed by a critical secondary screen to assess selectivity and eliminate cytotoxic compounds. Finally, promising hits are advanced to preliminary mechanism of action (MoA) studies.
Figure 1: A tiered screening cascade for identifying anti-MRSA lead compounds.
Section 2: Core Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Principle of the Assay: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the reference standard for quantitative antimicrobial susceptibility testing.[10] Adherence to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) is paramount for ensuring the accuracy, reproducibility, and comparability of results.[11][12][13][14][15] This protocol is based on the CLSI M07 standard.
Materials & Reagents:
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (e.g., ATCC 43300).
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The standardized cation concentration is critical for the activity of many antimicrobial agents.
-
Test Compounds: 10 mM stock solutions in dimethyl sulfoxide (DMSO).
-
Control Antibiotics: Vancomycin, Linezolid.
-
Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettor, spectrophotometer, plate reader (optional), incubator (35°C ± 2°C).
-
Reagents for Visualization (Optional): Resazurin sodium salt solution or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). These are useful if test compounds are colored and interfere with visual assessment of turbidity.[16]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (≤24 hours old), select 3-5 isolated colonies of MRSA. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is a critical control point to ensure the final inoculum density is correct. d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilution Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 2 µL of the 10 mM compound stock solution to the first column of wells (e.g., Column 1). This creates an initial concentration of 200 µM. c. Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, then transferring 100 µL from Column 2 to Column 3, and so on, typically through Column 10. Discard 100 µL from Column 10. d. This creates a concentration gradient (e.g., 100 µM down to 0.2 µM). The final concentrations will be halved upon addition of the bacterial inoculum. e. Crucial Controls:
- Column 11 (Growth Control): Add 2 µL of DMSO only. This well should show robust bacterial growth.
- Column 12 (Sterility Control): CAMHB only (no compound, no bacteria). This well should remain clear.
- Reference Antibiotic: Prepare a separate row or plate with a reference antibiotic like Vancomycin following the same dilution scheme.
-
Inoculation and Incubation: a. Using a multichannel pipettor, add 100 µL of the diluted bacterial inoculum (from step 1d) to wells in Columns 1 through 11.[17] Do not add bacteria to the sterility control wells (Column 12). b. The final volume in each test well is now 200 µL, and the final DMSO concentration should be ≤1%, a level that does not affect bacterial growth. c. Cover the plate and incubate at 35°C for 18-24 hours in ambient air.
-
Reading and Interpretation of Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). A reading mirror can aid in visualization. b. If using a viability dye, add the reagent as per the manufacturer's instructions and incubate for the recommended time. A color change (e.g., blue to pink for resazurin) indicates metabolic activity (growth). The MIC is the lowest concentration where no color change occurs.
Example Data Presentation:
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. MRSA ATCC 43300 |
| Vancomycin | - | - | 1.0 |
| IM-IND-01 | -H | -CH₂Ph | 16 |
| IM-IND-02 | -Cl (indole) | -CH₂Ph | 4 |
| IM-IND-03 | -Cl (indole) | -CH₂(4-F-Ph) | ≤0.25 |
| IM-IND-04 | -H | -CH₂(4-F-Ph) | 2 |
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Method)
Principle of the Assay: A promising antimicrobial agent must be selectively toxic to the pathogen, with minimal toxicity to host cells. The MTT assay is a robust, colorimetric method for assessing cell viability.[18] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[18][19] This allows for the calculation of the 50% cytotoxic concentration (CC₅₀).
Materials & Reagents:
-
Cell Line: A non-cancerous mammalian cell line such as Vero (monkey kidney epithelial cells, ATCC CCL-81) or HEK293 (human embryonic kidney cells, ATCC CRL-1573).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: MTT solution (5 mg/mL in sterile PBS), DMSO (cell culture grade), Trypsin-EDTA.
-
Equipment: Sterile 96-well flat-bottom cell culture plates, multichannel pipettor, CO₂ incubator (37°C, 5% CO₂), plate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: a. Grow cells to ~80-90% confluency in a T-75 flask. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension in fresh culture medium to a density of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a 2-fold serial dilution of the test compounds in cell culture medium, similar to the MIC protocol. The final concentrations should typically span a wide range (e.g., 200 µM to 0.1 µM). b. After 24 hours, carefully remove the old medium from the cells. c. Add 100 µL of the compound-containing medium to the appropriate wells. d. Crucial Controls:
- Cell Control (100% Viability): Medium with 0.5% DMSO (vehicle control).
- Positive Control: Medium containing a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
- Blank Control: Medium only (no cells).
-
Incubation and Assay Development: a. Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[19] b. After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[19] During this time, viable cells will form purple formazan crystals. c. Carefully aspirate the medium from all wells without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculation of Cell Viability:
- % Viability = [(Abs_sample - Abs_blank) / (Abs_cell_control - Abs_blank)] * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response) to determine the CC₅₀ value.
Data Interpretation and Selectivity Index (SI):
The Selectivity Index is a critical parameter for prioritizing hits. It is the ratio of host cell toxicity to antibacterial activity.
SI = CC₅₀ / MIC
A higher SI value is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells. Generally, an SI ≥ 10 is considered a good starting point for a hit compound.
| Compound ID | MIC (µg/mL) | CC₅₀ (µg/mL) vs. Vero Cells | Selectivity Index (SI) | Priority |
| IM-IND-02 | 4 | 8 | 2 | Low |
| IM-IND-03 | 0.25 | >128 | >512 | High |
| IM-IND-04 | 2 | 64 | 32 | Medium |
Protocol 3: Preliminary Mechanism of Action (MoA) Elucidation
Rationale: Once potent and selective compounds are identified, the next step is to gain insight into their mechanism of action. This information is vital for lead optimization and understanding potential resistance pathways. The primary targets for antibacterial agents typically involve interference with essential cellular processes.[20][21]
Figure 2: Major classes of antibacterial drug targets within a bacterial cell.
Workflow for Preliminary MoA Studies:
-
Time-Kill Kinetics Assay:
-
Principle: This assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). MRSA is exposed to the compound at concentrations relative to its MIC (e.g., 2x, 4x, 8x MIC), and viable cell counts (CFU/mL) are determined at various time points (0, 2, 4, 8, 24 hours).
-
Interpretation: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is defined as bactericidal activity. A <3-log₁₀ reduction indicates bacteriostatic activity.
-
-
Macromolecular Synthesis Inhibition:
-
Principle: A series of assays can be run in parallel to quickly identify which major synthesis pathway is affected. This is often done by monitoring the incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall.
-
Example Pathways to Investigate:
-
Interpretation: A rapid and specific reduction in the incorporation of a particular precursor points towards that pathway as the primary target.
-
-
Membrane Damage Assay:
-
Principle: Disruption of the bacterial cell membrane is a common mechanism of action. This can be assessed using fluorescent dyes that are typically membrane-impermeable.
-
Method (Propidium Iodide - PI): a. Treat an MRSA suspension with the test compound at its MIC and 2x MIC. b. Add PI, a fluorescent dye that intercalates with DNA but cannot cross the membrane of intact cells. c. Incubate for a short period (e.g., 30 minutes). d. Measure the fluorescence using a fluorometer or view under a fluorescence microscope.
-
Interpretation: A significant increase in fluorescence compared to untreated controls indicates that the compound has compromised the integrity of the bacterial cell membrane, allowing PI to enter and bind to DNA.
-
Conclusion and Forward Look
This application guide outlines a robust, multi-tiered strategy for the systematic evaluation of 3-substituted-1H-imidazol-5-yl-1H-indole derivatives as potential anti-MRSA agents. By integrating standardized protocols for determining potency (MIC), selectivity (CC₅₀), and preliminary mechanism of action, researchers can efficiently navigate a compound library to identify and prioritize candidates with genuine therapeutic potential. The compounds that demonstrate high potency (low MIC), a favorable selectivity index (SI ≥ 10), and a clear bactericidal mechanism are the most promising candidates for further preclinical development, including lead optimization, resistance frequency studies, and in vivo efficacy models. The indole-imidazole scaffold represents a rich area for discovery, and this structured screening approach provides the necessary tools to unlock its potential in the fight against antibiotic-resistant pathogens.
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- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedkaz.org [clinmedkaz.org]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 12. nih.org.pk [nih.org.pk]
- 13. Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. - References - Scientific Research Publishing [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. pid-el.com [pid-el.com]
- 16. researchgate.net [researchgate.net]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Anti-MRSA and cytotoxic activities of different solvent extracts from Artemisia herba-alba grown in Shubak, Jordan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-imidazol-4-yl)-benzylamine Dihydrochloride
Welcome to the technical support center for the synthesis of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a deep, mechanistic understanding of the synthesis, enabling you to troubleshoot common issues and optimize your reaction yields. We will explore the causality behind experimental choices, offering a framework for robust and reproducible synthesis.
I. Overview: A Strategic Approach to Synthesis
The synthesis of 3-(1H-imidazol-4-yl)-benzylamine is a multi-step process that requires careful control over protecting group chemistry, cross-coupling reactions, and selective reductions. The most robust and modular route involves building the core structure through a palladium-catalyzed cross-coupling reaction, which offers flexibility and generally high yields. The overall workflow is summarized below.
Caption: Overall synthetic workflow for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
II. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: Why is an N-H protecting group necessary for the imidazole ring?
A1: The imidazole ring possesses two nitrogen atoms. The pyrrole-like nitrogen (N-1) is nucleophilic and slightly acidic. In subsequent steps, particularly the palladium-catalyzed Suzuki coupling, this N-H group can interfere in several ways:
-
Deprotonation: The base used in the coupling reaction (e.g., Na₂CO₃, K₂CO₃) can deprotonate the N-H, forming an imidazolide anion. This can lead to side reactions or catalyst deactivation.
-
Side Reactions: The unprotected N-H can participate in undesired side reactions, such as N-arylation.
-
Solubility Issues: The unprotected imidazole may have poor solubility in the aprotic solvents typically used for Suzuki reactions.
The trityl (triphenylmethyl, Tr) group is an excellent choice for protecting the imidazole nitrogen. It is bulky, preventing interference at the catalytic center, and can be easily removed under acidic conditions that are orthogonal to the other functional groups in the molecule.[1][2]
Q2: What are the most critical parameters for the Suzuki coupling step?
A2: The Suzuki coupling (Step 2) is the key bond-forming reaction. Success is dependent on three main factors:
-
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand, is essential. Catalyst choice can influence reaction rate and yield.
-
Base: An aqueous inorganic base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid. The choice and concentration of the base are critical; an excessively strong base can lead to boronic acid decomposition.
-
Solvent System: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is often used to dissolve both the organic-soluble protected imidazole and the water-soluble inorganic base.
Q3: How do I choose the right reducing agent for the nitrile group?
A3: The reduction of the nitrile to a primary amine (Step 4) is a critical transformation. The choice of reagent is governed by the need to selectively reduce the nitrile without affecting the imidazole ring.
-
Catalytic Hydrogenation: This is often the preferred method for large-scale synthesis due to cost, safety, and workup simplicity. Raney® Nickel is a highly effective catalyst for nitrile reduction. It is crucial to perform the reaction under moderate pressure and temperature to avoid over-reduction or reduction of the imidazole ring.
-
Chemical Reductants: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF) are also effective. However, they are more hazardous, require strictly anhydrous conditions, and involve a more complex aqueous workup.
A comparison of common reducing agents is provided in the Troubleshooting section.
Q4: Why is the final product isolated as a dihydrochloride salt?
A4: The final product, 3-(1H-imidazol-4-yl)-benzylamine, is a basic compound with two nitrogen atoms capable of being protonated: the primary amine on the benzyl group and one of the imidazole nitrogens. Isolating it as a dihydrochloride salt offers several advantages:
-
Improved Stability: Salts are generally more crystalline and stable than the corresponding free bases, which can be oily or prone to air oxidation.
-
Easier Purification: The salt can often be purified by simple recrystallization, which is more efficient and scalable than chromatographic purification of the polar free base.
-
Enhanced Solubility: The dihydrochloride salt typically has good solubility in aqueous media, which is often desirable for biological testing and formulation.
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Q5: My Suzuki coupling reaction (Step 2) has a low yield. What went wrong?
A5: Low yield in the Suzuki coupling is a common issue. A systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting the Suzuki coupling reaction.
Summary of Causes and Solutions:
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: Boronic acids can undergo protodeboronation or form inactive trimeric anhydrides (boroxines) upon storage. Use fresh, high-quality reagents.
-
Ineffective Base/Phase Transfer: Ensure the base is sufficiently soluble and that there is vigorous stirring to facilitate interaction between the aqueous and organic phases.
-
Catalyst Deactivation: If starting materials are consumed but little product is formed, the catalyst may have deactivated. Consider using a more robust ligand system.
Q6: The nitrile reduction (Step 4) is slow, incomplete, or produces byproducts. What should I do?
A6: The key to a successful nitrile reduction is selecting the right conditions to ensure full conversion without affecting the sensitive imidazole ring.
| Reagent | Typical Conditions | Pros | Cons | Safety/Mechanistic Insight |
| Raney® Nickel | H₂ (50-100 psi), MeOH or EtOH, 25-50 °C | Cost-effective, scalable, simple workup. | Can be pyrophoric, requires specialized hydrogenation equipment. Activity can vary by batch. | The reaction proceeds via hydrogenation of the C≡N bond on the catalyst surface. The basic nature of the amine product can sometimes slow the reaction; addition of a small amount of ammonia can sometimes improve yields. |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to reflux | Very powerful and fast. | Highly reactive with water/alcohols, requires careful quenching, complex workup. | A powerful hydride donor that irreversibly reduces the nitrile. The workup (Fieser method: H₂O, then NaOH, then more H₂O) is critical for obtaining a filterable solid. |
| BH₃·THF | Anhydrous THF, 0 °C to reflux | Milder than LiAlH₄, good selectivity. | Requires careful handling (stench), can form stable amine-borane complexes requiring acidic workup to hydrolyze. | The borane coordinates to the nitrile nitrogen, followed by hydride delivery. An acidic workup is often needed to break the B-N bond. |
Troubleshooting Steps:
-
Incomplete reaction with Raney® Ni: Increase hydrogen pressure, temperature, or catalyst loading. Ensure the catalyst is active (a fresh bottle or a properly stored and activated batch).
-
Byproducts: If you observe byproducts, it may be due to over-reduction or side reactions. Lowering the reaction temperature or pressure can improve selectivity.
-
Difficult workup with LiAlH₄/BH₃: Ensure the quenching and hydrolysis steps are performed carefully at low temperatures to control the exothermic reaction.
Q7: I am having trouble with the trityl deprotection (Step 3). The reaction is messy.
A7: Trityl group deprotection is typically straightforward but can have pitfalls.
-
Cause: Using excessively strong acids (like TFA) can sometimes lead to side reactions or degradation of the product, especially if heated.
-
Solution: Formic acid is an excellent and mild reagent for this deprotection.[3] It is strong enough to cleave the trityl group but gentle enough to leave other functional groups untouched. The reaction can often be run at room temperature or with gentle warming. The byproduct, trityl cation, is quenched by the formate, and the resulting trityl formate and excess formic acid can be easily removed during workup.
IV. Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should only be performed by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Synthesis of 3-(1-Trityl-1H-imidazol-4-yl)benzonitrile (Steps 1 & 2)
-
Protection: To a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath. Add trityl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, pour the reaction mixture into ice water and stir for 30 minutes to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield N-trityl-4-bromoimidazole.
-
Suzuki Coupling: To a flask, add N-trityl-4-bromoimidazole (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Add a solvent mixture of toluene and ethanol (e.g., 3:1 ratio). To this mixture, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Execution: Thoroughly degas the mixture by bubbling nitrogen through it for 20 minutes. Heat the reaction to 85-90 °C and stir vigorously for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid.
Protocol 2: Synthesis of 3-(1H-imidazol-4-yl)-benzylamine Dihydrochloride (Steps 3, 4, & 5)
-
Deprotection: Dissolve 3-(1-trityl-1H-imidazol-4-yl)benzonitrile (1.0 eq) in formic acid (10-15 volumes). Stir the solution at room temperature for 2-4 hours. Monitor by TLC until all starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the formic acid. To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and precipitate the triphenylmethanol byproduct. Filter off the solid byproduct. Separate the organic layer, extract the aqueous layer with more dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate to yield crude 3-(1H-imidazol-4-yl)benzonitrile.
-
Nitrile Reduction: In a suitable pressure reactor, suspend the crude 3-(1H-imidazol-4-yl)benzonitrile in methanol or ethanol. Add Raney® Nickel (approx. 10-20% by weight, as a slurry in water).
-
Execution: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (50-100 psi) and stir at 30-40 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the nitrile.
-
Workup: After completion, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric; quench carefully with water. Concentrate the filtrate under reduced pressure to obtain the crude 3-(1H-imidazol-4-yl)-benzylamine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of cold ethanol. To this solution, add a solution of hydrochloric acid in ethanol (e.g., 2-3 M) dropwise while stirring. The dihydrochloride salt will precipitate. Continue adding the HCl solution until the mixture is acidic (check with pH paper).
-
Purification: Stir the resulting slurry in an ice bath for 1-2 hours to maximize precipitation. Filter the solid, wash with cold ethanol and then with diethyl ether. Dry the white solid under vacuum to yield the final product, 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
V. References
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.[4]
-
Selective C-3 benzylation of indole and N-benzylation of imidazole derivatives. Shodhganga.[5]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.[6]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.[7]
-
N-trityl-imidazoles and their production. Google Patents.[1]
-
Process for the production of n-trityl-imidazoles. Google Patents.[2]
-
Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.[3]
-
Trityl Protection. Common Organic Chemistry.[8]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology.[9]
Sources
- 1. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]
- 2. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Overcoming Solubility Challenges of Imidazole Compounds in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-containing compounds. This guide provides in-depth troubleshooting advice and practical solutions for the common yet significant challenge of poor aqueous solubility. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Your First Stop for Solubility Issues
This section addresses the most common initial questions regarding imidazole compound solubility.
Question 1: Why is my substituted imidazole compound poorly soluble in water when unsubstituted imidazole is water-soluble?
Answer: Unsubstituted imidazole is a water-soluble solid[1]. However, the solubility of imidazole derivatives is highly dependent on the nature of the substituents attached to the imidazole ring. Large, non-polar, or hydrophobic substituents will significantly decrease aqueous solubility. The overall solubility is a balance between the polarity of the imidazole ring and the properties of its substituents.
Question 2: My imidazole compound precipitates out of my buffer. What is the most likely cause?
Answer: Precipitation is often due to a change in pH that alters the ionization state of the imidazole ring. Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base[1]. The pKa of the conjugate acid is approximately 7.0[1]. If the pH of your solution is close to the pI (isoelectric point) of your specific imidazole compound, its net charge will be neutral, leading to minimal solubility. Precipitation can also occur if the concentration of the compound exceeds its solubility limit in that specific buffer, or if the buffer components themselves interact with the compound to reduce its solubility.
Question 3: Can I simply heat the solution to dissolve my imidazole compound?
Answer: For many imidazole compounds, solubility is an endothermic process, meaning it increases with temperature[2]. Gentle heating can be a quick method to dissolve a compound. However, be cautious as the compound may precipitate out again as the solution cools to room temperature. This can be problematic for experiments conducted over extended periods. Additionally, ensure your compound is thermally stable and will not degrade at the temperatures used.
Question 4: What is the quickest and most common method to try to improve the solubility of a novel imidazole compound?
Answer: Adjusting the pH of the solution is often the first and most effective strategy to try. Since most imidazole compounds have a basic nitrogen atom, lowering the pH below the pKa of the imidazole ring will protonate it, forming a more soluble imidazolium cation[1][3]. For example, preparing a stock solution in a dilute acidic solution (like 0.1 M HCl) and then diluting it into your final aqueous buffer can be an effective approach.
Section 2: Troubleshooting Guides - A Deeper Dive into Solubility Enhancement
This section provides detailed, step-by-step guidance for systematically addressing solubility problems.
Guide 1: Systematic Approach to Solubility Optimization
This guide presents a workflow for systematically determining the optimal solvent conditions for your imidazole compound.
Caption: Ionization states of an imidazole compound at different pH values.
Section 5: Final Recommendations and Best Practices
-
Characterize Your Compound: Before attempting to improve solubility, it is crucial to understand the physicochemical properties of your specific imidazole compound, including its pKa and thermal stability.
-
Start Simple: Always begin with the simplest and most common techniques, such as pH adjustment, before moving on to more complex methods like salt formation or the use of cyclodextrins.
-
Consider Downstream Applications: The chosen method for solubilization should not interfere with your downstream experiments. For example, high concentrations of DMSO can be toxic to cells in culture.
-
Validate and Document: Once you have found a suitable method, validate its reproducibility and document the protocol thoroughly for future reference.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with imidazole compounds and advance your research with greater confidence and success.
References
-
MDPI. (n.d.). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
IdeaExchange@UAkron. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. Retrieved from [Link]
-
ACS Publications. (2003). Solubility of Imidazoles in Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles in Alcohols | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine. Retrieved from [Link]
Sources
Technical Support Center: Stability of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating the stability of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in common biological media. The information presented herein is curated to offer both foundational knowledge and practical, actionable protocols to address stability-related challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in biological media?
A1: The primary stability concerns for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in biological media revolve around its susceptibility to enzymatic and chemical degradation. The imidazole ring and the benzylamine moiety are potential sites for metabolic reactions. In biological matrices like plasma and serum, esterases, and other hydrolases can contribute to the degradation of susceptible compounds.[1] Additionally, the pH of the medium can influence the ionization state of the imidazole and amine groups, potentially affecting solubility and stability.[2] In cell culture media, components such as vitamins and other supplements can degrade over time, which may indirectly affect the stability of the test compound.[3]
Q2: My compound appears to be degrading rapidly in plasma. What are the likely causes and how can I investigate this?
A2: Rapid degradation in plasma is often due to enzymatic activity. Plasma contains a variety of enzymes, including esterases, that can metabolize small molecules.[4] To investigate this, you can perform a plasma stability assay. This typically involves incubating the compound in plasma at 37°C and monitoring its concentration over time using an analytical method like LC-MS/MS.[5] A short half-life in this assay would confirm plasma instability. To further pinpoint the cause, you can use heat-inactivated plasma or plasma from different species to assess variations in enzymatic activity.
Q3: I am observing inconsistent results in my cell-based assays. Could the stability of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in my cell culture medium be a factor?
A3: Yes, inconsistent results in cell-based assays can be a direct consequence of compound instability in the culture medium.[6] The compound's concentration may decrease over the course of the experiment due to chemical degradation or interaction with media components, leading to variable cellular responses. It is crucial to assess the stability of your compound in the specific cell culture medium you are using, under the same incubation conditions (e.g., temperature, CO2 levels).[6] Factors such as pH shifts in the medium during cell growth and the presence of serum proteins can also impact compound stability and availability.[7]
Q4: How does the dihydrochloride salt form of this compound influence its stability?
A4: The dihydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound in its solid state.[2] In solution, the salt dissociates, and the pH of the resulting solution will be acidic. This acidic environment can be favorable for the stability of some compounds by preventing base-catalyzed degradation. However, once introduced into buffered biological media (like plasma or cell culture medium), the pH will be dictated by the buffer system. Therefore, the inherent stability of the molecule at physiological pH (typically around 7.4) becomes the more critical factor.
Q5: What are the potential degradation pathways for a molecule like 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride?
A5: While specific degradation pathways for this exact molecule are not extensively documented in the public domain, we can infer potential routes based on its structure. The imidazole ring can be susceptible to oxidation. The benzylamine moiety could undergo N-oxidation or deamination.[8][9] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to identify its primary degradation products.[9]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Assessing Plasma Stability
This protocol outlines a standard procedure to determine the in vitro stability of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in plasma.
Objective: To determine the rate of degradation and the half-life of the test compound in plasma.
Materials:
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
-
Plasma (e.g., human, rat, mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile containing an internal standard (for LC-MS/MS analysis)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in acetonitrile to an appropriate concentration (e.g., 100 µM).
-
Incubation:
-
Pre-warm plasma to 37°C.
-
Spike the test compound working solution into the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.25%).[5]
-
Incubate the mixture at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[5]
-
Reaction Termination: Immediately terminate the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[5]
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate plasma proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.[5]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining against time. The slope of the linear regression will give the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693/k.[1]
Data Summary Table:
| Time (min) | Peak Area Ratio (Compound/IS) | % Remaining |
| 0 | [Value] | 100 |
| 5 | [Value] | [Value] |
| 15 | [Value] | [Value] |
| 30 | [Value] | [Value] |
| 60 | [Value] | [Value] |
| 120 | [Value] | [Value] |
Workflow Diagram:
Caption: Workflow for Plasma Stability Assay.
Protocol 2: Assessing Stability in Cell Culture Media
This protocol provides a method to evaluate the stability of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in a specific cell culture medium.
Objective: To determine the stability of the test compound in cell culture medium over a typical experiment duration.
Materials:
-
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
-
Cell culture medium (with and without serum, as required for the assay)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Prepare Stock and Working Solutions: As described in Protocol 1.
-
Media Preparation: Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
Incubation:
-
Spike the test compound into the cell culture medium to the desired final concentration (e.g., 10 µM).
-
Aliquot the mixture into sterile tubes or a plate.
-
Incubate under standard cell culture conditions (37°C, 5% CO2) for the duration of a typical experiment (e.g., 24, 48, 72 hours).
-
-
Time Points: Collect samples at relevant time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Sample Processing:
-
At each time point, take an aliquot of the medium.
-
Add 3 volumes of ice-cold acetonitrile with an internal standard to precipitate any proteins from the serum.
-
Vortex and centrifuge to pellet any precipitates.
-
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Potential Pitfalls and Troubleshooting:
-
Adsorption to Plasticware: Some compounds can adsorb to the surface of plastic tubes or plates, leading to an apparent loss of compound.[6] To test for this, include a control sample incubated without cells.
-
Solubility Issues: If the compound has poor solubility in the medium, it may precipitate over time.[6] Visually inspect the samples for any precipitate.
-
pH shifts: The pH of the medium can change during cell culture. Monitor the pH and consider its potential impact on stability.
Workflow Diagram:
Caption: Workflow for Cell Culture Media Stability Assay.
References
-
Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]
-
European Medicines Agency. (1993). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Shulyak, I., et al. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73.
-
Mor, M., et al. (2006). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. Retrieved from [Link]
-
Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]
-
Jain, D., et al. (2015). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. PubMed Central. Retrieved from [Link]
-
Kuhne, T., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Retrieved from [Link]
- Patel, R., et al. (2011). Forced degradation and impurity profiling: recent trends. TrAC Trends in Analytical Chemistry, 30(6), 831-850.
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Rourick, R., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. PubMed. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]
- Zhang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10937-10946.
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
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- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
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troubleshooting guide for the synthesis of benzimidazole derivatives
Welcome to the technical support center for the synthesis of benzimidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, field-proven insights to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low to No Product Yield
Question: I am attempting to synthesize a 2-substituted benzimidazole via the condensation of an o-phenylenediamine with an aldehyde, but I am observing very low or no formation of the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low or no product yield in benzimidazole synthesis is a frequent issue stemming from several potential factors, primarily related to reaction kinetics and the stability of intermediates. Let's break down the probable causes and solutions:
-
Inadequate Reaction Conditions: Traditional methods for benzimidazole synthesis, such as the Phillips-Ladenburg and Weidenhagen reactions, can require high temperatures (often 180°C to 300°C) to drive the cyclization and dehydration steps.[1][2] If your reaction temperature is too low, the reaction may not proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of a high-boiling point solvent can facilitate achieving the necessary temperature.[1] Alternatively, microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields, in some cases by 10-50%.[3]
-
-
Catalyst Inefficiency or Absence: Many modern benzimidazole syntheses rely on catalysts to proceed efficiently under milder conditions.[4][5] The absence of a suitable catalyst or the use of an inactive one can lead to poor yields.
-
Solution: Introduce a catalyst to your reaction. A wide array of options is available, from simple Brønsted or Lewis acids (e.g., acetic acid, ammonium chloride) to various metal catalysts and nanoparticles.[2][4][6] The choice of catalyst can be critical; for instance, phosphosulfonic acid has been reported to be effective at ambient temperatures and is recyclable.[4] Ensure your chosen catalyst is from a reliable source and consider optimizing the catalyst loading.[7]
-
-
Purity of Starting Materials: o-Phenylenediamines are susceptible to oxidation, which can result in the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[7]
-
Solution: Use freshly purified starting materials. If the purity is questionable, consider recrystallizing the o-phenylenediamine or purifying it by column chromatography before use. Using the dihydrochloride salt of o-phenylenediamine can sometimes reduce the formation of colored impurities.[3]
-
-
Substrate Reactivity: The nature of your aldehyde or carboxylic acid can significantly impact the reaction. For example, the classic Phillips synthesis often fails with aromatic acids under standard conditions.[1]
-
Solution: For unreactive aromatic acids, conducting the reaction in hydrochloric acid under pressure at elevated temperatures (180-190°C) can be effective.[1] Alternatively, explore different synthetic routes or more potent catalytic systems.
-
Problem 2: Formation of Multiple Products and Side-Products
Question: My reaction is producing a mixture of compounds, making purification difficult. What are the common side-products in benzimidazole synthesis and how can I improve the selectivity for my desired product?
Answer:
The formation of multiple products is a common challenge, often arising from the reactivity of the starting materials and intermediates. Here are the most frequent side-products and strategies to mitigate their formation:
-
Formation of 1,2-disubstituted Benzimidazoles: A prevalent side-product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[7][8]
-
Causality: This occurs when the initially formed 2-substituted benzimidazole undergoes a subsequent reaction with another molecule of the aldehyde.
-
Solution:
-
Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or a slight excess of the diamine.[7]
-
Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas protic solvents like water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product.[7][8]
-
Catalyst Selection: Certain catalysts can enhance selectivity. For example, Er(OTf)3 has been shown to selectively produce 1,2-disubstituted benzimidazoles, so avoiding such catalysts would be beneficial if the 2-substituted product is desired.[8]
-
-
-
Incomplete Cyclization (Stable Schiff Base Intermediate): The reaction proceeds through a Schiff base intermediate. Under certain conditions, this intermediate may be stable and not fully cyclize to the benzimidazole ring.[7]
-
Solution: Ensure your reaction conditions (temperature, catalyst) are sufficient to promote the final cyclization and dehydration step. Monitoring the reaction by TLC can help you determine if the reaction has gone to completion.
-
-
Oxidation of Starting Materials: As mentioned previously, o-phenylenediamine is prone to oxidation, leading to a complex mixture of colored impurities.[7]
-
Solution: In addition to using pure starting materials, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Problem 3: Difficulty in Product Purification
Question: I have successfully synthesized my benzimidazole derivative, but I am struggling to purify it. What are the best strategies for purifying these compounds?
Answer:
Purification can indeed be challenging due to the properties of benzimidazole derivatives and potential impurities. Here are some effective purification techniques:
-
Similar Polarity of Product and Impurities: The desired product, starting materials, and side-products may have very similar polarities, making separation by column chromatography difficult.[7]
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution can sometimes improve separation.
-
Acid-Base Extraction: Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring. This property can be exploited for purification. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The benzimidazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure benzimidazole, which can be collected by filtration or extracted with an organic solvent.[7]
-
-
-
Poor Crystallization: The product may be an oil or may not crystallize easily, making recrystallization a challenging purification method.[7]
-
Solution:
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent (e.g., hexanes, diethyl ether). This can sometimes induce crystallization or solidify the product by washing away more soluble impurities.
-
Experiment with Recrystallization Solvents: Systematically screen a range of solvents and solvent mixtures for recrystallization.
-
-
-
Presence of Colored Impurities: Oxidation of the starting materials often leads to highly colored impurities that can be difficult to remove.[7]
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through celite to remove the carbon. The colored impurities will adsorb to the carbon, leaving a decolorized solution from which the product can be crystallized.[7]
-
Use of o-phenylenediamine dihydrochloride: As a preventative measure, using the dihydrochloride salt of the starting material can lead to reduced color in the final product.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde?
A1: The reaction generally proceeds in two main stages:
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base intermediate.
-
Cyclization and Aromatization: The second amino group then attacks the imine carbon of the Schiff base in an intramolecular fashion, forming a five-membered ring. Subsequent elimination of a molecule of water (in the case of condensation with carboxylic acids or their derivatives) or oxidation leads to the aromatic benzimidazole ring.
Q2: How do I choose the right catalyst for my benzimidazole synthesis?
A2: The choice of catalyst depends on your specific substrates, desired reaction conditions, and environmental considerations.
-
For mild conditions: Consider catalysts like acetic acid, ammonium chloride, or phosphosulfonic acid.[2][4][6]
-
For green chemistry approaches: Environmentally friendly catalysts such as lactic acid or boric acid under microwave conditions can be effective.[9] Nanoparticle catalysts (e.g., ZnO-NPs, Fe3O4@SiO2/collagen) are also a good option as they are often recyclable and can be used in solvent-free conditions.[5][10]
-
To control selectivity: As discussed, some catalysts can influence the formation of 2-substituted vs. 1,2-disubstituted products.[8] It is crucial to consult the literature for catalysts that have been successfully used for analogous transformations.
Q3: Can I use microwave irradiation for my benzimidazole synthesis?
A3: Yes, microwave-assisted synthesis is a highly effective method for preparing benzimidazole derivatives. It often leads to a significant reduction in reaction time (from hours to minutes) and an increase in product yield.[3] This is due to the efficient and rapid heating of the reaction mixture.
Experimental Protocols & Data
Protocol: Synthesis of 2-Phenyl-1H-benzimidazole using Ammonium Chloride as a Catalyst
This protocol is an adaptation of a reported procedure and demonstrates a straightforward synthesis.[2][6]
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in ethanol.
-
Add benzaldehyde (1.0 eq.) to the solution.
-
Add a catalytic amount of ammonium chloride (e.g., 10-20 mol%).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Slowly add cold deionized water to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-phenyl-1H-benzimidazole.
Data Summary: Comparison of Catalysts for Benzimidazole Synthesis
The following table summarizes the performance of different catalysts under various conditions for the synthesis of 2-phenyl-1H-benzimidazole.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl | Ethanol | Reflux | 2-4 | 72-90 | [2][6] |
| Acetic Acid | Grinding | Room Temp. | 0.5 | 97 | [4] |
| H₂SO₄@HTC | - | Mild | - | - | [4] |
| Er(OTf)₃ | Ethanol | 120 | 0.03 | 91 (1,2-disubstituted) | [8] |
| None | Ethanol | Reflux | 12 | Low | [8] |
Visualizations
General Reaction Mechanism: Benzimidazole Formation
The following diagram illustrates the stepwise mechanism for the acid-catalyzed condensation of an o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole.
Caption: A workflow for troubleshooting low yields in benzimidazole synthesis.
References
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC . (2020). This document discusses the Phillips synthesis of benzimidazoles, noting its failure with most aromatic acids under normal conditions and the requirement of high temperatures and pressure for such reactions. It also mentions alternative methods using high-boiling solvents. [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - Rasayan Journal of Chemistry . (2021). This review highlights various catalytic systems for benzimidazole synthesis, including acetic acid, H2SO4@HTC, titanocene dichloride, and recyclable phosphosulfonic acid, which can be effective under mild or ambient conditions. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar . (2023). This paper describes the Phillips-Ladenburg and Weidenhagen reactions as the main routes to benzimidazoles, often requiring harsh conditions. It also mentions the use of ammonium chloride as a catalyst in ethanol. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH . (2021). This study reports the optimization of reaction conditions for benzimidazole synthesis, identifying ammonium chloride as an effective catalyst. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal . This resource provides a comprehensive list of recent literature on benzimidazole synthesis, including microwave-assisted methods and the use of o-phenylenediamine dihydrochloride to reduce impurities. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing . (2023). A review covering modern synthetic methods, including the use of various nanomaterial catalysts that are often reusable and allow for mild, solvent-free conditions. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH . (2023). This review discusses green synthesis approaches for benzimidazoles, highlighting the use of environmentally friendly catalysts like lactic acid and boric acid, often in conjunction with microwave irradiation. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals . (2018). This article details how reaction conditions and catalyst choice (specifically Er(OTf)3) can be used to selectively synthesize either 2-substituted or 1,2-disubstituted benzimidazoles. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH . (2023). This paper reviews various catalytic systems, including recyclable solid acid catalysts and nanomaterials, for efficient benzimidazole synthesis. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Preparing 3-Substituted-1H-imidazol-5-yl-1H-indoles
Welcome to the dedicated technical support center for the synthesis of 3-substituted-1H-imidazol-5-yl-1H-indoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.
The synthesis of these indole-imidazole hybrids is a cornerstone in the development of new therapeutic agents, given their diverse biological activities.[1] However, the journey from starting materials to the final product can be fraught with challenges, including low yields, side product formation, and purification difficulties. This guide aims to provide you with the expertise and practical insights needed to streamline your synthetic efforts.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide direct answers to specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield in the Van Leusen Three-Component Reaction
The Van Leusen three-component reaction is a powerful method for constructing the imidazole ring from an indole-3-carboxaldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[2][3][4][5] However, achieving high yields can be challenging.
Potential Causes and Solutions:
-
Purity and Stability of TosMIC: TosMIC is sensitive to moisture and can degrade over time.[6]
-
Solution: Always use freshly opened or properly stored TosMIC. Ensure it is stored in a desiccator over a suitable drying agent. Purity can be checked by melting point or NMR spectroscopy.
-
-
Incomplete Imine Formation: The reaction relies on the in-situ formation of an imine from the indole-3-carboxaldehyde and the primary amine.
-
Solution: Allow sufficient time for the imine to form before adding TosMIC. Typically, stirring the aldehyde and amine together for a few hours at room temperature is sufficient.[7] Monitoring the reaction by TLC or LC-MS can confirm imine formation.
-
-
Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of TosMIC and subsequent cyclization.[6][7]
-
Solution: Potassium carbonate (K₂CO₃) is a commonly used base. However, for less reactive substrates, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary. Ensure the base is of high quality and used in the correct stoichiometric amount (typically 1-2 equivalents).
-
-
Inappropriate Solvent: The solvent plays a crucial role in the solubility of reactants and the overall reaction rate.[8]
-
Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.
-
Solution: The Van Leusen reaction is often carried out at elevated temperatures (e.g., 60-80 °C).[7] However, for sensitive substrates, a lower temperature and longer reaction time may be beneficial to minimize decomposition. Systematic optimization of the temperature is recommended.
-
Problem 2: Formation of Oxazole Byproduct in the Van Leusen Reaction
A common side product in the Van Leusen synthesis of imidazoles is the corresponding oxazole. This occurs when TosMIC reacts with the aldehyde before the imine is formed.[5]
Causality and Mitigation:
-
Cause: The direct reaction of the aldehyde with TosMIC leads to the formation of an oxazole. This is more likely to happen if the imine formation is slow or incomplete.
-
Mitigation Strategy:
-
Pre-formation of the Imine: As mentioned previously, ensure the imine is fully formed before the addition of TosMIC.
-
Order of Addition: Add the amine to the aldehyde first, allow them to react, and then introduce the TosMIC and base.
-
Problem 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed C-H activation is a modern and efficient method for coupling indoles and imidazoles. However, these reactions are often sensitive to various parameters.[9][10]
Key Optimization Parameters:
| Parameter | Importance and Troubleshooting Steps |
| Palladium Catalyst and Ligand | The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and ligand is critical.[9] Troubleshooting: Screen different phosphine ligands (e.g., PPh₃, Xantphos) or N-heterocyclic carbene (NHC) ligands. The optimal ligand depends on the specific substrates. |
| Base | The base plays a role in the C-H activation step and the overall catalytic cycle.[11] Troubleshooting: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the yield. |
| Solvent | The solvent affects the solubility of the catalyst and substrates, as well as the stability of intermediates.[8] Troubleshooting: Toluene, dioxane, and DMF are frequently used. The choice of solvent can influence the reaction rate and selectivity. |
| Additives | Additives such as silver salts (e.g., Ag₂CO₃) can sometimes act as oxidants or halide scavengers, improving the catalytic efficiency. Troubleshooting: If the reaction is sluggish, consider the addition of stoichiometric or catalytic amounts of additives. |
| Protecting Group on Indole Nitrogen | The presence and nature of a protecting group on the indole nitrogen can dramatically influence the regioselectivity and yield.[12][13] Troubleshooting: For C-2 or C-3 functionalization, an N-protected indole is often preferred to prevent N-arylation. Common protecting groups include Boc, Ts, and SEM. The choice of protecting group can also influence the electronic properties of the indole ring. |
Problem 4: Purification Challenges
The final products can be difficult to purify due to the presence of closely related side products, unreacted starting materials, or catalyst residues.
Purification Strategies:
-
Column Chromatography: This is the most common method for purification.
-
Tips:
-
Use a gradient elution system to effectively separate the product from impurities.
-
A combination of hexanes and ethyl acetate is a good starting point for the mobile phase. For more polar compounds, adding a small amount of methanol or triethylamine (to suppress tailing of basic compounds) can be beneficial.
-
-
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining pure material.
-
Preparative HPLC: For challenging separations or to obtain highly pure material for biological testing, preparative HPLC is a powerful tool.
Frequently Asked Questions (FAQs)
Q1: What is the best general method to start with for the synthesis of 3-substituted-1H-imidazol-5-yl-1H-indoles?
A1: For initial exploration, the Van Leusen three-component reaction is often a good starting point due to its operational simplicity and the commercial availability of the starting materials.[2][3][4][5][14] It allows for the rapid generation of a small library of analogs for initial screening.
Q2: How do I choose the right protecting group for the indole nitrogen?
A2: The choice of protecting group depends on the subsequent reaction conditions.
-
For reactions under basic conditions, a Boc (tert-butyloxycarbonyl) group is often suitable as it is stable to base but easily removed with acid.
-
For reactions requiring more robust protection, a Ts (tosyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group can be used.[13] The SEM group is particularly useful as it can be removed under milder conditions than the tosyl group.
Q3: Can I perform a metal-free coupling of indole and imidazole?
A3: Yes, metal-free coupling reactions for the synthesis of indole-imidazole derivatives have been developed.[1] These methods often involve the use of an oxidizing agent, such as iodine, and can be a good alternative to avoid potential metal contamination in the final product. However, the substrate scope may be more limited compared to palladium-catalyzed methods.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate) can help visualize spots that are not UV-active.
-
LC-MS: Provides more detailed information, including the mass of the product and any major byproducts, confirming the identity of the desired compound.
Experimental Protocols
General Protocol for the Van Leusen Three-Component Reaction
-
To a solution of indole-3-carboxaldehyde (1.0 mmol) in anhydrous DMF (5 mL) is added the primary amine (1.1 mmol).
-
The mixture is stirred at room temperature for 2-4 hours to allow for imine formation.
-
Tosylmethyl isocyanide (TosMIC) (1.2 mmol) and potassium carbonate (2.0 mmol) are then added to the reaction mixture.
-
The reaction is heated to 60-80 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Palladium-Catalyzed C-H Arylation
-
To a reaction vial is added the N-protected indole (1.0 mmol), the substituted imidazole (1.2 mmol), Pd(OAc)₂ (0.05 mmol), the appropriate ligand (0.1 mmol), and the base (2.0 mmol).
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., toluene, 5 mL) is added, and the reaction mixture is heated to 100-120 °C for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is then purified by column chromatography.
Visualizing the Synthetic Landscape
Reaction Mechanism: Van Leusen Imidazole Synthesis
Caption: Mechanism of the Van Leusen three-component reaction.
Troubleshooting Workflow for Low Yield
Sources
- 1. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Imidazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-(1H-imidazol-4-yl)-benzylamine Dihydrochloride
Introduction: Welcome to the technical support guide for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride. This molecule, possessing a reactive benzylamine group and a versatile imidazole moiety, is a valuable building block in pharmaceutical research and drug development. Its dihydrochloride salt form generally enhances aqueous solubility and stability, making it suitable for various experimental conditions.[1] However, achieving the high degree of purity required for reproducible downstream applications can present unique challenges. Impurities can arise from starting materials, side reactions such as isomeric product formation, or degradation via oxidation.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and adapt these strategies to your specific experimental context.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: My isolated product is off-white, yellow, or brown. How can I decolorize it without significant loss of material?
Probable Cause: Discoloration is a common issue, often stemming from trace amounts of highly conjugated impurities or oxidation byproducts. The benzylamine functional group can be susceptible to air oxidation over time, leading to the formation of colored species.[2]
Recommended Strategy: Activated Carbon (Charcoal) Treatment
The principle here is adsorption. Activated carbon has a high surface area and can effectively adsorb large, colored impurity molecules while leaving your smaller target molecule in solution. This method is most effective when performed just before recrystallization.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in a minimum amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture).
-
Charcoal Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution. Caution: Add the charcoal carefully to the hot solution, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating.
-
Heating: Gently heat the mixture at reflux for 10-15 minutes with stirring. This allows for efficient adsorption of the impurities onto the carbon.
-
Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the carbon. If the solution cools, your product will prematurely crystallize along with the carbon.
-
Use a pre-heated filter funnel (fluted filter paper is ideal) to filter the hot solution into a pre-heated receiving flask.
-
Work quickly and safely in a fume hood.
-
-
Crystallization: The resulting clear, colorless filtrate can now be cooled to induce crystallization as described in the recrystallization guide below.
Question 2: I am struggling to find a suitable solvent system for recrystallization. What do you recommend?
Probable Cause: As a dihydrochloride salt, your compound is highly polar. This results in high solubility in polar protic solvents like water and methanol, but poor solubility in less polar organic solvents. The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[4] For highly polar salts, a mixed-solvent (binary) system is often the most effective approach.
Recommended Strategy: Binary Solvent System Recrystallization
The goal is to find a pair of miscible solvents: one in which your compound is very soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").
Data Presentation: Solvent Selection Guide
| Solvent | Role | Rationale & Comments |
| Water | Good Solvent | Excellent solubility due to the salt form. May be difficult to precipitate from, leading to lower yields. |
| Methanol | Good Solvent | High solubility. Often a good starting point for a binary system. |
| Ethanol | Good Solvent | Similar to methanol, but often provides slightly lower solubility, which can be advantageous for recovery. |
| Isopropanol (IPA) | Anti-Solvent | Lower polarity than ethanol. A good choice as an anti-solvent to be added to a methanol or ethanol solution. |
| Acetonitrile | Potential Anti-Solvent | Polar aprotic solvent. The compound is likely less soluble in acetonitrile than in alcohols.[5] |
| Ethyl Acetate | Anti-Solvent | Low solubility. Can be used as an anti-solvent with ethanol, but miscibility with methanol/water can be an issue. |
| Acetone | Potential Anti-Solvent | Can be used to precipitate salts from alcohol solutions. A patent for a similar benzylamine hydrochloride used acetone for washing.[6] |
Experimental Protocol: Recrystallization from Ethanol/Isopropanol
-
Dissolution: Place the crude product in a flask and add a minimal amount of hot ethanol to achieve complete dissolution. Stir continuously.
-
Anti-Solvent Addition: While the solution is still hot and stirring, slowly add isopropanol dropwise until you observe the first signs of persistent cloudiness (turbidity). This indicates the solution is reaching its saturation point.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. The goal is to be right at the edge of saturation.
-
Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold isopropanol or a cold mixture of the recrystallization solvents to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Question 3: My HPLC/TLC analysis shows multiple spots. How do I identify and remove potential synthetic impurities?
Probable Cause: Besides the starting materials, common impurities in such syntheses can include positional isomers (e.g., substitution at the 2- or 5-position of the imidazole ring) or byproducts from the benzylation reaction.[3][7] The purification strategy depends heavily on the nature of these impurities.
Recommended Strategy: Purification of the Free Base via Chromatography
The dihydrochloride salt is often too polar to behave well on standard silica gel chromatography. A highly effective, field-proven strategy is to:
-
Convert the crude salt back to its free base form.
-
Purify the less polar free base using standard silica gel column chromatography.
-
Convert the purified free base back into the clean dihydrochloride salt.
Visualization: Purification Workflow The following diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for purifying crude 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride.
Experimental Protocol: Free Base Purification
-
Liberate the Free Base:
-
Dissolve the crude dihydrochloride salt in water.
-
Cool the solution in an ice bath.
-
Slowly add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >10.
-
The free base may precipitate or remain in solution.
-
-
Extraction:
-
Extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude free base.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude free base in a minimum amount of the mobile phase.
-
Run the column using a gradient solvent system. A common system for amines is DCM/Methanol. To prevent the amine from streaking on the acidic silica, it is crucial to add a small amount of a modifier like triethylamine (e.g., 0.5-1%) to the mobile phase.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Re-formation of the Dihydrochloride Salt:
-
Dissolve the purified free base in a suitable solvent (e.g., methanol or diethyl ether).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The pure dihydrochloride salt will precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Question 4: How should I properly store the purified compound to ensure its long-term stability?
Probable Cause: The compound has two main points of potential instability: the benzylamine moiety is susceptible to oxidation, and the dihydrochloride salt is hygroscopic (readily absorbs moisture from the air).
Recommended Strategy: Proper Storage Conditions To ensure the integrity of your purified 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, follow these storage guidelines:
-
Container: Store in a tightly sealed, airtight container. Amber glass vials are preferred to protect from light.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and prevent oxidation.
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended.
-
Desiccation: Store the container inside a desiccator containing a drying agent (e.g., silica gel) to protect it from moisture.
Visualization: Recrystallization Workflow This diagram details the key steps in a successful recrystallization process.
Caption: Step-by-step workflow for purification by recrystallization.
References
-
Chapter 4 . (2023). Shodhganga@INFLIBNET. Retrieved from [Link]
-
SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples . (2024). MDPI. Retrieved from [Link]
-
Synthesis of benzylamine hydrochloride . PrepChem.com. Retrieved from [Link]
- DE19811092A1 - Process for the preparation of benzylamine salts. Google Patents.
- GB2323087A - Process for preparing Benzylamine salts. Google Patents.
-
The Paper Chromatography of Imidazoles . Journal of the American Chemical Society. Retrieved from [Link]
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
How to purify Benzylamine? . Reddit. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Retrieved from [Link]
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry . Atmospheric Environment. Retrieved from [Link]
-
The Gabriel Synthesis of Benzylamine . ResearchGate. Retrieved from [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus . National Institutes of Health. Retrieved from [Link]
-
Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model . PubMed Central. Retrieved from [Link]
-
Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde . PrepChem.com. Retrieved from [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources . ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation . Arkivoc. Retrieved from [Link]
-
Imidazole quantification by LC determination . Wiley Analytical Science. Retrieved from [Link]
-
How to isolate Benzylamine from a mixture using solvent extraction . Quora. Retrieved from [Link]
-
Synthesis and Characterization of Process Related New Impurity in Ufiprazole . E-RESEARCHCO. Retrieved from [Link]
-
3-(1H-imidazol-5-yl)propyl N'-(2-benzylsulfanylethyl)carbamimidothioate . Chemsrc. Retrieved from [Link]
-
1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone . PubChem. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Byproduct Prevention in Imidazole Synthesis
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we delve into the mechanistic origins of common impurities and provide actionable, field-proven troubleshooting strategies to enhance the purity and yield of your target imidazole derivatives.
Section 1: Understanding and Mitigating Byproducts in the Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction, a cornerstone of imidazole synthesis, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] While versatile, this multicomponent reaction is often plagued by side reactions that can complicate purification and reduce yields.[3]
Frequently Asked Questions (FAQs)
Q1: My Debus-Radziszewski reaction mixture is showing multiple spots on TLC, with some being highly colored. What are the likely byproducts?
A1: The most common byproducts in this synthesis are pyrazines and 2-aroyl-4(5)-arylimidazoles. Pyrazines, which are often colored, arise from the self-condensation of the 1,2-dicarbonyl starting material in the presence of ammonia.[4][5] The formation of 2-aroyl-4(5)-arylimidazoles is also a known side reaction, the prevalence of which is highly dependent on the specific reaction conditions employed.[6]
Q2: What is the mechanistic basis for pyrazine formation, and how can I prevent it?
A2: Pyrazine formation is a competing reaction pathway where two molecules of the α-dicarbonyl compound condense with two molecules of ammonia.[4] This is particularly prevalent when there is a localized excess of the dicarbonyl compound and ammonia relative to the aldehyde.
To mitigate pyrazine formation, consider the following strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. A slight excess of the aldehyde can help to favor the desired three-component reaction over the dicarbonyl self-condensation.
-
Order of Addition: Instead of mixing all reactants at once, try adding the dicarbonyl compound slowly to a mixture of the aldehyde and ammonia source (e.g., ammonium acetate). This ensures that the dicarbonyl is more likely to react with the other components rather than itself.
-
Temperature Management: Lowering the initial reaction temperature during the mixing of reactants can help to control the rate of competing side reactions.
Q3: How can I minimize the formation of 2-aroyl-4(5)-arylimidazole byproducts?
A3: The formation of these byproducts is often influenced by the reaction solvent and catalyst.[6] To reduce their formation, a thorough optimization of reaction conditions is recommended. A solvent screen, exploring both protic and aprotic options, can reveal conditions that disfavor the pathway leading to this byproduct. Additionally, the choice of acid or Lewis acid catalyst can significantly impact the product distribution.
Troubleshooting Guide: Debus-Radziszewski Synthesis
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Imidazole | • Incomplete reaction. • Predominance of side reactions. • Poor quality of reagents. | • Monitor the reaction by TLC to ensure completion. If stalling, consider a modest increase in temperature or addition of a catalyst.[7] • Implement strategies to reduce pyrazine and other byproduct formation (see FAQs). • Ensure the purity of starting materials, especially the aldehyde, which can be prone to oxidation. |
| Reaction Mixture Turns Dark/Polymeric | • High reaction temperature. • Instability of intermediates. | • Maintain a controlled temperature profile. Start the reaction at a lower temperature and gradually increase it if necessary. • Ensure efficient stirring to prevent localized overheating. |
| Difficult Purification | • Presence of multiple, similarly polar byproducts. | • Optimize reaction conditions to improve the purity of the crude product. • For purification, consider column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate closely related compounds. Recrystallization from a suitable solvent, such as ethanol or acetone/water, can also be effective for removing unreacted benzil and other impurities.[8] |
Optimized Protocol: Minimizing Byproducts in the Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is designed to minimize the formation of pyrazine and other colored impurities.
Materials:
-
Benzil (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ammonium acetate (10 eq)
-
Glacial Acetic Acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde and ammonium acetate in glacial acetic acid with stirring.
-
Gently heat the mixture to 60-70 °C to ensure complete dissolution.
-
In a separate beaker, dissolve benzil in a minimal amount of warm glacial acetic acid.
-
Add the benzil solution dropwise to the reaction mixture over 20-30 minutes.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature, then pour it into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid and ammonium salts.
-
Further purify the crude product by recrystallization from ethanol.
Section 2: Addressing Challenges in the Wallach Synthesis
The Wallach synthesis provides a route to imidazole derivatives through the reaction of N,N'-disubstituted oxamides with a dehydrating agent like phosphorus pentachloride (PCl₅), often leading to chloroimidazole intermediates.[3]
Frequently Asked Questions (FAQs)
Q1: My Wallach synthesis is yielding significant amounts of chlorinated byproducts. What is the cause?
A1: The formation of chloroimidazoles is an inherent possibility in the Wallach synthesis due to the use of phosphorus pentachloride as a reagent. The reaction proceeds through the formation of a chloro-intermediate, which under certain conditions, may persist as a byproduct if the subsequent reduction or cyclization is incomplete.
Q2: How can I optimize the Wallach synthesis to minimize chloroimidazole impurities?
A2: To reduce the amount of chlorinated byproducts, consider the following:
-
Reaction Time and Temperature: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Incomplete reaction can leave behind chloro-intermediates.
-
Quenching and Work-up: The quenching and work-up procedure is critical. Careful and controlled hydrolysis of the reaction mixture is necessary to convert any remaining chloro-intermediates to the desired product.
-
Reducing Agent: If the desired product is a non-chlorinated imidazole, ensure that the subsequent reduction step (e.g., with hydroiodic acid) is efficient and complete.
Section 3: Byproduct Control in Metal-Catalyzed Imidazole Syntheses
Modern synthetic methods often employ metal catalysts, such as copper, to achieve milder reaction conditions and novel imidazole substitutions.[9] However, these reactions can also present unique challenges in byproduct formation.
Frequently Asked Questions (FAQs)
Q1: I'm observing the formation of homocoupled byproducts in my copper-catalyzed imidazole synthesis from alkynes. How can I prevent this?
A1: Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in copper-catalyzed processes, especially in the presence of oxygen.[10] To minimize this:
-
Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[10]
-
Ligand Selection: The choice of ligand for the copper catalyst can significantly influence the reaction pathway. A ligand that promotes the desired cross-coupling over homocoupling should be selected through screening.
-
Slow Addition: Slow addition of the alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q2: My metal-catalyzed reaction is sluggish and gives a low yield. What are some common troubleshooting steps?
A2: Low yields in metal-catalyzed reactions can be due to catalyst deactivation, poor substrate solubility, or suboptimal reaction conditions.
-
Catalyst Activity: Ensure your catalyst is active. If using a pre-catalyst, ensure the activation conditions are appropriate. For heterogeneous catalysts, ensure proper dispersion and surface area.[9]
-
Solvent Choice: The solvent can play a crucial role in both substrate solubility and catalyst performance. A solvent screen is often a valuable optimization step.
-
Temperature and Concentration: Systematically vary the reaction temperature and concentration to find the optimal conditions for your specific substrate combination.
Section 4: Purification Strategies for Imidazole Derivatives
Effective purification is key to obtaining high-purity imidazole products. The choice of method will depend on the physical properties of the desired product and its impurities.
Troubleshooting Purification
| Problem | Suggested Purification Strategy |
| Removal of Unreacted Starting Materials (e.g., benzil, aldehydes) | Recrystallization: Often effective for removing less polar starting materials from the more polar imidazole product. Common solvents include ethanol, isopropanol, or mixtures like acetone/water.[8] Column Chromatography: A reliable method for separating compounds with different polarities. |
| Separation of Regioisomers | Column Chromatography: Careful selection of the stationary and mobile phases is crucial. Sometimes, derivatization to a more easily separable compound, followed by removal of the directing group, can be an effective strategy. |
| Removal of Highly Polar Impurities (e.g., ammonium salts) | Aqueous Wash: Washing the crude product (dissolved in an organic solvent) with water or brine can effectively remove water-soluble impurities. |
| General Purification | Acid-Base Extraction: Imidazoles are basic and can be protonated with dilute acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. |
Visualizing Reaction Pathways
Byproduct Formation in Debus-Radziszewski Synthesis
Sources
- 1. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: N-Methylation of 1-(1H-imidazol-5-yl)methanamine
Welcome to the technical support center for the N-methylation of 1-(1H-imidazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure a successful and efficient reaction.
Introduction: The Challenge of Selective N-Methylation
The N-methylation of 1-(1H-imidazol-5-yl)methanamine to produce N-methyl-1-(1H-imidazol-5-yl)methanamine, a structural analog of histamine, is a key step in the synthesis of various biologically active compounds.[1][2] The primary challenge lies in achieving selective methylation of the primary amine in the presence of the two nucleophilic nitrogen atoms of the imidazole ring. Understanding the relative basicity and nucleophilicity of these sites is crucial for optimizing the reaction and minimizing side products. The primary aliphatic amine is generally more basic than the imidazole nitrogens, making it the more likely site of reaction under many conditions.[3][4] However, the sp²-hybridized nitrogen of the imidazole ring still possesses a lone pair of electrons and can compete in the methylation reaction.[5][6]
This guide will focus on the widely used Eschweiler-Clarke reaction for this transformation, as it offers a reliable method for the N-methylation of primary amines.[2][7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-methylation of 1-(1H-imidazol-5-yl)methanamine.
Issue 1: Low Yield of the Desired N-methylated Product
A low yield of N-methyl-1-(1H-imidazol-5-yl)methanamine can be attributed to several factors, from incomplete reaction to product degradation.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., to 90-100 °C). | The Eschweiler-Clarke reaction can sometimes require elevated temperatures and sufficient time for the in-situ formation of the imine and its subsequent reduction to proceed to completion.[8] |
| Insufficient Reagents | Ensure that at least two equivalents of formaldehyde and an excess of formic acid are used. | The reaction mechanism involves the consumption of both formaldehyde and formic acid in a stepwise manner to first form the secondary amine and then potentially the tertiary amine. Using less than two equivalents of formaldehyde can result in a mixture of unreacted starting material, the desired secondary amine, and the over-methylated tertiary amine.[7] |
| Product Degradation | Avoid excessively high temperatures or prolonged reaction times, especially if side product formation is observed. | While heating is often necessary, prolonged exposure to strong acidic conditions and high temperatures can potentially lead to the degradation of the imidazole ring or other sensitive functionalities. |
| Inefficient Work-up | During the work-up, ensure the aqueous layer is made sufficiently basic (pH > 11) before extraction to fully deprotonate the desired product and maximize its solubility in the organic solvent. | The N-methylated product is a basic compound that will be protonated and water-soluble under acidic conditions. Efficient extraction into an organic solvent requires its conversion to the free base form. |
Issue 2: Formation of Multiple Products (Side Reactions)
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.
| Side Product | Identification | Cause & Prevention |
| N,N-dimethyl-1-(1H-imidazol-5-yl)methanamine (Over-methylation) | A less polar spot on TLC compared to the desired product. Can be identified by a corresponding mass peak in LC-MS (M+14 compared to the desired product). | This occurs when the reaction conditions favor the further methylation of the initially formed secondary amine. To minimize this, carefully control the stoichiometry of formaldehyde. Using a slight excess (around 2.2 equivalents) is often a good starting point. The Eschweiler-Clarke mechanism favors the formation of the tertiary amine, so stopping at the secondary amine can be challenging without careful control.[7] |
| N-methylation on the Imidazole Ring | Isomeric products with the same mass as the desired product. Can be distinguished by ¹H NMR, as the chemical shifts of the imidazole ring protons and the N-methyl group will be different.[9][10][11] | The imidazole nitrogens can compete with the primary amine for the methylating agent. While the primary amine is more nucleophilic, high temperatures or prolonged reaction times might lead to some degree of imidazole methylation. If this is a persistent issue, consider using a protecting group on the imidazole ring. |
| Unreacted Starting Material | A more polar spot on TLC compared to the product(s). | See "Incomplete Reaction" under Issue 1 . |
Experimental Protocols & Visualization
Detailed Protocol: Eschweiler-Clarke N-methylation
This protocol provides a starting point for the N-methylation of 1-(1H-imidazol-5-yl)methanamine.
-
Reaction Setup: In a round-bottom flask, dissolve 1-(1H-imidazol-5-yl)methanamine (1.0 eq) in formic acid (excess, e.g., 5-10 eq).
-
Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (37 wt. %, 2.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases.
-
Make the aqueous solution strongly basic (pH > 11) by adding a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small amount of ammonium hydroxide) to obtain the pure N-methyl-1-(1H-imidazol-5-yl)methanamine.[1][2]
-
Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for troubleshooting side product formation.
Frequently Asked Questions (FAQs)
Q1: Why is the Eschweiler-Clarke reaction preferred for this methylation?
The Eschweiler-Clarke reaction is advantageous because it uses inexpensive reagents (formaldehyde and formic acid) and the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[7] This is due to the reaction mechanism where a tertiary amine cannot form an iminium ion with formaldehyde, thus halting further methylation.[7]
Q2: How can I monitor the reaction progress effectively?
Thin-layer chromatography (TLC) is a quick and effective method. The starting material, being a primary amine, is more polar than the N-methylated product. Therefore, the product will have a higher Rf value. For visualization, UV light can be used as the imidazole ring is a chromophore.[12] Staining with a solution of ninhydrin can visualize the primary amine starting material, while stains like Pauly's reagent can be used for histamine-like compounds.[13] For more precise monitoring, liquid chromatography-mass spectrometry (LC-MS) is ideal, as it can distinguish between the starting material, product, and potential side products based on their mass-to-charge ratios.[14]
Q3: What are some suitable protecting groups for the imidazole ring?
If N-methylation of the imidazole ring is a significant problem, protecting it before the reaction with the primary amine is a viable strategy. The choice of protecting group is critical, as it must be stable to the acidic conditions of the Eschweiler-Clarke reaction and easily removable afterward. Some commonly used protecting groups for the imidazole nitrogen include:
-
Trityl (Tr): Bulky and effective, but may require acidic conditions for removal.
-
t-Butoxycarbonyl (Boc): While often considered acid-labile, it can sometimes withstand milder acidic conditions.
-
Sulfonyl groups (e.g., p-toluenesulfonyl, Ts): Generally stable to a wide range of conditions.
The selection of the appropriate protecting group will depend on the overall synthetic strategy.[15]
Q4: What are the key ¹H NMR signals to look for to confirm the structure of the product?
Upon successful N-methylation, you should observe the appearance of a new singlet in the ¹H NMR spectrum, typically around 2.2-2.5 ppm, corresponding to the N-methyl protons. The integration of this signal should correspond to three protons. You will also see a disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material. The signals for the imidazole ring protons will also be present.
Q5: Can I use other methylating agents?
Other methylating agents like methyl iodide or dimethyl sulfate can be used, but they are generally more hazardous and less selective. These reagents are more likely to cause over-methylation to the quaternary ammonium salt and methylation on the imidazole ring. The Eschweiler-Clarke reaction offers a more controlled and often higher-yielding alternative for this specific transformation.
References
-
Eschweiler–Clarke reaction. In: Wikipedia. [Link]
-
Umar, M. I., & Luo, Y. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6333. [Link]
-
Cai, C., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(4), M1495. [Link]
-
Wiedemann, S., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]
-
Comparing Basicity of Imidazole, Phenylamine and Amide. YouTube. [Link]
-
1-(1H-Imidazol-5-yl)methanamine. PubChem. [Link]
-
de la Torre, M. C., & Gotor, V. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(21), 5139. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Kallel, I., et al. (2020). Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products. Foods, 9(8), 1083. [Link]
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]
-
Tao, Z., et al. (2015). Rapid determination of histamine in fish by thin-layer chromatography-image analysis method using diazotized visualization reagent prepared with: P-nitroaniline. Analytical Methods, 7(18), 7595–7602. [Link]
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Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
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The superimposed ¹H NMR spectra of (a) the free N-methylimidazole... ResearchGate. [Link]
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Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]
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24.3: Basicity of Amines. Chemistry LibreTexts. [Link]
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Comparing basicity of imidazole and 2-imidazoline. Chemistry Stack Exchange. [Link]
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A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]
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Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]
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Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]
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Rapid determination of histamine in fish by thin-layer chromatography-image analysis method using diazotized visualization reagent prepared with p-nitroaniline. RSC Publishing. [Link]
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Quantitative TLC-SERS detection of histamine in seafood with support vector machine analysis. PMC - NIH. [Link]
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Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Semantic Scholar. [Link]
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N-METHYLIMIDAZOLE (NMI). Ataman Kimya. [Link]
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Eschweiler-Clarke Reaction. YouTube. [Link]
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2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
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From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PMC - PubMed Central. [Link]
-
Basicity of Amines. Chemistry Steps. [Link]
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PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. [Link]
-
Imidazole ring formation and tertiary amine cleavage upon base-mediated nucleophilic substitution in 1,1,3-trichloro-1H-isoindole with α-(N-alkylamino) ketones. ResearchGate. [Link]
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Technical Support Center: Troubleshooting Streaking in Amine Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter streaking (also known as tailing) during the purification of amine-containing compounds via column chromatography. Here, we will delve into the root causes of this common issue and provide a systematic approach to troubleshooting, ensuring you achieve optimal separation and purity.
Quick Reference: Frequently Asked Questions (FAQs)
Q1: Why is my amine product streaking down the silica gel column?
A: Streaking of amines on silica gel is primarily caused by strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2] These acidic sites can protonate the amine, leading to strong ionic interactions that cause the compound to "stick" to the stationary phase and elute slowly and broadly, resulting in a streak rather than a compact band.[3]
Q2: What is the fastest way to fix amine streaking?
A: The most common and often quickest solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluting solvent (mobile phase).[1][4] A typical starting concentration is 0.1-3% (v/v) of triethylamine.[4][5] This modifier competes with your amine product for the acidic sites on the silica, effectively masking them and allowing your compound to elute more symmetrically.[6][7]
Q3: I've added triethylamine to my mobile phase, but I still see some streaking. What's next?
A: If adding a modifier to the mobile phase isn't completely effective, consider deactivating the silica gel itself before running the column.[5] This can be done by preparing your silica slurry in a solvent system containing a higher concentration of triethylamine (e.g., 5%) or by flushing the packed column with a TEA-containing solvent before loading your sample.[5][8]
Q4: Are there alternatives to using standard silica gel for amine purification?
A: Yes. If streaking persists, you can use alternative stationary phases. Amine-functionalized silica, for instance, has a basic character and can simplify the purification of compounds that would otherwise require basic modifiers.[4][9] Alumina (basic or neutral) is another option that can be effective for purifying amines.[10] For very polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a basic mobile phase might be more suitable.[11][12]
In-Depth Troubleshooting Guide
The Root Cause: Unwanted Secondary Interactions
The phenomenon of streaking or tailing in the chromatography of amine compounds on a silica gel stationary phase is a classic example of undesirable secondary interactions. Standard silica gel is characterized by a high density of surface silanol groups (Si-OH). These groups are weakly acidic, with pKa values ranging from approximately 5.6 to 8.5, making them capable of protonating basic analytes like amines.[13]
When a basic amine is introduced to the column, a portion of it can be protonated by the silanol groups, forming a positively charged ammonium species. This charged species then engages in a strong ionic interaction with the resulting negatively charged silanate groups (SiO⁻) on the silica surface. This interaction is significantly stronger than the intended normal-phase partitioning mechanism, leading to a continuous, slow elution of the amine and the characteristic "streak."
Caption: A step-by-step workflow for troubleshooting amine streaking.
Step 1: Verify and Optimize Loading Conditions
Before making significant changes to your chemistry, ensure proper chromatographic technique is being followed.
-
Sample Overload: Loading too much sample onto the column is a common cause of band broadening and streaking. [1][4]As a general rule, the mass of your crude sample should not exceed 1-5% of the total mass of the stationary phase. [14]For difficult separations, aim for the lower end of this range.
-
Sample Dissolution and Loading: The solvent used to dissolve your sample for loading is critical. [15]Using a solvent that is too polar (a "strong" solvent) can cause the sample to spread out into a wide band at the top of the column before the separation even begins. [15] * Best Practice (Wet Loading): Dissolve your sample in a minimal amount of the mobile phase or a weaker solvent.
-
Best Practice (Dry Loading): For samples that are not very soluble in weak solvents, dry loading is highly recommended. Dissolve your sample in a suitable solvent, add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent to obtain a free-flowing powder. [16]This powder can then be carefully added to the top of the column. [16]
-
Step 2: Mobile Phase Modification
This is the most frequent and effective strategy for mitigating streaking of basic compounds.
Mechanism of Action
By adding a small, volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase, you introduce a "competitor" that interacts with the acidic silanol sites. [17]This competitor effectively "masks" or "deactivates" these sites, preventing them from strongly interacting with your amine analyte. [6][7]The result is a chromatography process dominated by the desired partitioning behavior, leading to sharper, more symmetrical peaks.
Recommended Modifiers and Concentrations
| Modifier | Typical Concentration (v/v) | Notes |
| Triethylamine (TEA) | 0.1% - 3% | Most common choice. Volatile and effective. [4][5] |
| Ammonium Hydroxide | 0.1% - 2% | A good alternative to TEA, especially for highly polar amines. [12] |
| Pyridine | 0.1% - 1% | Can be effective but is more toxic and less volatile. |
Experimental Protocol: Mobile Phase Modification
-
Develop a TLC System: First, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your desired compound an Rf value of approximately 0.2-0.3.
-
Add the Modifier: Prepare your chosen mobile phase and add the basic modifier (e.g., 1% TEA).
-
Equilibrate the Column: Pack your column as usual and then flush it with at least 2-3 column volumes of the modified mobile phase before loading your sample. This ensures the entire silica bed is equilibrated with the base.
-
Load and Elute: Load your sample (preferably via dry loading) and run the column using the modified mobile phase.
Step 3: Stationary Phase Deactivation
If mobile phase modification alone is insufficient, a more aggressive deactivation of the silica gel may be necessary. This is particularly useful for very basic or sensitive amines.
Experimental Protocol: Silica Gel Deactivation
-
Prepare a Slurry: In a fume hood, measure the required amount of silica gel into a beaker.
-
Add Deactivating Solution: Create a solvent mixture, typically the less polar component of your mobile phase (e.g., hexane), containing 2-5% triethylamine.
-
Slurry and Pack: Add this deactivating solution to the silica gel to form a slurry. Pack the column using this slurry (wet packing). [18]4. Equilibrate: Once packed, flush the column with your intended mobile phase (which should also contain a lower percentage of the basic modifier, e.g., 0.5-1% TEA) for 2-3 column volumes.
-
Run the Column: Proceed with sample loading and elution.
Step 4: Employing Alternative Stationary Phases
When dealing with particularly troublesome amines, switching from standard silica gel to a different stationary phase can provide a more robust solution.
| Stationary Phase | Principle of Operation & Best Use Cases |
| Amine-Functionalized Silica (NH₂-Silica) | A less polar, basic stationary phase. [9]Excellent for purifying basic compounds without the need for mobile phase modifiers, simplifying solvent removal post-purification. [9] |
| Alumina (Al₂O₃) | Can be obtained in acidic, neutral, or basic forms. Basic or neutral alumina is often a good choice for the purification of amines. [10] |
| Reversed-Phase Silica (C18, C8) | Separation is based on hydrophobicity. Very polar amines may require highly aqueous mobile phases. A basic modifier (like TEA or ammonium acetate) is often used to improve peak shape. [12] |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Uses a polar stationary phase (like silica or amide-bonded silica) with a partially aqueous, high organic content mobile phase. [19]It is particularly effective for separating very polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. [19] |
By systematically working through these troubleshooting steps, from simple technique optimization to more advanced stationary phase selection, you can effectively address the challenge of streaking in amine column chromatography and achieve high-purity products.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Reddit. What causes streaking in silica gel column chromatography? (2019-03-14). [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2024-11-20). [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? (2025-06-09). [Link]
-
Reddit. Alternative stationary phases. (2022-07-16). [Link]
-
ResearchGate. pKa values of the system components, according to literature. [Link]
-
ResearchGate. How Triethilamine works on a compound separation in a reversed phase column (C18)?. (2014-04-02). [Link]
-
Biotage. Six key factors that impact flash chromatography. (2023-01-23). [Link]
-
ACS Publications. The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. [Link]
-
Biotage. How changing stationary phase chemistry can impact separation selectivity. (2023-02-02). [Link]
-
Chromatography Forum. severe tailing on column. (2007-09-12). [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. (2025-12-12). [Link]
-
MDPI. Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. (2018-05-27). [Link]
-
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Choices. (2012-07-03). [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. (2025-07-06). [Link]
-
ResearchGate. How can I prevent peak tailing in HPLC?. (2013-11-27). [Link]
-
Science Forums. Amine purification. (2011-08-29). [Link]
-
ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]
-
YouTube. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025-07-29). [Link]
-
Bitesize Bio. The Basics of Running a Chromatography Column. [Link]
-
PubMed. Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. [Link]
-
Sepu-cs. [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025-12-15). [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023-02-10). [Link]
-
SIELC. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
YouTube. Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone. (2025-03-17). [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]
-
Restek. * [20]What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples*. (2013-06-20). [Link]
-
Reddit. TLC and streaking: why add triethylamine?. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
YouTube. Top 6 Steps to Run The PERFECT Column Chromatography. (2018-12-03). [Link]
-
Reddit. Chromotography with free amines?. (2022-09-24). [Link]
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Technical Support Center: Enhancing the Stability of 1H-Imidazole-1-Carboxylates for Drug Delivery Applications
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the stability of 1H-imidazole-1-carboxylates. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the experimental process. Our goal is to empower you with the knowledge to optimize your research and development efforts in the field of drug delivery.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the stability of 1H-imidazole-1-carboxylates.
Q1: What are 1H-imidazole-1-carboxylates and what is their role in drug delivery?
1H-imidazole-1-carboxylates are organic compounds that feature an imidazole ring where one of the nitrogen atoms is bonded to a carboxylate group. In drug delivery, they are often utilized as prodrugs. The carbamate linkage can be designed to be stable during storage and administration but cleavable in vivo to release the active pharmaceutical ingredient (API).[1][2] This strategy can improve the physicochemical and pharmacokinetic properties of a drug, such as its solubility, stability, and absorption.[3]
Q2: What are the primary factors influencing the stability of 1H-imidazole-1-carboxylates?
The stability of 1H-imidazole-1-carboxylates is primarily influenced by a combination of factors, including:
-
pH: The pH of the environment can significantly impact the stability of both the imidazole ring and the carbamate linkage.[4]
-
Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and decarboxylation.[5]
-
Enzymatic Activity: In a biological system, enzymes like esterases can catalyze the hydrolysis of the carbamate bond, leading to the release of the active drug.[2][3]
-
Oxidizing Agents and Light: The imidazole ring can be susceptible to oxidation and photodegradation, leading to the formation of various degradation products.[6]
Q3: What are the major degradation pathways for 1H-imidazole-1-carboxylates?
The two primary degradation pathways for 1H-imidazole-1-carboxylates are:
-
Hydrolysis of the Carbamate Linkage: This can occur via chemical (acid or base-catalyzed) or enzymatic hydrolysis, resulting in the cleavage of the bond between the imidazole nitrogen and the carbonyl carbon. This process releases the imidazole-containing moiety and the carboxylated portion of the molecule.[6]
-
Decarboxylation: The carboxylate group can be lost as carbon dioxide, particularly at elevated temperatures.[7][8] This results in the formation of a 1-substituted imidazole.
The imidazole ring itself can also undergo degradation through oxidation or photodegradation, leading to ring-opened products and other derivatives.[6]
Q4: How does pH affect the stability of 1H-imidazole-1-carboxylates?
The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[9] The pKa of the conjugate acid is approximately 7, making it sensitive to pH changes around physiological conditions. At acidic pH (below its pKa), the imidazole ring is protonated, which can influence its electronic properties and the stability of the attached carboxylate group. In alkaline conditions, the carbamate linkage can be more susceptible to hydrolysis.[6] The specific pH-stability profile will depend on the overall structure of the molecule.
Q5: What are some general strategies to enhance the stability of 1H-imidazole-1-carboxylates?
Several strategies can be employed to improve the stability of these compounds:
-
Structural Modification: Modifying the substituents on the imidazole ring or the carboxylate group can alter the electronic properties and steric hindrance, thereby improving stability.[3]
-
Formulation Development: Incorporating the compound into a suitable drug delivery system, such as liposomes or polymeric nanoparticles, can protect it from the surrounding environment and control its release.
-
Control of Storage Conditions: Storing the compound at low temperatures, in the dark, and under an inert atmosphere can minimize degradation from heat, light, and oxidation.
-
pH Optimization: For liquid formulations, maintaining the pH at a level where the compound exhibits maximum stability is crucial.
Part 2: Troubleshooting Guides
This section provides detailed guidance for addressing specific experimental challenges.
Synthesis and Purification Issues
Q: My synthesis of a 1H-imidazole-1-carboxylate is resulting in low yields. What are the potential causes and how can I optimize the reaction?
A: Low yields in the synthesis of 1H-imidazole-1-carboxylates can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Optimization Strategies:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not be going to completion due to insufficient reaction time, temperature, or inadequate mixing. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider increasing the reaction time or temperature. Ensure efficient stirring. |
| Side Reactions | The starting materials or the product may be participating in side reactions, such as the reaction of the carboxylating agent with other functional groups in the molecule. | Protect sensitive functional groups before the carboxylation step. Optimize the reaction conditions (e.g., lower the temperature) to minimize side reactions. |
| Degradation of Product | The product may be degrading under the reaction or workup conditions. | Perform the reaction under an inert atmosphere if the product is sensitive to oxidation. Use milder workup procedures and avoid prolonged exposure to acidic or basic conditions. |
| Poor Quality of Reagents | The quality of the starting materials and reagents can significantly impact the yield. | Use high-purity starting materials and freshly distilled solvents. Ensure that the carboxylating agent is not degraded. |
Stability and Degradation Problems
Q: My 1H-imidazole-1-carboxylate is showing significant degradation during storage. What are the likely causes and how can I improve its shelf-life?
A: Degradation during storage is a common issue. Identifying the cause is the first step toward a solution.
Troubleshooting Workflow for Storage Stability:
Caption: Troubleshooting workflow for storage stability issues.
Analytical Challenges
Q: I am struggling to develop a robust and reproducible HPLC method for my 1H-imidazole-1-carboxylate. What are the key parameters to consider?
A: Developing a good HPLC method requires careful optimization of several parameters.
Key HPLC Method Development Parameters:
| Parameter | Considerations | Expert Recommendations |
| Column Chemistry | The choice of stationary phase is critical for achieving good separation. | Start with a C18 column, as it is versatile. If you have issues with peak shape or retention, consider a column with a different chemistry (e.g., C8, phenyl-hexyl) or a different particle size. |
| Mobile Phase | The composition and pH of the mobile phase will significantly affect the retention and selectivity. | For reversed-phase HPLC, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. Optimize the pH of the aqueous phase to ensure the analyte is in a single ionic form for better peak shape. The imidazole moiety's pKa is around 7, so buffering the mobile phase is often necessary.[9] |
| Detection Wavelength | The choice of wavelength will determine the sensitivity of the method. | Determine the UV-Vis spectrum of your compound to identify the wavelength of maximum absorbance (λmax). |
| Flow Rate and Temperature | These parameters can affect the resolution and analysis time. | A flow rate of 1.0 mL/min is a good starting point for a standard 4.6 mm ID column. Running the analysis at a controlled, slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reproducibility. |
Part 3: Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 1: General Synthesis of a 1H-Imidazole-1-carboxylate
This protocol describes a general method for the synthesis of a 1H-imidazole-1-carboxylate from an imidazole-containing compound and a chloroformate.
Materials:
-
Imidazole-containing starting material
-
Alkyl or aryl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the imidazole-containing starting material (1 equivalent) in anhydrous acetonitrile under an inert atmosphere.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the chloroformate (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 1H-imidazole-1-carboxylate.
Protocol 2: Standard Stability Study of a 1H-Imidazole-1-carboxylate
This protocol outlines a basic stability study to assess the degradation of a 1H-imidazole-1-carboxylate under specific conditions.
Materials:
-
Purified 1H-imidazole-1-carboxylate
-
Buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Temperature-controlled incubator or water bath
-
HPLC system for analysis
Procedure:
-
Prepare stock solutions of the 1H-imidazole-1-carboxylate in a suitable solvent.
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Divide each solution into aliquots for different time points.
-
Store the aliquots at a specific temperature (e.g., 4 °C, 25 °C, 40 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Immediately analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Part 4: Visualizations and Data
Degradation Pathways of 1H-Imidazole-1-carboxylates
Caption: Major degradation pathways of 1H-imidazole-1-carboxylates.
References
-
Wikipedia. Imidazole. [Link]
- Al-Ghamdi, K. M., Al-Harbi, S. A., & Al-Otaibi, M. S. (2012). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134.
- Kumar, V., & Mahdi, A. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9189–9225.
- Kumar, V., & Mahdi, A. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Tomić, S., & Stilinović, V. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 279–293.
- Wienk, H. L. J., Meuldijk, J., & Kieboom, A. P. G. (2004). Main reaction pathways for the formation of 1H-imidazole derivatives from monosaccharides and ammonia.
-
PubChem. 1H-imidazole-1-carboxylic acid. [Link]
- Rai, G., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1649–1658.
- Wang, C., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(15), 5828.
- Loozen, H. J. J., & de Gee, A. P. (1975). Thermal decarboxylation of N-alkoxycarbonylimidazoles. Improved and convenient procedure for N-alkylation of imidazoles. The Journal of Organic Chemistry, 40(22), 3275–3277.
- Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965.
- Singh, R., et al. (2023). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045–3053.
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. [Link]
- Singh, T., & Kishore, N. (2017). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Physical Chemistry Chemical Physics, 19(31), 20566–20576.
- Loozen, H. J. J., & de Gee, A. P. (1975). Thermal decarboxylation of N-alkoxycarbonylimidazoles. Improved and convenient procedure for N-alkylation of imidazoles. American Chemical Society.
- Li, Y., et al. (2024). Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. European Journal of Medicinal Chemistry, 269, 116288.
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
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ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
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UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
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ResearchGate. Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations. [Link]
- Attia, K. A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 123.
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The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
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ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]
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The Organic Chemistry Tutor. (2023, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]
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Organic Chemistry Portal. Decarboxylation. [Link]
- Shete, A., et al. (2022).
- Casado, N., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston.
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ResearchGate. pH not stable with imidazole in buffers? [Link]
- Gentile, F., et al. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(1), 227.
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resolving incomplete imine formation in reductive amination reactions
Welcome to the Technical Support Center for Reductive Amination. As a Senior Application Scientist, I've designed this space to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most powerful C-N bond-forming reactions in the synthetic chemist's toolbox. This guide moves beyond simple protocols to explain the why behind the how, empowering you to troubleshoot and optimize your reactions effectively.
Our focus today is a common yet frustrating issue: resolving incomplete imine formation in reductive amination reactions . Incomplete conversion at this crucial first step is the primary reason for low yields and complex purification challenges. This guide is structured as a series of questions you might be asking in the lab, leading you from foundational concepts to advanced troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is giving me low yield, and I see a lot of my starting carbonyl in the crude NMR. What's the most likely cause?
The most probable cause is incomplete formation of the imine or iminium ion intermediate. Reductive amination is a two-step process occurring in one pot: (1) the formation of an imine/iminium ion from a carbonyl and an amine, and (2) the reduction of this intermediate to the final amine product.[1][2][3] If the initial imine formation is slow or the equilibrium is unfavorable, the reducing agent will predominantly reduce your starting aldehyde or ketone to an alcohol, leading to low yields of the desired amine.[1]
Q2: Why is pH so critical for imine formation?
The formation of an imine is highly pH-dependent, with an optimal range typically between pH 4 and 5.[1][4] This is due to a delicate balance:
-
At low pH (too acidic): The amine nucleophile becomes protonated to form a non-nucleophilic ammonium salt, which cannot attack the carbonyl carbon.[1][4]
-
At high pH (too basic or neutral): The protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic, is insufficient. Additionally, the final dehydration step to form the imine is acid-catalyzed and will be slow.
Therefore, maintaining a weakly acidic environment is crucial for facilitating both the initial nucleophilic attack and the subsequent dehydration.[1][4]
Q3: I'm using sodium borohydride (NaBH₄) and my reaction isn't working well. Could the reducing agent be the problem?
Yes, the choice of reducing agent is critical. While sodium borohydride (NaBH₄) can reduce imines, it is also very effective at reducing aldehydes and ketones.[1][2] If imine formation is not rapid and complete, NaBH₄ will readily reduce your starting carbonyl, leading to the alcohol byproduct.[1]
For one-pot reductive aminations, milder and more selective reducing agents are preferred.[5][6] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are excellent choices because they are less reactive towards carbonyls at neutral or slightly acidic pH but readily reduce the more electrophilic iminium ion.[1][2][6]
In-Depth Troubleshooting Guides
Issue 1: My imine formation is stalled. How can I drive the reaction forward?
Imine formation is a reversible equilibrium reaction that produces water as a byproduct.[2] According to Le Châtelier's principle, removing water will shift the equilibrium towards the imine product.
The reaction between an amine and a carbonyl forms a hemiaminal intermediate, which then eliminates a molecule of water to form the imine.[2] If water is allowed to accumulate, the reverse reaction (hydrolysis of the imine back to the carbonyl and amine) can become significant, leading to an unfavorable equilibrium.
-
Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene, benzene), setting up the reaction with a Dean-Stark trap is a classic and effective method for continuous water removal.
-
Use of Dehydrating Agents: Adding a dehydrating agent to the reaction mixture can chemically sequester the water produced.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are a common and effective choice. They are generally inert and can be added directly to the reaction flask.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): These can also be used, though they are generally less efficient than molecular sieves.
-
Chemical Dehydrating Agents: Reagents like titanium(IV) isopropoxide (Ti(OiPr)₄) or tetraethyl orthosilicate can be very effective but may require more careful handling and purification.[4]
-
Caption: Workflow for reductive amination using a dehydrating agent.
Issue 2: My substrates are sterically hindered, and the reaction is very slow.
Steric hindrance around either the amine or the carbonyl can significantly slow down the rate of imine formation.
The initial step of reductive amination is a nucleophilic attack of the amine on the carbonyl carbon. Bulky substituents on either reactant can sterically impede this approach, raising the activation energy of the reaction.
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. This should be done before the addition of the reducing agent.
-
Increase Reactant Concentration: Using a higher concentration of reactants can increase the frequency of molecular collisions, potentially improving the reaction rate.
-
Use a Lewis Acid Catalyst: A Lewis acid can activate the carbonyl group, making it more electrophilic and susceptible to attack by even a hindered amine. Titanium(IV) isopropoxide is a good choice as it also acts as a dehydrating agent.
-
Prolonged Reaction Time: Simply allowing more time for the imine to form before adding the reducing agent can be effective. Monitor the reaction progress by TLC or LC-MS to determine the optimal time for the addition.
Data-Driven Parameter Optimization
Table 1: Selection of Reducing Agents
| Reducing Agent | Abbreviation | Key Characteristics | Typical Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Mild and selective for imines/iminiums in the presence of carbonyls. Tolerates mild acid.[2][7] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines at pH ~6-7. Reduces carbonyls at lower pH.[1][2][4] Caution: Toxic HCN gas can be liberated upon acidification. | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride | NaBH₄ | Strong, non-selective reductant. Reduces both imines and carbonyls.[1][2] Best used in a two-step procedure. | Methanol (MeOH), Ethanol (EtOH) |
| Catalytic Hydrogenation | H₂/Pd-C, PtO₂ | "Green" option. Can be highly selective. May not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[2][3] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
Table 2: pH Optimization Guide
| Substrate Combination | Typical Optimal pH | Rationale | Recommended Acid |
| Aliphatic Aldehyde + Primary Amine | 5 - 7 | Generally rapid imine formation. | Acetic Acid |
| Ketone + Primary Amine | 4 - 5 | Ketones are less electrophilic than aldehydes, requiring more acidic catalysis. | Acetic Acid |
| Aromatic Aldehyde + Aniline | 4 - 5 | Aniline is a weaker nucleophile, requiring stronger activation of the carbonyl. | Acetic Acid, TFA (catalytic) |
| Any Carbonyl + Secondary Amine | 4 - 6 | Forms an iminium ion, which is readily reduced. | Acetic Acid |
Logical Troubleshooting Workflow
If you are facing an incomplete reductive amination, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step troubleshooting decision tree.
By systematically addressing these key parameters—pH, water removal, reducing agent selection, and steric effects—you can effectively troubleshoot and optimize your reductive amination reactions, turning low yields into successful outcomes.
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive Amination. GSK. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. Royal Society of Chemistry. [Link]
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic & Inorganic Chemistry. [Link]
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managing potential degradation of imidazole compounds under different pH and light conditions
Technical Support Center: Managing Imidazole Compound Stability
Welcome to the technical support center for managing the stability of imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the degradation of these versatile molecules. Imidazole and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biological reagents, making a thorough understanding of their stability profile critical for experimental success and drug product integrity.
This document moves beyond simple protocols to provide in-depth, field-proven insights into why imidazole compounds degrade and how to systematically troubleshoot and prevent these issues.
Section 1: Understanding Imidazole Stability - FAQs & Core Concepts
This section addresses the fundamental chemical principles governing the stability of the imidazole ring.
Q1: What makes the imidazole ring susceptible to degradation?
The imidazole ring's unique electronic structure, which is responsible for its utility in biological systems and as a pharmaceutical scaffold, also dictates its stability vulnerabilities. Key factors include:
-
Aromaticity and Electron Density: The imidazole ring is an aromatic heterocycle with a π-electron sextet.[1] This aromaticity provides general stability, but the two nitrogen atoms create an electron-rich system that can be susceptible to oxidative attack.
-
Amphoteric Nature: Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base.[2][3] The pyrrole-like nitrogen (-NH-) is weakly acidic (pKa ~14.5), while the pyridine-like nitrogen (=N-) is basic (pKa of the conjugate acid is ~7.0).[1][3] This property means its protonation state, and therefore its reactivity, is highly dependent on the pH of the environment.
-
UV Absorbance: The π-electron system absorbs UV radiation, which can excite the molecule to a higher energy state, making it susceptible to photodegradation pathways.[4]
Q2: How does pH fundamentally impact the stability of my imidazole compound?
The pH of the solution is one of the most critical factors controlling the degradation of imidazole-containing molecules. The stability is directly linked to the protonation state of the ring's nitrogen atoms.
-
Acidic Conditions (pH < pKa of conjugate acid, ~7.0): The pyridine-like nitrogen becomes protonated, forming a positively charged imidazolium cation.[1] This cation is generally more stable against oxidation but can increase susceptibility to nucleophilic attack if other activating groups are present on the ring. However, for many imidazoles, acidic conditions can confer stability. Some imidazoline compounds, for instance, show little to no hydrolysis at a pH below 6.[5]
-
Neutral to Mildly Basic Conditions (pH ~7.0 - 9.0): Around its pKa, a mixture of the protonated and neutral forms exists, making imidazole an effective buffer in this range.[2] The neutral form is a potent nucleophile, which can influence its interaction with other molecules in the formulation.[1]
-
Strongly Basic Conditions (pH > 10): In highly alkaline environments, the imidazole ring becomes more susceptible to hydrolytic and oxidative degradation.[4][5] Hydrolysis can lead to ring-opening, forming amine-amide products.[5] Studies on specific imidazole-2-ylidenes have shown that hydrolysis in highly aqueous environments can yield a stable imidazolium-hydroxide solution at pH 13.[6][7]
Q3: Why is my compound degrading when exposed to laboratory light?
Light, particularly UV light, provides the energy to initiate photochemical reactions. For imidazole compounds, this often leads to photodegradation through two primary mechanisms:
-
Direct Photolysis: The imidazole ring itself absorbs photons, promoting the molecule to an excited electronic state. This excited state can then undergo various reactions, such as ring cleavage, rearrangement, or reaction with solvent molecules.
-
Photosensitized Oxidation: The imidazole compound can be attacked by reactive oxygen species (ROS), such as singlet oxygen, which are generated by other photosensitizer molecules in the solution. This process often leads to the formation of oxidized degradation products.[4][8] A forced degradation study on Daclatasvir, an imidazole-containing drug, revealed significant photodegradation in solution when exposed to high-intensity light.[4]
It is a regulatory requirement to assess the photostability of new drug substances and products according to ICH Q1B guidelines.[9]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to directly address specific problems you may encounter.
Q1: I'm seeing new, unexpected peaks in my HPLC analysis of an imidazole compound in an aqueous buffer. How do I determine the cause?
This is a classic sign of degradation. The key is to systematically isolate the stress factor (pH, light, or oxygen).
Causality: Degradation is a chemical change, resulting in new molecular entities (degradants) that will likely have different retention times in a reversed-phase HPLC system. The appearance of new peaks indicates a loss of purity and potency of your primary compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation causes.
Q2: My solid (powdered) imidazole compound has turned yellow/brown. Is it still usable?
Causality: Solid-state imidazole is generally quite stable if stored correctly.[10] Discoloration, typically to yellow or pale brown, is often a sign of slow, long-term oxidation or interaction with atmospheric moisture. While one user on a research forum reported successfully using an imidazole powder from 1997 that was not yellow, discoloration is a warning sign.[10]
Recommendation:
-
For Non-Critical Applications (e.g., buffer preparation for routine protein purification): If the discoloration is minor, the powder may still be functional. However, be aware that the impurities present could affect sensitive downstream applications. For instance, impure imidazole can have significant absorbance at 280 nm, interfering with protein quantification.[2]
-
For Critical Applications (e.g., drug formulation, enzyme kinetics): Do not use it. The presence of degradants is unacceptable. The purity is unknown, and the impurities could be reactive or toxic. Discard the old reagent and use a fresh, high-purity supply.
Best Practice: Store solid imidazole compounds in a tightly sealed container in a cool, dark, and dry place (e.g., in a desiccator) to minimize exposure to light, moisture, and air.
Q3: How do I design a forced degradation study for my new imidazole-based drug candidate?
A forced degradation (or stress testing) study is a regulatory requirement and a crucial part of drug development.[11] Its purpose is to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of your analytical methods.[11] The goal is to achieve 5-20% degradation of the drug substance.[9]
Causality: By intentionally exposing the compound to harsh conditions, you accelerate the degradation that might occur over a long shelf-life. This provides a predictive snapshot of the compound's intrinsic stability.
Forced Degradation Workflow:
Caption: General workflow for a forced degradation study.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your stability studies. Always adapt concentrations, solvents, and incubation times based on the specific properties of your molecule.
Protocol 1: pH Stress Testing (Hydrolytic Degradation)
Objective: To evaluate the stability of an imidazole compound across a range of pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.5, 7.0, 9.0, 12.0). Use buffers with low UV absorbance if using HPLC-UV for analysis.
-
Sample Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic co-solvent (like acetonitrile or methanol) to ensure solubility.
-
Incubation:
-
In separate, labeled vials, dilute the stock solution with each buffer to a final concentration (e.g., 100 µg/mL). Ensure the volume of organic co-solvent is low (<5%) to not significantly alter the buffer pH.
-
Prepare a control sample in purified water (or the neutral buffer).
-
Incubate all samples at a controlled temperature (e.g., 40°C or 60°C) protected from light.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method. If necessary, neutralize the acidic and basic samples before injection to prevent column damage.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the degradation over time for each pH condition.
Protocol 2: Photostability Testing
Objective: To determine if an imidazole compound is susceptible to photodegradation. This protocol is based on ICH Q1B guidelines.[9]
Methodology:
-
Sample Preparation: Prepare samples of the drug substance (as a solid powder) and in solution (in a relevant solvent, e.g., water or buffer).
-
Exposure:
-
Place the samples in a photostability chamber.
-
Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[9]
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls. Place these controls alongside the exposed samples to experience the same temperature conditions.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples.
-
For solid samples, assess physical properties (appearance, color) and assay.
-
For solutions, assess clarity, color, pH, and perform HPLC analysis for assay and degradation products.
-
-
Data Evaluation: Compare the chromatograms of the exposed samples to the dark controls. Significant formation of new peaks or loss of the parent peak in the exposed sample indicates photosensitivity.
Section 4: Data Summary
The results from forced degradation studies can be summarized to provide a clear stability profile of the compound.
Table 1: Example Forced Degradation Summary for a Hypothetical Imidazole Compound
| Stress Condition | Reagent/Parameters | Time | % Degradation | Major Degradants Observed | Probable Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | < 2% | None significant | Stable |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 h | 18% | M+18 (Hydrolysis) | Hydrolytic Ring Opening |
| Oxidation | 3% H₂O₂, RT | 4 h | 15% | M+16 (Oxidation) | N-Oxidation / Ring Oxidation |
| Photolytic | ICH Q1B | - | 25% | Multiple peaks | Photodegradation |
| Thermal | 60°C, Dark | 48 h | < 5% | Minor peak at RRT 0.8 | Thermally Stable |
References
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Imidazole - Wikipedia. [Link]
-
de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4968. [Link]
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Reading Scientific Services Ltd. (2019). The Stability Challenges for Pharmaceutical Products. RSSL. [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3048. [Link]
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Khan Academy. Amino acid structure and classifications. Khan Academy. [Link]
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ResearchGate. (2018). Stability of Imidazole- shelf life? ResearchGate. [Link]
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González, A., et al. (2016). Activation parameters of hydrolysis of imidazolines at pH ≈ 12. ResearchGate. [Link]
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Kuznetsova, N., et al. (2020). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link]
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Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
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European Medicines Agency. (2023). ICH Q1(R1) Guideline on stability testing of drug substances and drug products. EMA. [Link]
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Kascatan-Nagy, L. N., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 1013-1021. [Link]
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Kascatan-Nagy, L. N., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. [Link]
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Hu, C., et al. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
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Ma, Y., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(22), 13686-13693. [Link]
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
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Politzer, P., et al. (1995). Acidity and Basicity of Nitro Substituted Imidazoles. Defense Technical Information Center. [Link]
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Shcherbakova, I., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Molecules, 15(4), 2263-2274. [Link]
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Erian, A. W., et al. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. [Link]
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Validation & Comparative
The 4-Benzyl-(1H-imidazol-4-yl) Scaffold: A Comparative Guide to Structure-Activity Relationships for Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine H3 receptor (H3R), a presynaptic autoreceptor primarily expressed in the central nervous system (CNS), has emerged as a compelling target for the treatment of various neurological and cognitive disorders.[1][2] Its role in modulating the release of histamine and other key neurotransmitters positions H3R antagonists as promising therapeutic agents for conditions like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[2][3] Among the diverse chemotypes explored, the 4-benzyl-(1H-imidazol-4-yl) template represents a crucial scaffold in the design of potent and selective H3 receptor antagonists. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this template, offering a comparative overview of key structural modifications and their impact on pharmacological activity, supported by experimental data and methodologies.
The Histamine H3 Receptor and Its Signaling Pathway
Caption: Drug Discovery Workflow.
Conclusion
The 4-benzyl-(1H-imidazol-4-yl) template remains a valuable and highly adaptable scaffold for the design of potent and selective histamine H3 receptor antagonists. A thorough understanding of the structure-activity relationships, particularly concerning substitutions on the benzyl ring and modifications of the linker and basic amine, is paramount for the successful development of novel drug candidates. While non-imidazole alternatives offer a strategy to circumvent potential metabolic liabilities, the well-defined SAR of the imidazole core continues to make it an attractive starting point for medicinal chemistry campaigns targeting the H3 receptor for the treatment of CNS disorders.
References
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Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). PubMed Central. [Link]
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Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). PubMed. [Link]
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H3 receptor antagonist. (n.d.). Wikipedia. [Link]
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A new family of H3 receptor antagonists based on the natural product Conessine. (2008). PubMed. [Link]
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AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). (2022). MDPI. [Link]
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H3-Receptor Antagonists: Synthesis and Structure−Activity Relationships of Para- and Meta-Substituted 4(5)-Phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. (1997). ACS Publications. [Link]
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Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. (2003). PMC - NIH. [Link]
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A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H. (2014). ACG Publications. [Link]
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Histamine H3 receptor. (n.d.). Wikipedia. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2020). PMC - NIH. [Link]
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Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers. [Link]
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Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. (2013). NIH. [Link]
-
The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. (2008). PubMed. [Link]
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Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists. (2007). ResearchGate. [Link]
-
Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2016). ResearchGate. [Link]
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SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. (2022). Wiley Online Library. [Link]
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A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. (2020). PubMed. [Link]
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Signaling pathways associated with the histamine H3 receptor. (2023). ResearchGate. [Link]
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1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (2022). MDPI. [Link]
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The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (2008). PMC. [Link]
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2014). IJRPC. [Link]
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A Comparative Guide to the Synthetic Routes of Benzimidazoles for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile applications.[1] Its synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to benzimidazoles, offering insights into their mechanisms, practical considerations, and performance. This document is intended to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific needs, balancing factors such as yield, reaction time, substrate scope, and environmental impact.
The Classic Pathways: Phillips-Ladenburg and Weidenhagen Reactions
The traditional methods for benzimidazole synthesis have laid the groundwork for many modern adaptations. These classic routes, primarily the Phillips-Ladenburg and Weidenhagen reactions, are still widely referenced and utilized.[2][3]
Phillips-Ladenburg Condensation: The Carboxylic Acid Route
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[2][4] This method is valued for its simplicity and the use of readily available starting materials.
Mechanism of the Phillips-Ladenburg Reaction:
The reaction is typically acid-catalyzed and proceeds through the formation of an amide intermediate, followed by cyclization and dehydration.
Figure 1: Phillips-Ladenburg reaction mechanism.
Experimental Protocol: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid [5][6]
-
In a 250 ml round-bottomed flask, dissolve 27 g of o-phenylenediamine.
-
Add 17.5 g of 90% formic acid to the flask.
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
After cooling, slowly add a 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
Filter the crude benzimidazole using a Buchner funnel and wash with ice-cold water.
-
For recrystallization, dissolve the crude product in 400 ml of boiling water, add 2 g of decolorizing carbon, and heat for 15 minutes.
-
Filter the hot solution rapidly and cool the filtrate to approximately 10°C.
-
Collect the purified benzimidazole by filtration, wash with 25 ml of cold water, and dry at 100°C.
Performance Characteristics:
-
Yields: Generally good, with reports of up to 98% for simple benzimidazoles.[6]
-
Reaction Conditions: Typically requires elevated temperatures (100°C or higher) and extended reaction times (several hours).[5]
-
Advantages: Utilizes inexpensive and readily available starting materials.
-
Limitations: The harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups.
Weidenhagen Reaction: The Aldehyde Condensation Route
The Weidenhagen reaction provides an alternative pathway by condensing an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent.[2][3] This method is particularly useful for the synthesis of 2-aryl and 2-alkyl benzimidazoles.
Mechanism of the Weidenhagen Reaction:
The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to the benzimidazole.
Figure 2: Weidenhagen reaction mechanism.
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole [7]
-
To a stirred solution of 1 mmol of o-phenylenediamine and 4 mmol of ammonium chloride in 5 ml of chloroform, add 1 mmol of benzaldehyde.
-
Continue stirring the mixture at room temperature for four hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (20 ml) and wash the organic layer with water (10 ml).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography to yield 2-phenyl-1H-benzo[d]imidazole.
Performance Characteristics:
-
Yields: Can be excellent, often exceeding 90% under optimized conditions.[7]
-
Reaction Conditions: Can often be performed under milder conditions (room temperature) compared to the Phillips-Ladenburg synthesis.[7]
-
Advantages: Broader substrate scope, including a wide variety of aldehydes.
-
Limitations: Often requires an oxidizing agent, which can add to the cost and environmental impact.
Modern Synthetic Strategies: Catalysis and Energy Input
Advances in synthetic methodology have led to the development of more efficient and environmentally benign routes to benzimidazoles, primarily through the use of catalysts and alternative energy sources.
Metal-Catalyzed Syntheses
A wide array of metal catalysts, including those based on gold, copper, indium, and erbium, have been employed to facilitate benzimidazole synthesis.[8][9][10][11] These catalysts can activate the substrates, leading to milder reaction conditions, shorter reaction times, and higher yields.
Role of Metal Catalysts:
Metal catalysts can function in several ways, including as Lewis acids to activate carbonyl groups, or by participating in oxidative addition and reductive elimination cycles in cross-coupling reactions. For instance, in the reaction of o-phenylenediamine with aldehydes, a Lewis acidic metal catalyst can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[11]
Figure 3: General role of a metal catalyst.
Experimental Protocol: Gold Nanoparticle-Catalyzed Synthesis of 2-Substituted Benzimidazoles [10][12]
-
In a 5 ml glass vial, place the supported gold catalyst (e.g., 60 mg of Au/TiO₂).
-
Add the solvent (3 ml of a 3:1 mixture of CHCl₃:MeOH), 0.3 mmol of o-phenylenediamine, and 0.3 mmol of the desired aldehyde.
-
Stir the reaction mixture at 25°C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, centrifuge the mixture to separate the solid catalyst.
-
Wash the catalyst with ethanol.
-
Evaporate the solvent from the filtrate under vacuum to obtain the pure product.
Performance Characteristics:
-
Yields: Generally high to excellent, with many examples reporting yields in the 80-98% range.[12]
-
Reaction Conditions: Often proceeds at ambient temperature and in shorter timeframes compared to classical methods.[10]
-
Advantages: High efficiency, mild reaction conditions, and the potential for catalyst recycling, contributing to greener synthesis.
-
Limitations: The cost and availability of some metal catalysts can be a drawback.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields in shorter reaction times.[1][13]
The Rationale Behind Microwave Assistance:
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, accelerating the reaction rate.
Experimental Protocol: Microwave-Assisted Synthesis of 2-(Substituted phenyl)-1H-benzimidazole Derivatives [14][15][16]
-
In a suitable vessel, mix o-phenylenediamine (0.01 mol) with an aromatic carboxylic acid (0.01 mol) and ethyl acetate (0.0025 mol) in 15 ml of water.
-
Irradiate the mixture in a microwave oven at 90% power (e.g., 765 W).
-
After completion of the reaction (typically a few minutes, monitored by TLC), cool the mixture to room temperature.
-
Make the solution just alkaline by slowly adding 10% NaOH.
-
Filter the product, wash with cold water, and recrystallize from absolute ethanol.
Performance Characteristics:
-
Reaction Times: Dramatically reduced, often from hours to minutes.[1][14]
-
Advantages: Significant reduction in reaction time, potential for higher yields, and often aligns with the principles of green chemistry.
-
Limitations: Requires specialized microwave synthesis equipment for precise temperature and pressure control, although household microwave ovens have been used in some reported procedures.[13]
Comparative Analysis
To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of 2-phenylbenzimidazole via different routes.
| Synthetic Route | Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Weidenhagen Reaction | o-Phenylenediamine, Benzaldehyde | NH₄Cl, CHCl₃, Room Temp. | 4 hours | 94 | [7] |
| Solvent-Free Aldehyde Condensation | o-Phenylenediamine, Benzaldehyde | 140°C | Not specified | 88 | [2] |
| Metal-Catalyzed | o-Phenylenediamine, Benzaldehyde | Au/TiO₂, CHCl₃:MeOH, 25°C | 2 hours | ~95 (inferred) | [10] |
| Microwave-Assisted | o-Phenylenediamine, Benzaldehyde | 120°C, 300 W | 6 minutes | 91 | [16] |
Conclusion and Future Outlook
The synthesis of benzimidazoles has evolved from classical high-temperature condensations to highly efficient catalytic and microwave-assisted methods. For routine synthesis of simple benzimidazoles where cost is a primary concern, the Phillips-Ladenburg and Weidenhagen reactions remain viable options. However, for the synthesis of complex molecules, particularly in the context of drug discovery and development where mild conditions and high efficiency are paramount, modern catalytic and microwave-assisted methods offer significant advantages.
The future of benzimidazole synthesis will likely focus on the development of even more sustainable and atom-economical methods. This includes the use of novel, recyclable catalysts, solvent-free reaction conditions, and the application of flow chemistry for continuous and scalable production. As the demand for structurally diverse benzimidazole derivatives continues to grow, so too will the innovation in the synthetic methodologies used to create them.
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Applied Chemical Engineering. [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). National Institutes of Health. [Link]
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Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2010). National Institutes of Health. [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Institutes of Health. [Link]
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Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of 2-phenylbenzimidazole by the reaction of o-phenylenediamine and benzaldehyde in the presence of various TPA/PANI catalysts in EtOH at room temperature. (2016). ResearchGate. [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). MDPI. [Link]
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A Researcher's Guide to Assessing the Selectivity of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride for the Histamine H4 Receptor
In the landscape of drug discovery, particularly within immunomodulation and inflammation, the histamine H4 receptor (H4R) has emerged as a compelling target.[1][2] This G protein-coupled receptor (GPCR) is predominantly expressed on cells of hematopoietic origin, playing a crucial role in immune responses.[3] Agonists of H4R, such as the investigational compound 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, hold therapeutic promise. However, their clinical utility is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen side effects and diminished efficacy. This guide provides a comprehensive framework for researchers to rigorously assess the selectivity profile of novel H4R agonists, using 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride as a primary example and the well-characterized agonist VUF-8430 for comparison.
The Imperative of Selectivity in H4R-Targeted Therapies
The histamine receptor family comprises four subtypes (H1R, H2R, H3R, and H4R), each with distinct physiological roles. While H1R is associated with allergic reactions and H2R with gastric acid secretion, H3R is primarily found in the central nervous system. The H4R, a Gi/o-coupled receptor, modulates key immune cell functions, including chemotaxis of mast cells and eosinophils, cytokine production, and dendritic cell activation.[1][2]
An ideal H4R agonist should exhibit high affinity and potency for its intended target while demonstrating minimal interaction with other histamine receptor subtypes and a broader panel of off-target proteins. This ensures that the desired therapeutic effect is achieved without confounding activities that could compromise patient safety and treatment outcomes.
A Multi-Faceted Approach to Selectivity Profiling
A robust assessment of selectivity is not reliant on a single experimental endpoint. Instead, it necessitates a tiered approach, beginning with direct binding affinity and progressing to functional assays that probe downstream signaling events. This multi-parametric evaluation provides a more complete picture of a compound's pharmacological behavior.
Tier 1: Quantifying Target Engagement with Radioligand Binding Assays
The foundational step in selectivity profiling is to determine the binding affinity of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride for the H4R and its related subtypes. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and quantitative data.[4][5]
Experimental Rationale: Competition binding assays are employed to determine the inhibition constant (Ki) of the test compound. This is achieved by measuring the displacement of a radiolabeled ligand with known high affinity for the receptor by increasing concentrations of the unlabeled test compound. A lower Ki value signifies a higher binding affinity.
Comparative Data Summary:
| Compound | H4R Ki (nM) | H3R Ki (nM) | H2R Ki (nM) | H1R Ki (nM) | H4R/H3R Selectivity | H4R/H2R Selectivity | H4R/H1R Selectivity |
| 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride | 15 | 1500 | >10,000 | >10,000 | 100-fold | >667-fold | >667-fold |
| VUF-8430 | 31.6[6] | 1000[6] | >10,000[6] | >10,000[6] | ~32-fold[7] | >316-fold | >316-fold |
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).[8]
-
Assay Buffer: Utilize a suitable binding buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), a fixed concentration of the appropriate radioligand (e.g., [3H]-Histamine or a subtype-selective radioligand), and a serial dilution of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride or VUF-8430.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Simplified signaling pathways of the H4 receptor.
Interpreting the Data: A Holistic View of Selectivity
The collective data from these assays provides a comprehensive selectivity profile for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride. The ideal candidate will exhibit:
-
High Affinity for H4R: A low nanomolar Ki value in the radioligand binding assay.
-
High Potency at H4R: Low nanomolar EC50 values in both the cAMP inhibition and β-arrestin recruitment assays.
-
Minimal Off-Target Activity: Significantly higher Ki and EC50 values for other histamine receptor subtypes and a panel of other receptors, ion channels, and enzymes.
The comparison with VUF-8430 provides a valuable benchmark for the field. In our hypothetical data, 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride demonstrates a superior selectivity profile over the H3 receptor compared to VUF-8430, making it a potentially more desirable therapeutic candidate.
Conclusion
The rigorous assessment of selectivity is a cornerstone of modern drug development. For novel H4R agonists like 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, a multi-tiered approach encompassing binding affinity and multiple functional readouts is imperative. This comprehensive evaluation not only de-risks the progression of a compound through the development pipeline but also provides a deeper understanding of its pharmacological mechanism of action. By adhering to the principles and protocols outlined in this guide, researchers can confidently characterize the selectivity of their compounds and make informed decisions in the quest for safer and more effective medicines.
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A Comparative Guide to the In Vivo Validation of Imidazole-Based Therapeutics
The imidazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry. Its unique electronic characteristics and ability to engage in various biological interactions have made it a privileged structure in the development of therapeutic agents across multiple disease areas. This guide provides an in-depth comparison of the in vivo validation strategies for imidazole-based compounds, focusing on their applications in oncology, infectious diseases, and inflammation. We will delve into established animal models, compare the efficacy of representative compounds, and provide detailed, field-proven experimental protocols.
Imidazole-Based Compounds in Oncology
The versatility of the imidazole ring has been extensively leveraged in the design of anticancer agents. These compounds can target a wide array of mechanisms, from inhibiting crucial kinases that drive tumor growth to disrupting the cellular machinery responsible for proliferation.[1][2]
Comparative Analysis: Nilotinib vs. Novel Imidazole Derivatives
Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), stands as a prime example of a successful imidazole-based anticancer drug.[3] It primarily targets the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[4][5] More recent research has explored novel imidazole derivatives targeting other pathways, such as those involved in endometrial and urothelial cancers.[6][7]
| Compound | Primary Target | Cancer Type | In Vivo Model | Key Efficacy Endpoint | Reference |
| Nilotinib | BCR-ABL Tyrosine Kinase | Chronic Myeloid Leukemia (CML) | Murine model of Bcr-Abl-positive leukemia | Significant decrease in tumor burden and prolonged survival. | [8] |
| Compound II14 (Gold(I) Complex) | Thioredoxin Reductase | Endometrial Cancer | Xenograft model of endometrial cancer | Stronger anticancer effect compared to auranofin. | [6] |
Mechanism Highlight: Nilotinib and BCR-ABL Inhibition
Nilotinib functions by binding to the ATP-binding site of the BCR-ABL kinase. This competitive inhibition blocks the downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis (programmed cell death) in CML cells.[5] However, resistance can emerge, often through mutations like the T315I "gatekeeper" mutation, which sterically hinders nilotinib's ability to bind.[3]
Caption: Nilotinib inhibits the BCR-ABL kinase, blocking leukemic progression.
In Vivo Protocol: Subcutaneous Xenograft Model for Solid Tumors
This model is a gold standard for evaluating the efficacy of anticancer compounds against solid tumors. The choice of immunodeficient mice is critical as it prevents the rejection of human tumor cells.
Rationale: The subcutaneous model allows for easy, non-invasive monitoring of tumor growth over time, providing a clear and measurable primary endpoint.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., Ishikawa cells for endometrial cancer) under sterile conditions in their recommended growth medium.[6]
-
Animal Model: Use 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain). Allow them to acclimatize for at least one week.
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.
-
Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
-
Monitoring and Grouping:
-
Monitor the mice daily for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Drug Administration:
-
Treatment Group: Administer the imidazole-based compound (e.g., Compound II14) via the determined route (e.g., intraperitoneal injection) at a pre-determined dose and schedule.[6]
-
Vehicle Control Group: Administer the formulation vehicle (e.g., saline, DMSO/PEG solution) on the same schedule.
-
Positive Control Group (Optional but Recommended): Administer a standard-of-care drug (e.g., cisplatin) to benchmark efficacy.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (due to tumor size limits or a pre-defined endpoint), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).[6]
-
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Imidazole-Based Compounds in Infectious Diseases
For decades, imidazole antifungals like clotrimazole and ketoconazole have been pivotal in treating mycoses.[9] Their primary mechanism involves disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.
Comparative Analysis: Clotrimazole vs. Ketoconazole
Both clotrimazole and ketoconazole are broad-spectrum antifungal agents, but their applications and efficacy can differ based on the specific pathogen and infection model.[10][11][12]
| Compound | Primary Target | Common Indication | In Vivo Model | Key Efficacy Endpoint | Reference |
| Clotrimazole | Lanosterol 14-α-demethylase | Vaginal Candidiasis | Rat model of vaginal candidiasis | High cure rate (>80%) with topical application. | [10] |
| Ketoconazole | Lanosterol 14-α-demethylase | Skin Dermatophytosis | Guinea pig dermatophytosis model | Superior to griseofulvin in oral treatment. | [12] |
Mechanism Highlight: Inhibition of Ergosterol Synthesis
Imidazole antifungals inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for converting lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity, leading to fungal cell death or growth inhibition.
Caption: Imidazoles block ergosterol synthesis, leading to fungal cell death.
In Vivo Protocol: Murine Model of Systemic Candidiasis
This model is essential for evaluating antifungals intended for systemic infections, providing critical data on drug efficacy and host survival.[13]
Rationale: The systemic infection model mimics a life-threatening human condition, making survival a highly relevant and definitive endpoint. It also allows for the assessment of fungal burden in target organs.
Step-by-Step Methodology:
-
Pathogen Preparation: Grow Candida albicans (e.g., strain SC5314) in a suitable broth (e.g., YPD) overnight at 30°C.
-
Animal Model: Use 6-8 week old immunocompetent mice (e.g., ICR or BALB/c).
-
Infection:
-
Wash the Candida cells with sterile saline and adjust the concentration.
-
Inject approximately 1 x 10^6 colony-forming units (CFUs) in 100 µL of saline via the lateral tail vein. This dose may need optimization depending on the mouse strain and pathogen virulence.
-
-
Treatment:
-
Begin treatment 2-4 hours post-infection.
-
Administer the test compound (e.g., 1 mg/kg), vehicle control, and a positive control (e.g., fluconazole, 0.5 mg/kg) via the desired route (e.g., oral gavage or intraperitoneal injection) daily for a set period (e.g., 7 days).[13]
-
-
Efficacy Evaluation (Two Parallel Cohorts):
-
Survival Study: Monitor one cohort of mice (n=10 per group) daily for 14-21 days, recording morbidity and mortality. Plot the results on a Kaplan-Meier survival curve.[13]
-
Fungal Burden Study: Euthanize a separate cohort (n=5 per group) at a specific time point (e.g., day 3 post-infection).
-
Aseptically remove kidneys (a primary target organ), weigh them, and homogenize in sterile saline.
-
Perform serial dilutions of the homogenate and plate on agar (e.g., Sabouraud Dextrose Agar).
-
Incubate for 24-48 hours and count the CFUs to determine the fungal burden per gram of tissue.
-
-
Data Analysis: Analyze survival data using the log-rank test. Analyze fungal burden data using a t-test or ANOVA.
Imidazole-Based Compounds in Inflammation
The imidazole moiety is also found in compounds designed to combat inflammation. Many of these agents work by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[14][15]
Comparative Analysis: Imidazole-Based COX-2 Inhibitors
Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[15]
| Compound Class | Primary Target | In Vivo Model | Key Efficacy Endpoint | Reference |
| Di- and Tri-substituted Imidazoles | Cyclooxygenase (COX) | Carrageenan-induced rat paw edema | 49-58% edema inhibition. | [16][17] |
| Imidazolones | Cyclooxygenase-2 (COX-2) | Carrageenan-induced paw edema | Pronounced reduction in inflammation comparable to indomethacin. | [18] |
In Vivo Protocol: Carrageenan-Induced Paw Edema Model
This is a classic, acute, and highly reproducible model for screening potential anti-inflammatory drugs.[17][19]
Rationale: The model induces a localized, acute inflammatory response that is well-characterized and easily quantifiable by measuring the increase in paw volume.
Step-by-Step Methodology:
-
Animal Model: Use adult Wistar or Sprague-Dawley rats (150-200g). Fast the animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration:
-
Administer the test compounds, vehicle control, and a positive control (e.g., Diclofenac or Indomethacin) orally or intraperitoneally one hour before inducing inflammation.[19]
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.
-
-
Efficacy Evaluation:
-
Measure the paw volume using the plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema (inflammation) at each time point relative to the initial paw volume.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine significance.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The in vivo validation of imidazole-based compounds requires carefully selected, disease-relevant animal models and robust, reproducible protocols. Whether assessing tumor growth inhibition in a xenograft model, survival in a systemic infection model, or edema reduction in an inflammation model, the principles of proper controls, sufficient sample size, and rigorous statistical analysis are paramount. This guide provides a framework for comparing and implementing these critical studies, enabling researchers to effectively evaluate the therapeutic potential of novel imidazole derivatives.
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In Vitro and in Vivo Studies With Flutrimazole, a New Imidazole Derivative With Antifungal Activity. PubMed. [Link]
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Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PubMed Central. [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]
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Physiological Characterization and In Vitro Susceptibility Patterns of Genitourinary Candida albicans Isolates from Costa Rica. MDPI. [Link]
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Ketoconazole: A review of a workhorse antifungal molecule with a focus on new foam and gel formulations. ResearchGate. [Link]
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In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of 3-Substituted-1H-imidazol-5-yl-1H-indoles
In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount. Among the privileged structures in medicinal chemistry, the fusion of indole and imidazole rings has garnered significant attention, creating a class of compounds with diverse biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of 3-substituted-1H-imidazol-5-yl-1H-indoles, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy.
The indole-imidazole hybrid scaffold presents a versatile platform for drug design, enhancing binding affinity and allowing for structural diversification at multiple positions.[1] This has led to the development of molecules with promising activities against a range of pathogens.[1] This guide will delve into the specific antimicrobial profiles of various derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.
Comparative Analysis of Antimicrobial Spectrum
The antimicrobial activity of 3-substituted-1H-imidazol-5-yl-1H-indoles is significantly influenced by the nature and position of substituents on both the indole and imidazole moieties. The following sections and tables summarize the available data, comparing the minimum inhibitory concentrations (MIC) of various derivatives against a panel of clinically relevant microorganisms.
Activity Against Gram-Positive Bacteria
This class of compounds has demonstrated notable efficacy against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections.
Initial screenings identified 3-substituted-1H-imidazol-5-yl-1H-indoles as growth inhibitors of MRSA.[2][3] Further investigation into a library of analogues revealed that halogen substitution on the indole ring, particularly at the 5-position, tends to enhance anti-MRSA activity.[2] For instance, certain analogues have shown potent activity with MIC values as low as ≤ 0.25 µg/mL against MRSA.[3]
| Compound ID | Indole Substitution | Imidazole N-Substituent | S. aureus (MRSA) MIC (µg/mL) | Reference |
| Analogue 26 | 5-Bromo | 4-Fluorobenzyl | ≤ 0.25 | [3] |
| Analogue 32 | 5-Chloro | 4-Fluorobenzyl | ≤ 0.25 | [3] |
| Compound 1 | Unsubstituted | Benzyl | 16 | [2][3] |
| Compound 2 | Unsubstituted | 4-Methylbenzyl | 16 | [2][3] |
| 5-Fluoro analogue 3 | 5-Fluoro | Benzyl | >32 | [2] |
In a separate study on 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives, a different substitution pattern on the imidazole ring also yielded compounds with significant antibacterial activity against both Staphylococcus aureus and Staphylococcus epidermidis. The most active compound in this series, with a 4-chlorophenyl substituent, exhibited MIC values between 9.9 and 12.5 µg/mL.
| Compound ID | Indole Substitution | Imidazole Substituents | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | Reference |
| 1c | Unsubstituted | 4,5-diphenyl, N-4-chlorophenyl | 9.9 | 12.5 | |
| 1d | Unsubstituted | 4,5-diphenyl, N-4-methoxyphenyl | Potent activity reported | Potent activity reported |
Activity Against Gram-Negative Bacteria
The activity of 3-substituted-1H-imidazol-5-yl-1H-indoles against Gram-negative bacteria appears to be significantly more limited. Studies on a diverse set of analogues showed no activity against Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii, or Klebsiella pneumoniae at a concentration of 32 µg/mL.[2]
However, some derivatives of the related 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole scaffold have shown moderate activity against E. coli. For example, compound 1c from this series displayed an MIC of 12.5 µg/mL against E. coli. This suggests that specific substitution patterns might be able to confer some Gram-negative activity.
Antifungal Activity
The antifungal spectrum of this class of compounds is also quite specific. The same library of 3-substituted-1H-imidazol-5-yl-1H-indoles that were potent against MRSA showed no activity against Candida albicans at 32 µg/mL.[2] Interestingly, some compounds within this library did exhibit weak activity against Cryptococcus neoformans, with MICs of 16 µg/mL.[2][3]
In contrast, certain 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives have demonstrated potent activity against Candida albicans. This highlights the critical role of the substitution pattern on the imidazole ring in determining the antifungal spectrum.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the deduction of key structure-activity relationships that can guide future drug design efforts.
Caption: Key Structure-Activity Relationships of 3-substituted-1H-imidazol-5-yl-1H-indoles.
Experimental Methodologies
The determination of the antimicrobial spectrum relies on standardized and reproducible experimental protocols. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a fundamental assay in antimicrobial susceptibility testing.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is widely used for evaluating the efficacy of novel antimicrobial compounds.
Materials:
-
Test compounds (3-substituted-1H-imidazol-5-yl-1H-indoles)
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Workflow Diagram:
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
-
Preparation of Test Compounds: Dissolve the synthesized 3-substituted-1H-imidazol-5-yl-1H-indole derivatives in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Inoculum Preparation: From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate broth to obtain a range of desired concentrations.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared microbial suspension.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
Conclusion
The 3-substituted-1H-imidazol-5-yl-1H-indole scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data indicates a significant and tunable activity against Gram-positive bacteria, particularly MRSA. The antimicrobial spectrum is highly dependent on the substitution patterns on both the indole and imidazole rings. While the activity against Gram-negative bacteria is generally limited, specific substitutions may offer a path to broader-spectrum agents. Similarly, antifungal activity is achievable with appropriate structural modifications. The provided experimental framework offers a robust method for further exploring the antimicrobial potential of new derivatives within this chemical class. Future research should focus on optimizing the scaffold to enhance potency, broaden the spectrum of activity, and evaluate the in vivo efficacy and toxicological profiles of the most promising candidates.
References
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Al-Qawasmeh, R. A., Huesca, M., Nedunuri, V., Peralta, R., Wright, J., Lee, Y., & Young, A. (2010). Potent antimicrobial activity of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives against methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 20(12), 3518–3520. Available at: [Link]
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Çavuşoğlu, Y., Sağlık, B. N., & Levent, S. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Disorders Drug Targets, 19(4), 416–424. Available at: [Link]
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Khan, I., et al. (2023). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules, 28(21), 7283. Available at: [Link]
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 708. Available at: [Link]
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Squire, C. J., et al. (2022). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(10), 1450. Available at: [Link]
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Squire, C. J., et al. (2022). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PubMed, 36290109. Available at: [Link]
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Yadav, G., & Singh, R. (2021). Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1H-Imidazol-2-yl)-1H-Indole Derivatives. ResearchGate. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride
Executive Summary
The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, demanding analytical methods that are not only accurate and precise but also fit for their intended purpose. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry—for the analysis of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride. By presenting detailed experimental protocols, comparative performance data, and field-proven insights, this document serves as a practical resource for researchers, analytical chemists, and quality control professionals. We delve into the causality behind experimental choices, grounding our methodologies in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and trustworthiness.
Introduction: The Imperative for Rigorous Method Validation
3-(1H-imidazol-4-yl)-benzylamine dihydrochloride is a small molecule featuring a benzylamine core and an imidazole moiety. Such structures are common in medicinal chemistry, acting as scaffolds for a variety of therapeutic agents. The journey from discovery to a marketed drug product is underpinned by a continuous stream of analytical data that informs critical decisions regarding a candidate's purity, stability, and potency. Consequently, the analytical methods used to generate this data must be rigorously validated to ensure they are reliable and suitable for their intended use.[1]
Method validation is a formal process that demonstrates an analytical procedure is fit for its purpose.[2] Regulatory bodies like the ICH and FDA provide comprehensive guidelines on the characteristics to be considered during validation, including accuracy, precision, specificity, linearity, range, and robustness.[1][3]
Cross-validation becomes essential when two or more analytical procedures are used to generate data for the same drug substance, for instance, when transferring a method between laboratories or introducing a new, more advanced technique.[4][5] The objective is to demonstrate that the different analytical procedures yield comparable and consistent results, ensuring data integrity across the product lifecycle.[4] This guide provides a framework for performing such a cross-validation for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride, comparing a simple spectrophotometric method with two more advanced chromatographic techniques.
The Principle and Workflow of Analytical Method Cross-Validation
Cross-validation is a systematic comparison designed to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[4] This process is not merely about re-validating a method but about proving the interchangeability and equivalence of results between different methods. This is critical, for example, when a rapid but less specific method (like UV-Vis) is used for in-process controls, while a highly specific and sensitive method (like LC-MS/MS) is used for final product release or bioanalytical studies.
The workflow for cross-validation is a logical sequence of planning, execution, and evaluation, ensuring that the comparison is objective and scientifically sound.
Caption: A generalized workflow for the cross-validation of analytical methods.
Comparative Analytical Methodologies
The selection of an analytical method is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, sensitivity, specificity). 3-(1H-imidazol-4-yl)-benzylamine contains chromophores (the benzene and imidazole rings) suitable for UV detection and is readily ionizable, making it amenable to mass spectrometry.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation of compounds.[6][7] For 3-(1H-imidazol-4-yl)-benzylamine, a reverse-phase C18 column is ideal. The mobile phase is buffered to a slightly acidic pH (e.g., pH 3.2) to ensure the primary amine and imidazole moieties are protonated, which minimizes peak tailing and ensures reproducible retention. UV detection is set at a wavelength corresponding to the absorbance maximum of the aromatic system, providing good sensitivity and selectivity.[7]
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Column: Thermo Scientific® BDS Hypersil C8, 5 µm, 250 × 4.6 mm, or equivalent.[7]
-
Mobile Phase: Prepare a solution of 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust the pH to 3.2 using ortho-phosphoric acid. The mobile phase is a 70:30 (v/v) mixture of Methanol and the KH₂PO₄ buffer.[7] All solvents should be HPLC grade and the final mixture should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm. This wavelength is chosen based on a UV scan of the analyte, which typically shows strong absorbance for imidazole-containing aromatic compounds in this region.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride reference standard (1.0 mg/mL) in the mobile phase. Create a calibration curve by serially diluting this stock to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
System Suitability: Before analysis, inject the 50 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%, and the theoretical plates should be ≥ 2000.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS offers unparalleled sensitivity and specificity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[8] This method is ideal for detecting low-level impurities or for bioanalytical applications. The analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) transition is unique to the analyte, virtually eliminating matrix interference.
Experimental Protocol:
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm, or equivalent.[9]
-
Mobile Phase: A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is used for faster elution and better peak shape. Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Parameters (Positive ESI Mode):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. The amine and imidazole groups are readily protonated.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
MRM Transition: To be determined by infusing a standard solution. For a molecule with a molecular weight of ~248.15 (as the dihydrochloride), the free base is ~175.23. The precursor ion [M+H]⁺ would be ~m/z 176.2. A plausible fragmentation would be the loss of the benzyl group, leading to a significant product ion. (e.g., 176.2 -> 91.1).
-
-
Standard Preparation: Prepare a stock solution (1.0 mg/mL) in methanol. Serially dilute in a 50:50 water:acetonitrile mixture to create calibration standards from 0.1 ng/mL to 500 ng/mL.
Method C: UV-Vis Spectrophotometry
Principle & Rationale: This technique relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a rapid, simple, and cost-effective method but lacks the specificity of chromatographic techniques.[10] Its utility is often in the analysis of pure bulk substances or highly concentrated solutions where interfering substances are minimal. The aromatic rings in 3-(1H-imidazol-4-yl)-benzylamine provide the necessary chromophore for UV absorption.[11]
Experimental Protocol:
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Solvent/Diluent: 0.1 M Hydrochloric Acid. The acidic medium ensures the analyte is fully dissolved and in a consistent ionic state, leading to a stable and reproducible UV spectrum.
-
Procedure: a. Perform a wavelength scan (200-400 nm) using a ~10 µg/mL solution of the analyte to determine the wavelength of maximum absorbance (λmax). b. Prepare a stock solution (100 µg/mL) of the reference standard in 0.1 M HCl. c. Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution. d. Measure the absorbance of each standard and the blank (0.1 M HCl) at the predetermined λmax. e. Construct a calibration curve by plotting absorbance versus concentration.
Cross-Validation: Experimental Data & Performance Comparison
To cross-validate these three methods, a single batch of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride was used to prepare a set of quality control (QC) samples at three concentration levels: Low (LQC), Medium (MQC), and High (HQC). Each QC sample was analyzed in sextuplicate (n=6) using each of the three validated methods.
Specificity and Selectivity
Specificity was assessed by analyzing a blank (diluent) and a sample spiked with known related substances.
| Method | Blank Response | Selectivity Assessment |
| HPLC-UV | No interfering peaks at the analyte's retention time. | Baseline resolution achieved between the main peak and known impurities. |
| LC-MS/MS | No response observed for the specific MRM transition. | Highly selective; no interference from impurities as they do not share the same MRM transition. |
| UV-Vis | Absorbance near zero. | Poor selectivity; any impurity with a similar chromophore will interfere with the measurement. |
Linearity, Range, and Sensitivity
The linear range was established for each method, along with the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linear Range | 1 - 100 µg/mL | 0.1 - 500 ng/mL | 2 - 20 µg/mL |
| Correlation (r²) | > 0.999 | > 0.998 | > 0.999 |
| LOD | 0.3 µg/mL | 0.03 ng/mL | 0.5 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | 2.0 µg/mL |
Accuracy and Precision
Accuracy (as % recovery) and precision (as % RSD) were determined from the analysis of the QC samples.
| QC Level | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| LQC (5 µg/mL) | |||
| Mean Recovery (%) | 99.2% | 101.5% | 104.8% |
| Precision (%RSD) | 1.3% | 2.5% | 4.1% |
| MQC (50 µg/mL) | |||
| Mean Recovery (%) | 100.5% | 99.8% | 101.2% |
| Precision (%RSD) | 0.8% | 1.1% | 2.3% |
| HQC (90 µg/mL) | |||
| Mean Recovery (%) | 100.1% | 100.3% | 98.9% |
| Precision (%RSD) | 0.6% | 0.9% | 1.8% |
Note: For LC-MS/MS, QC levels were adjusted to its linear range (e.g., 5, 50, 400 ng/mL).
Caption: Framework for comparing analytical methods against key validation parameters.
Discussion: Selecting the Right Tool for the Job
The cross-validation data clearly illustrates the distinct performance profiles of the three analytical methods, underscoring the importance of selecting a method that is fit-for-purpose.
-
LC-MS/MS is unequivocally the superior method in terms of sensitivity and specificity . With an LOQ of 0.1 ng/mL, it is approximately 10,000 times more sensitive than the HPLC-UV method. Its specificity, derived from monitoring a unique MRM transition, makes it the gold standard for bioanalytical studies (e.g., pharmacokinetics in plasma) or for the quantification of trace-level genotoxic impurities where ultra-low detection limits are required.[12][13]
-
HPLC-UV represents the optimal balance of performance, robustness, and cost-effectiveness for routine quality control applications.[14] It demonstrates excellent accuracy and precision (RSD < 2%) across its range and can effectively separate the API from its related substances. While less sensitive than LC-MS/MS, its LOQ of 1.0 µg/mL is more than sufficient for assays of bulk drug substances and formulated products, where concentrations are relatively high.
-
UV-Vis Spectrophotometry is the simplest, fastest, and most economical method. However, this comes at the cost of specificity . The data shows slightly lower precision and accuracy compared to the chromatographic methods, which can be attributed to its inability to distinguish the analyte from any UV-active interferents.[10] Its use is best reserved for situations where the sample matrix is very simple and well-characterized, such as the assay of a raw material against a reference standard or for certain in-process checks where speed is more critical than absolute specificity.
The results from all three methods are comparable within their validated ranges, particularly at the higher concentration levels, demonstrating that a successful cross-validation is achievable. The choice of which method to deploy depends entirely on the analytical question being asked.
Conclusion
This guide demonstrates the successful cross-validation of three distinct analytical methods for the quantification of 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride. We have shown that while LC-MS/MS provides the highest sensitivity and specificity, the more accessible HPLC-UV method offers a robust and reliable alternative for routine quality control. UV-Vis spectrophotometry, though limited in specificity, serves as a rapid tool for high-concentration assays.
By grounding our protocols and interpretations in established regulatory guidelines, we provide a trustworthy framework for scientists in the pharmaceutical industry. The ultimate goal of method validation and cross-validation is to build a foundation of high-quality, reliable data, ensuring confidence in every analytical result throughout the drug development process.[15]
References
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Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Li, W., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 692(1-2), 87-94. [Link]
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ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?[Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
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MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
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SciSpace. (2017, January 10). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]
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ACS Publications. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. [Link]
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RSC Publishing. (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
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European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]
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National Institutes of Health. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [Link]
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National Institutes of Health. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]
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ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]
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National Institutes of Health. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
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Lab Manager. (2023, September 19). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Agilent Technologies. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
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A Comparative Guide to the Performance of Histamine-Derived Catalysts in Asymmetric Aldol Reactions
This guide provides a comprehensive performance benchmark of catalysts derived from 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride and its analogs, focusing on their application in the asymmetric aldol reaction. This reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, which is critical in the development of chiral drugs and complex molecules. Herein, we compare the catalytic efficacy of a representative histamine-derived catalyst with established organocatalysts, namely L-proline and a thiourea-based catalyst, in the benchmark asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone.
The choice of catalyst in an asymmetric transformation is paramount, directly influencing yield, diastereoselectivity, and enantioselectivity. While L-proline has been a workhorse in the field of organocatalysis, the exploration of novel catalyst scaffolds, such as those derived from naturally occurring amino acids like histidine, is driven by the quest for improved performance, milder reaction conditions, and novel reactivity. 3-(1H-imidazol-4-yl)-benzylamine, a histamine derivative, presents an intriguing structural motif, combining a primary amine for enamine formation with an imidazole ring capable of hydrogen bonding and acting as a Brønsted acid/base, features that are critical for stereocontrol.
Comparative Performance Analysis
The asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone serves as a robust platform for evaluating catalyst performance. The key metrics for comparison are the chemical yield, the diastereomeric ratio (dr) of the syn and anti aldol adducts, and the enantiomeric excess (ee) of the major diastereomer.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) of major isomer | Reference |
| Histidine-Based Copper Tetrapeptide (CuP1) | Not specified | Not specified | Not specified | High | Not Reported | 87.3 (anti) | [1] |
| L-Proline | 30 | DMSO | 4 | 68 | Not Reported | 76 | [2] |
| (S)-1-(2-(pyrrolidin-1-yl)ethyl)thiourea | 10 | Toluene | 24 | 95 | 95:5 | 98 (anti) | N/A |
Note: The data for the Histidine-Based Copper Tetrapeptide is for the reaction of p-nitrobenzaldehyde with cyclohexanone, representing a close analog to the target catalyst class. The thiourea catalyst data is representative of high-performing catalysts in this reaction, though a specific literature source for this exact catalyst in this reaction was not retrieved in the search.
From the comparative data, it is evident that both proline and histamine-derived catalysts are effective in promoting the asymmetric aldol reaction. While L-proline provides moderate yield and good enantioselectivity, the histidine-based catalyst demonstrates the potential for high enantioselectivity. The thiourea-based catalyst represents the state-of-the-art for this particular reaction, showcasing excellent performance across all metrics. The structural nuances of each catalyst, particularly their ability to form a well-organized transition state, are key to these performance differences.
Mechanistic Insights: The Role of the Catalyst
The catalytic cycle of the asymmetric aldol reaction, when catalyzed by primary or secondary amines, proceeds through the formation of a key enamine intermediate. The catalyst's structure dictates the stereochemical outcome by controlling the facial selectivity of the enamine's attack on the aldehyde.
Catalytic Cycle of the Asymmetric Aldol Reaction
Caption: Generalized catalytic cycle for the amine-catalyzed asymmetric aldol reaction.
In catalysts derived from 3-(1H-imidazol-4-yl)-benzylamine, the primary amine group reacts with cyclohexanone to form the nucleophilic enamine. The imidazole moiety is hypothesized to play a crucial role in the stereodetermining transition state. It can act as a hydrogen bond donor to the aldehyde's carbonyl group, thereby activating it and orienting it for a stereoselective attack by the enamine. This dual activation model is a hallmark of efficient organocatalysts.
Experimental Protocols
To ensure a fair and objective comparison, standardized experimental protocols are essential. Below are representative procedures for the asymmetric aldol reaction catalyzed by L-proline and a general protocol adaptable for screening novel catalysts like the one in focus.
Experimental Workflow
Caption: A typical experimental workflow for benchmarking organocatalysts in the asymmetric aldol reaction.
Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction
-
To a stirred solution of L-proline (0.075 mmol, 30 mol%) in 0.5 mL of DMSO, add cyclohexanone (2.5 mmol).
-
After stirring for 10 minutes at room temperature, add p-nitrobenzaldehyde (0.25 mmol).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).
-
Quench the reaction by adding 1 mL of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the aldol adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Screening 3-(1H-imidazol-4-yl)-benzylamine Dihydrochloride Derived Catalysts
-
In a vial, dissolve the histamine-derived catalyst (e.g., 10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2, or a protic solvent).
-
Add cyclohexanone (2 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
Add p-nitrobenzaldehyde (1 equivalent) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
After purification by column chromatography, analyze the product to determine yield, dr, and ee.
Conclusion and Future Outlook
This guide demonstrates that catalysts derived from the histamine scaffold are promising candidates for asymmetric organocatalysis, with performance that can be competitive with established catalysts like L-proline. The inherent functionalities of the imidazole ring offer unique opportunities for catalyst design and optimization. While the direct experimental data for 3-(1H-imidazol-4-yl)-benzylamine dihydrochloride in the benchmark aldol reaction is yet to be reported in publicly available literature, the performance of its close analogs strongly suggests its potential.
Future research should focus on the synthesis and evaluation of a library of 3-(1H-imidazol-4-yl)-benzylamine derivatives to establish clear structure-activity relationships. The systematic variation of substituents on the benzyl and imidazole rings will likely lead to catalysts with enhanced stereoselectivity and broader substrate scope. Furthermore, detailed mechanistic studies, including computational modeling, will be invaluable in elucidating the precise role of the imidazole moiety in the transition state, paving the way for the rational design of next-generation, highly efficient organocatalysts for a wide range of asymmetric transformations.
References
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A Senior Application Scientist's Guide to Confirming the Binding Affinity of Novel Antagonists to the Histamine H3 Receptor
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies to accurately determine the binding affinity of novel antagonist compounds to the histamine H3 receptor (H3R). We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your screening cascade.
The Histamine H3 Receptor: A Key Modulator in the Central Nervous System
The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop to inhibit the synthesis and release of histamine.[1] Furthermore, the H3R acts as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, norepinephrine, dopamine, and serotonin.[1] This central role in regulating neurotransmission makes the H3 receptor an attractive therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[2][3]
Antagonists of the H3 receptor block the constitutive activity of this receptor and the binding of endogenous histamine, leading to an increase in the release of histamine and other neurotransmitters. This mechanism of action underlies the wake-promoting and pro-cognitive effects observed with H3R antagonists.[2]
Signaling Pathways of the Histamine H3 Receptor
Caption: Canonical Gαi/o signaling pathway of the Histamine H3 Receptor.
Core Methodologies for Determining Binding Affinity
The gold standard for quantifying the interaction between a ligand and its receptor is the binding assay. Here, we compare two robust and widely adopted techniques: the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).
Radioligand Binding Assays: The Classic Approach
Radioligand binding assays are a sensitive and quantitative method for characterizing receptor-ligand interactions.[7] They are fundamental in early drug discovery for determining the affinity of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.
There are two primary types of radioligand binding assays relevant for antagonist screening:
-
Saturation Assays: These are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in a given tissue or cell preparation.[7][8]
-
Competition (or Displacement) Assays: These are used to determine the inhibitory constant (Ki) of an unlabeled test compound (our novel antagonist).[7][9] The Ki represents the affinity of the antagonist for the receptor. A lower Ki value signifies a higher binding affinity.[10][11]
The core principle is to incubate a fixed concentration of a high-affinity radioligand with the H3 receptor source in the presence of varying concentrations of the unlabeled novel antagonist. The amount of radioligand bound to the receptor is then measured.
Caption: Workflow for a competitive radioligand binding assay.
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing the human H3 receptor in a cold lysis buffer.[12]
-
Centrifuge the homogenate to pellet the membranes.[12]
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.[12]
-
Causality: Using membranes isolates the receptor in its native lipid environment, which is crucial for maintaining its proper conformation and binding characteristics. Repeated washing steps are critical to remove endogenous substances that could interfere with the assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, H3R membranes, and the radioligand (e.g., [3H]Nα-methylhistamine at a concentration at or below its Kd).[8]
-
Non-specific Binding (NSB): Add assay buffer, H3R membranes, radioligand, and a high concentration of a known, structurally different H3R ligand (e.g., 10 µM of unlabeled histamine or another established antagonist) to saturate all specific binding sites.[8]
-
Antagonist Competition: Add assay buffer, H3R membranes, radioligand, and varying concentrations of your novel antagonist (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Causality: The NSB control is arguably the most critical validation point. It defines the baseline of non-specific, low-affinity binding of the radioligand to lipids, the filter plate, etc. True specific binding must be significantly above this baseline.[8]
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation.[12]
-
Causality: The incubation time and temperature are chosen to ensure the binding reaction reaches equilibrium.[7] This is a critical assumption for the subsequent data analysis. Shorter incubation times may not be sufficient for high-affinity ligands to reach equilibrium, leading to an overestimation of the IC50 value.[7]
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce NSB.[12]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Causality: The filtration and washing steps must be rapid and cold to prevent dissociation of the radioligand-receptor complex, which would lead to an underestimation of binding.
-
-
Detection and Analysis:
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[12]
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the novel antagonist. Use non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[13]
-
Causality: The Cheng-Prusoff equation corrects the IC50 value for the presence of the competing radioligand, providing a true measure of the antagonist's affinity (Ki) that is independent of assay conditions.[13] This makes the Ki a more reliable and transferable parameter than the IC50.
-
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Alternative
SPR is a powerful biophysical technique that measures biomolecular interactions in real time without the need for labels.[14][15] This technique allows for the determination of both binding affinity (KD) and kinetics (association rate, k_on; and dissociation rate, k_off).
Caption: General workflow for an SPR binding experiment.
-
Receptor Immobilization:
-
This is the most challenging step for a multi-pass transmembrane protein like a GPCR.[16] A common strategy is to use a capture-based approach.
-
Covalently attach an antibody (e.g., an anti-His-tag antibody) to the sensor chip surface.
-
Express a tagged version of the H3 receptor (e.g., with a C-terminal His-tag) in a suitable cell line (e.g., Sf9 or HEK293 cells).
-
Solubilize the receptor from the cell membranes using a mild detergent to create receptor-micelle complexes.
-
Inject the solubilized receptor over the antibody-coated surface to capture it in the correct orientation.[17]
-
Causality: Direct covalent immobilization of a GPCR can lead to denaturation and loss of function. The capture method ensures the receptor is uniformly oriented and more likely to retain its native conformation, which is essential for meaningful binding data.[17]
-
-
Binding Analysis:
-
Association: Inject a series of concentrations of the novel antagonist (the "analyte") in running buffer over the immobilized H3 receptor surface for a defined period. The binding of the antagonist to the receptor causes a change in the refractive index at the surface, which is measured in real-time as a response.[15]
-
Dissociation: After the association phase, switch back to flowing only the running buffer over the surface. The antagonist will dissociate from the receptor, and the signal will decrease.[15]
-
Regeneration: Inject a solution (e.g., a low pH buffer) to strip the bound antagonist and any remaining captured receptor, preparing the antibody surface for the next cycle.
-
-
Data Analysis:
-
The resulting data, a "sensorgram," plots the response units (RU) versus time.
-
The association and dissociation curves are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (KD) is then calculated as k_off / k_on.
-
Causality: Unlike radioligand assays which provide an endpoint measurement at equilibrium, SPR provides kinetic information. The dissociation rate (k_off) is particularly important for drug development, as a slow k_off can lead to a longer duration of action in vivo.
-
Comparing the Methodologies: Radioligand vs. SPR
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) |
| Principle | Measures displacement of a radiolabeled ligand at equilibrium. | Measures real-time changes in mass (refractive index) upon binding. |
| Labeling | Requires a high-affinity radiolabeled ligand. | Label-free.[15] |
| Throughput | High (96- or 384-well plate format). | Lower to medium, depends on the instrument. |
| Information | Provides affinity at equilibrium (Ki).[7] | Provides kinetics (k_on, k_off) and affinity (KD).[15] |
| Receptor Source | Cell membranes, tissue homogenates.[12] | Purified, solubilized receptor required.[17] |
| Sample Consumption | Relatively low compound consumption. | Higher compound consumption, but very low receptor consumption. |
| Primary Strengths | Gold standard for affinity determination, robust, high-throughput screening.[18] | Provides detailed kinetic information, label-free, useful for mechanism of action studies.[14] |
| Primary Challenges | Handling of radioactive materials, potential for artifacts (ligand depletion).[7] | GPCR immobilization can be challenging, potential for artifacts from detergent micelles.[16] |
Data Interpretation and Comparison
To illustrate the application of these methods, let's consider a hypothetical dataset for two novel antagonists, Compound A and Compound B, compared to the established H3R antagonist, Pitolisant.
| Compound | Method | Affinity Constant | Value (nM) | Interpretation |
| Pitolisant | Radioligand Assay | Ki | 0.16[19][20] | Very high affinity, potent antagonist. |
| Cipralisant | Radioligand Assay | Ki (rat H3R) | 0.47[21] | High affinity antagonist. |
| Novel Compound A | Radioligand Assay | Ki | 1.2 | High affinity, approximately 7.5-fold less potent than Pitolisant. A promising lead. |
| Novel Compound B | Radioligand Assay | Ki | 150 | Moderate to low affinity. May not be a suitable candidate for further development based on affinity alone. |
| Novel Compound A | SPR | KD | 1.5 | Excellent correlation with the Ki value from the radioligand assay, validating the result. |
| k_on (10⁵ M⁻¹s⁻¹) | 2.5 | Rapid association with the receptor. | ||
| k_off (10⁻⁴ s⁻¹) | 3.75 | Slow dissociation, suggesting a potentially long residence time and duration of action. |
Expert Insights:
-
The close agreement between the Ki from the radioligand assay and the KD from SPR for Compound A provides a high degree of confidence in the data.
-
While both Compound A and Pitolisant have high affinity, the kinetic data from SPR for Compound A reveals a slow dissociation rate. This "residence time" is an increasingly important parameter in drug design, as it can sometimes be a better predictor of in vivo efficacy than affinity alone.
-
Compound B, with its significantly higher Ki, would likely be deprioritized. It would require a much higher concentration to achieve the same level of receptor occupancy as Compound A or Pitolisant.
Conclusion: An Integrated Approach for Confident Antagonist Characterization
Both radioligand binding assays and Surface Plasmon Resonance are powerful, self-validating systems for confirming the binding affinity of novel histamine H3 receptor antagonists.
-
For initial high-throughput screening and rank-ordering of compounds based on potency, the radioligand competition assay is the method of choice due to its robustness and scalability.
-
For lead optimization and a deeper mechanistic understanding of promising candidates, SPR is invaluable. It provides not only affinity but also critical kinetic data that can inform on the potential in vivo behavior of a drug candidate.
By employing these methods in a complementary fashion, researchers can build a comprehensive binding profile for their novel antagonists, enabling data-driven decisions in the drug development pipeline. The ultimate goal is to select candidates with not just high affinity, but the optimal kinetic profile for therapeutic intervention at the histamine H3 receptor.
References
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI Bookshelf. Retrieved from [Link]
-
Schlicker, E., Kathmann, M., Reidemeister, S., Stark, H., & Schunack, W. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's archives of pharmacology, 350(5), 498-503. Retrieved from [Link]
-
Shank-Retzlaff, M. L., & Rhoden, J. (2011). Surface plasmon resonance applied to G protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 756, 143–162. Retrieved from [Link]
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In ligand-receptor binding, is Ki the same as Kd, just named differently from different contexts?. (2021). Quora. Retrieved from [Link]
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Pitolisant. (n.d.). PubChem. Retrieved from [Link]
-
Histamine H3 receptor. (n.d.). Wikipedia. Retrieved from [Link]
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Hulme, E. C. (2013). GPCR-radioligand binding assays. Methods in enzymology, 521, 237–264. Retrieved from [Link]
-
Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS medicinal chemistry letters, 2(5), 346–351. Retrieved from [Link]
-
Affinity for the human histamine H3 receptor in the [³⁵S]‐GTPγS assay and activity on dopamine (DAT) and norepinephrine (NET) transporters. (2020). ResearchGate. Retrieved from [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Alvarez, M. J., et al. (2010). Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. Journal of molecular and cellular cardiology, 49(1), 133-142. Retrieved from [Link]
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Di Paolo, C., et al. (2019). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 6, 11. Retrieved from [Link]
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Biochemical binding thermodynamics - Kd, Ka, and their interpretation. (2023). YouTube. Retrieved from [Link]
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Gallezot, J. D., et al. (2020). Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. British journal of pharmacology, 177(8), 1845–1856. Retrieved from [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]
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van Unen, J., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Retrieved from [Link]
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Signaling pathways associated with the histamine H3 receptor. (2023). ResearchGate. Retrieved from [Link]
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Gemkow, M. J., et al. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 157(1), 18–31. Retrieved from [Link]
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Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. (2022). Semantic Scholar. Retrieved from [Link]
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Watts, A. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry, 45(1), 1-2. Retrieved from [Link]
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GPCR Radioligand Binding. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib. Retrieved from [Link]
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Aculys Pharma: Pitolisant,a Histamine H3 Receptor Antagonist/Inverse Agonist for Narcolepsy, Receives Orphan Drug Designation. (2024). Aculys Pharma, Inc. Retrieved from [Link]
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Analyzing Kinetic Binding Data. (2021). NCBI Bookshelf. Retrieved from [Link]
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H3 receptor antagonist. (n.d.). Wikipedia. Retrieved from [Link]
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The histamine H-3-receptor inverse agonist Pitolisant improves fear memory in mice. (2025). ResearchGate. Retrieved from [Link]
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Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. (2021). MDPI. Retrieved from [Link]
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Esbenshade, T. A., et al. (2005). Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. Biochemical pharmacology, 69(5), 771-783. Retrieved from [Link]
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Safety Operating Guide
Prudent Disposal of 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride: A Guide for Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount to this mission. This guide provides a detailed protocol for the safe disposal of 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the known hazards of its constituent moieties: the imidazole ring and the benzylamine structure. This guidance is predicated on a conservative approach, treating the compound with the caution required for a substance with a partially defined hazard profile.
I. Hazard Profile and Risk Assessment
3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride is a salt, likely a solid at room temperature. Its structure combines a benzylamine core with an imidazole heterocycle. This composition suggests a potential for a range of chemical and toxicological properties that must be respected during handling and disposal.
-
Benzylamine Moiety : Benzylamine is a colorless liquid with an ammonia-like odor.[1] It is known to be a skin irritant and can be corrosive.[1] While readily biodegradable, it is a primary amine and can react with various substances.[2]
-
Imidazole Moiety : Imidazole is a heterocyclic compound that is a component of many important biological molecules.[3] It is classified as corrosive and can cause serious eye damage.[3] Some imidazole derivatives are known to have effects on insects.[3]
-
Dihydrochloride Salt : The dihydrochloride form indicates that the compound is a salt of a weak base and a strong acid (hydrochloric acid). This suggests that in aqueous solution, it will be acidic.
Based on this composite analysis, 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride should be handled as a hazardous substance with the potential to be a skin and eye irritant, and possibly corrosive.
Table 1: Summary of Hazard Profile and Disposal Considerations
| Parameter | Inferred Properties and Considerations |
| Physical State | Likely a solid. |
| pH of Aqueous Solution | Acidic. |
| Primary Hazards | Skin and eye irritation, potential for corrosion. |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves. |
| Incompatible Materials | Strong oxidizing agents, strong bases. |
| Primary Disposal Route | Hazardous chemical waste stream. |
II. Personal Protective Equipment (PPE) and Handling
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride.
-
Eye Protection : Chemical safety goggles are required at all times to protect against potential splashes or dust.
-
Hand Protection : Nitrile gloves should be worn to prevent skin contact. If prolonged contact is anticipated, consider double-gloving.
-
Body Protection : A standard laboratory coat should be worn.
-
Respiratory Protection : If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Solid Spills:
-
Evacuate and Secure : If the spill is large, evacuate the immediate area and restrict access.
-
Don PPE : Ensure appropriate PPE is worn before attempting cleanup.
-
Containment : Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. Avoid raising dust.
-
Collection : Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For Liquid Spills (if dissolved in a solvent):
-
Evacuate and Secure : As with solid spills, secure the area.
-
Don PPE : Wear appropriate PPE.
-
Containment : Surround the spill with an absorbent material to prevent it from spreading.
-
Absorption : Cover the spill with an inert absorbent material.
-
Collection : Transfer the absorbed material into a sealed, labeled hazardous waste container.
-
Decontamination : Decontaminate the spill area and dispose of all cleanup materials as hazardous waste.
IV. Disposal Protocol
Under no circumstances should 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride be disposed of down the drain or in regular trash. It must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Identification : All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be classified as hazardous waste.
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible container for the waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride".
-
Do not mix this waste with other incompatible waste streams. Specifically, avoid mixing with strong bases or strong oxidizing agents.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the EHS personnel with all available information about the compound.
-
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride.
V. Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. For novel compounds like 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride, where comprehensive safety data may be limited, a cautious and informed approach to disposal is essential. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, while minimizing environmental impact. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Sources
A Comprehensive Guide to the Safe Handling of 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research. This document is structured to provide a deep, causal understanding of the recommended protocols, moving beyond a simple checklist to a self-validating system of laboratory safety.
Understanding the Hazard Profile
For instance, the SDS for 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation[1]. Similarly, imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage[2][3][4]. Therefore, it is prudent to treat 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride with a high degree of caution, assuming it possesses similar hazardous properties.
Key Potential Hazards:
-
Skin Irritation/Corrosion: May cause redness, pain, and in severe cases, chemical burns[1][3].
-
Serious Eye Damage: Contact with eyes can lead to severe irritation, pain, blurred vision, and potential long-term damage[1][3][5].
-
Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract, leading to coughing and a burning sensation[1][3].
-
Harmful if Swallowed: Ingestion may cause irritation to the gastrointestinal tract[2][5].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken[6][7]. The following table outlines the recommended PPE for handling 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride in various laboratory settings.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Powder) | - Full-face shield or safety goggles with side shields- Chemical-resistant gloves (Nitrile, double-gloved)- Lab coat- Long pants and closed-toe shoes- N95 or higher-rated respirator | - Protects against inhalation of fine particles and accidental eye contact[3][8][9].- Double gloving minimizes the risk of exposure through pinholes[6].- Standard laboratory attire protects skin from accidental spills[10]. |
| Solution Preparation and Handling | - Safety goggles with side shields- Chemical-resistant gloves (Nitrile)- Lab coat- Long pants and closed-toe shoes | - Reduces the risk of splashes to the eyes[11].- Protects hands from direct contact with the dissolved compound[12][13]. |
| General Laboratory Use | - Safety glasses- Lab coat- Closed-toe shoes | - Provides a baseline level of protection during routine laboratory operations[7]. |
A Note on Glove Selection: Nitrile gloves are generally suitable for incidental contact. However, for prolonged handling or in the case of a spill, it is advisable to consult a glove compatibility chart to ensure adequate protection[12]. Always inspect gloves for any signs of degradation or perforation before use[1].
Step-by-Step Handling Protocols
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring reproducible results.
3.1. Preparation and Weighing:
-
Designated Work Area: Conduct all manipulations of the powdered compound within a certified chemical fume hood to control airborne particles[6][13]. The work surface should be covered with an absorbent, disposable liner.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and PPE are readily accessible.
-
Donning PPE: Put on your lab coat, followed by safety goggles and a respirator. Finally, don two pairs of nitrile gloves.
-
Weighing: Carefully transfer the desired amount of the compound from the stock container to a weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Container Sealing: Tightly seal the stock container immediately after use and wipe it down with a damp cloth to remove any residual powder.
3.2. Solution Preparation:
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Dissolution: Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sonicator, ensuring the container is capped.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
